Product packaging for 2-cyano-N-cyclohexylacetamide(Cat. No.:CAS No. 15029-38-6)

2-cyano-N-cyclohexylacetamide

Cat. No.: B077931
CAS No.: 15029-38-6
M. Wt: 166.22 g/mol
InChI Key: RURWLUVLDBYUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-cyano-N-cyclohexylacetamide is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a reactive cyanoacetamide scaffold, which serves as a key precursor for the construction of diverse heterocyclic systems, including pyrimidines, pyridines, and other nitrogen-containing fused rings. Its specific research value lies in its application as a building block for developing novel pharmacologically active molecules, with studies exploring its utility in the synthesis of compounds targeting enzymes like kinases and caspases. The mechanism of action for this compound is primarily rooted in its chemical reactivity; the active methylene group adjacent to the cyano and carbonyl functionalities is highly amenable to condensation, alkylation, and cyclization reactions. This allows researchers to efficiently generate complex molecular libraries for high-throughput screening in drug discovery programs. Furthermore, its cyclohexyl moiety can impart favorable conformational and steric properties to the final synthesized compounds, influencing their binding affinity and metabolic stability. This reagent is essential for chemists and biologists investigating new chemical entities for potential therapeutic applications, making it a critical tool for advancing innovation in life science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B077931 2-cyano-N-cyclohexylacetamide CAS No. 15029-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURWLUVLDBYUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351652
Record name 2-cyano-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-38-6
Record name 2-Cyano-N-cyclohexylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-N-CYCLOHEXYL-ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15029-38-6

This technical guide provides a comprehensive overview of 2-cyano-N-cyclohexylacetamide, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It covers the compound's physicochemical properties, a detailed synthesis protocol, and discusses its potential applications and biological significance based on the activities of related cyanoacetamide derivatives.

Physicochemical and Structural Data

This compound is an organic compound featuring both a nitrile and an amide functional group. Its properties make it a useful building block in organic synthesis. While extensive experimental data for this specific compound is not widely published, a summary of its known and computed properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15029-38-6PubChem[1]
Molecular Formula C₉H₁₄N₂OPubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1CCC(CC1)NC(=O)CC#NPubChem[1]
Crystal System MonoclinicResearchGate[2]
Space Group P2₁/nResearchGate[2]

Table 2: Crystallographic Data for this compound

ParameterValue
a12.057(2) Å
b4.7671(8) Å
c16.327(4) Å
β96.50(2)°
Z4
Source: ResearchGate[2]

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides, such as this compound, is typically achieved through the condensation of a primary amine with a cyanoacetic acid ester, like ethyl cyanoacetate. This reaction proceeds via nucleophilic acyl substitution.

Experimental Protocol: General Synthesis

This protocol describes a general method for the synthesis of this compound based on established procedures for similar compounds.

Materials:

  • Cyclohexylamine

  • Ethyl cyanoacetate

  • Toluene (or another suitable solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).

  • Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

  • Dry the purified product under vacuum to remove any residual solvent.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product R1 Cyclohexylamine P1 Reaction in Toluene (Reflux) R1->P1 R2 Ethyl Cyanoacetate R2->P1 P2 Work-up (Acid/Base Washes) P1->P2 P3 Purification (Recrystallization) P2->P3 Prod This compound P3->Prod

A generalized workflow for the synthesis of this compound.

Applications and Biological Significance

While specific applications for this compound are not extensively documented, the broader class of cyanoacetamide derivatives serves as crucial intermediates in the synthesis of a variety of commercially important compounds.

  • Pharmaceutical Intermediates: Cyanoacetamide derivatives are precursors to a range of bioactive heterocyclic compounds. For example, certain N-substituted amino acid derivatives, including acetamides, have been investigated as anticonvulsant agents, potentially acting on neuronal voltage-dependent sodium channels.[3] Additionally, derivatives of 2-cyanoacrylamide have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways.[4]

  • Agrochemicals: This class of compounds is also used in the development of pesticides and herbicides.

  • Dyes and Polymers: The reactive nature of the cyanoacetamide core makes it a useful component in the synthesis of dyes and as a monomer in polymerization reactions.

The biological activity of cyanoacetamide derivatives is an active area of research. Studies on related compounds have demonstrated potential antimicrobial and insecticidal properties.[3][5] The evaluation of this compound for such activities could be a subject for future research.

G Potential Applications of Cyanoacetamide Derivatives cluster_core Core Compound cluster_applications Potential Applications cluster_bioactivity Biological Activities of Derivatives Core This compound App1 Pharmaceutical Synthesis Core->App1 App2 Agrochemical Synthesis Core->App2 App3 Dye & Polymer Chemistry Core->App3 Bio1 Anticonvulsant App1->Bio1 Bio2 Kinase Inhibition (e.g., TAK1) App1->Bio2 Bio3 Antimicrobial App1->Bio3 Bio4 Insecticidal App2->Bio4

Logical relationships of potential applications for cyanoacetamide derivatives.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Acute Toxicity 3," with the hazard statement H301: Toxic if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with established safety guidelines.

References

physical and chemical properties of 2-cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-cyclohexylacetamide is a chemical compound belonging to the class of cyanoacetamides. These compounds are characterized by a nitrile group and an acetamide functionality, making them versatile building blocks in organic synthesis. Due to the presence of multiple reactive sites, this compound serves as a valuable intermediate in the preparation of a variety of more complex molecules, including heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis protocols, and its role as a precursor in the development of bioactive molecules.

Core Physical and Chemical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 15029-38-6[1]
Molecular Formula C₉H₁₄N₂O[1]
Molecular Weight 166.22 g/mol [1]
Synonyms 2-Cyano-N-cyclohexyl-acetamide, Acetamide, 2-cyano-N-cyclohexyl-[1]
Melting Point Data not available
Comparative: Cyanoacetamide119.5 °C[2]
Boiling Point Data not available
Comparative: CyanoacetamideDecomposes[2]
Solubility Data not available. Expected to be soluble in organic solvents.[3]
Comparative: CyanoacetamideSoluble in water, alcohol, and ether.[2][3]
XLogP3-AA 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Exact Mass 166.110613074 Da[1]

Crystal Structure

The crystal structure of this compound has been elucidated. It crystallizes in the monoclinic space group P2₁/n. The cyclohexane ring adopts a chair conformation.

Spectral Data

Spectral analysis is crucial for the characterization of this compound. The following table summarizes the available spectral data.

Spectral Data TypeDetailsReference
¹H NMR Data is available through PubChem and SpectraBase. Chemical shifts would be expected for the cyclohexyl protons, the methylene protons adjacent to the cyano and carbonyl groups, and the amide proton.[1]
¹³C NMR Data is available through PubChem. Signals would correspond to the carbons of the cyclohexyl ring, the methylene carbon, the carbonyl carbon, and the nitrile carbon.[1]
Infrared (IR) FTIR spectra are available. Characteristic peaks would be expected for the N-H stretch of the secondary amide, C-H stretches of the cyclohexyl and methylene groups, the C≡N stretch of the nitrile (typically around 2200-2260 cm⁻¹), and the C=O stretch of the amide (amide I band, typically around 1630-1695 cm⁻¹).[1][4]
Mass Spectrometry (MS) GC-MS data is available. The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the cyclohexyl group, the cyanoacetyl group, and other fragments.[1][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic acyl substitution reaction between ethyl cyanoacetate and cyclohexylamine.

Materials:

  • Ethyl cyanoacetate

  • Cyclohexylamine

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl cyanoacetate and cyclohexylamine.

  • The reaction can be carried out neat or in a solvent such as ethanol.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • If the product crystallizes upon cooling, it can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield this compound as a solid.

Diagrams

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Reaction Ethyl Cyanoacetate->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction This compound This compound Reaction->this compound Ethanol Ethanol Reaction->Ethanol

A diagram illustrating the synthesis of this compound.
Role in Drug Discovery Workflow

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The following diagram shows a logical workflow for its use in drug discovery.

G Workflow for Bioactive Compound Synthesis Start Starting Material: This compound Step1 Reaction with Aromatic Aldehydes Start->Step1 Step2 Formation of Acrylamide Derivatives Step1->Step2 Step3 Reaction with Nitrogen Nucleophiles Step2->Step3 Step4 Cyclization Step3->Step4 End Bioactive Heterocycles (e.g., Pyrazoles, Pyrimidines) Step4->End

A logical workflow for the use of this compound in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity 3 (Oral).[1] The hazard statement is H301: Toxic if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and computed chemical properties. While specific experimental data on its physical properties such as melting and boiling points are not widely reported, its synthesis and spectral characteristics are established. Its primary utility lies in its role as a precursor for the synthesis of a diverse range of heterocyclic compounds, some of which have shown promise as bioactive agents in drug discovery research. This guide provides a foundational resource for scientists and researchers working with this compound.

References

An In-Depth Technical Guide to 2-Cyano-N-Cyclohexylacetamide: Structural Characterization, Synthesis, and Potential Biological Screening Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, chemical, and synthetic aspects of 2-cyano-N-cyclohexylacetamide. While the specific biological activities of this compound are not yet extensively documented, this guide furnishes detailed experimental protocols for its synthesis and structural elucidation, alongside generalized workflows for the preliminary screening of potential antimicrobial and anticonvulsant properties, activities observed in structurally related compounds.

Core Structural and Chemical Information

This compound is a white solid organic compound. Its core structure consists of a cyclohexyl group attached to an acetamide backbone, which is further functionalized with a cyano group.

Chemical Identifiers and Molecular Properties

A summary of the key chemical identifiers and computed molecular properties for this compound is presented in Table 1. This data is crucial for database searches, analytical characterization, and computational modeling.

Identifier/PropertyValueReference(s)
IUPAC Name This compound[1][2]
Molecular Formula C₉H₁₄N₂O[1][2]
Molecular Weight 166.22 g/mol [1][2]
Canonical SMILES C1CCC(CC1)NC(=O)CC#N[1][2]
InChI InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12)[1][2]
InChIKey RURWLUVLDBYUEN-UHFFFAOYSA-N[1][2]
CAS Number 15029-38-6[1]
Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction.[3] The compound crystallizes in a monoclinic system. Detailed crystallographic data are provided in Table 2.

Crystallographic ParameterValueReference(s)
Crystal System Monoclinic[3]
Space Group P2₁/n[3]
Unit Cell Dimensions a = 12.057(2) Å[3]
b = 4.7671(8) Å[3]
c = 16.327(4) Å[3]
α = 90°[3]
β = 96.50(2)°[3]
γ = 90°[3]
Volume 932.3(3) ų[3]
Z (Molecules per unit cell) 4[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of cyclohexylamine and ethyl cyanoacetate.[3] A detailed experimental protocol for its synthesis and subsequent crystallographic analysis is provided below.

Synthesis of this compound

Materials:

  • Aniline (or cyclohexylamine as a more direct precursor)

  • Ethyl cyanoacetate

  • Ethanol

  • Acetone

  • Water

Procedure:

  • A mixture of aniline (0.5 M) and ethyl cyanoacetate (0.5 M) is heated at 160–170 °C for 6 hours.[3]

  • The reaction mixture is allowed to stand at room temperature overnight, during which a solid precipitate forms.[3]

  • The resulting solid is washed with ethanol and dried.[3]

  • For purification, the crude product is recrystallized from an acetone-water mixture (5:1 ratio) to yield crystalline this compound.[3]

G Synthesis Workflow for this compound reagents Aniline (0.5 M) + Ethyl Cyanoacetate (0.5 M) heating Heat at 160-170 °C for 6h reagents->heating cooling Stand at Room Temperature Overnight heating->cooling washing Wash with Ethanol and Dry cooling->washing recrystallization Recrystallize from Acetone:Water (5:1) washing->recrystallization product Crystalline 2-Cyano-N- cyclohexylacetamide recrystallization->product

Synthesis of this compound.
X-ray Crystallographic Analysis

Experimental Setup:

  • Crystal: A single crystal of this compound with dimensions 0.30 × 0.20 × 0.20 mm is used.[3]

  • Diffractometer: X'calibur CCD area-detector diffractometer.[3]

  • Radiation: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[3]

  • Temperature: 293(2) K.[3]

Data Collection and Refinement:

  • X-ray intensity data are collected using the ω scan mode.[3]

  • A total of 3364 reflections are collected, with 1812 unique reflections.[3]

  • The collected data are corrected for Lorentz and polarization factors.[3]

  • The crystal structure is solved by direct methods using SHELXS97.[3]

  • All non-hydrogen atoms are located from the E-map.[3]

  • A full-matrix least-squares refinement is carried out using SHELXL97.[3]

  • Hydrogen atoms (except for the N-H hydrogen) are placed in geometrically calculated positions.[3]

  • The final refinement converges to an R-value of 0.0765 for 1137 observed reflections.[3]

Potential Biological Activity and Screening Protocols

While specific biological activities for this compound have not been definitively reported, related cyanoacetamide and N-cyclohexylacetamide derivatives have been investigated for their anticonvulsant and antimicrobial properties. Below is a generalized experimental workflow for the preliminary screening of a novel compound for such activities.

General Workflow for Antimicrobial Activity Screening

This workflow outlines a standard procedure for assessing the potential of a compound to inhibit the growth of bacteria and fungi.

G General Experimental Workflow for Antimicrobial Screening start Test Compound: This compound prepare_solutions Prepare Stock Solutions (e.g., in DMSO) start->prepare_solutions agar_diffusion Agar Well/Disk Diffusion Assay (Primary Screening) prepare_solutions->agar_diffusion select_microbes Select Test Microorganisms (e.g., S. aureus, E. coli, C. albicans) select_microbes->agar_diffusion measure_inhibition Incubate and Measure Zone of Inhibition agar_diffusion->measure_inhibition mic_determination Broth Microdilution Assay (Quantitative Analysis) measure_inhibition->mic_determination determine_mic Determine Minimum Inhibitory Concentration (MIC) mic_determination->determine_mic data_analysis Data Analysis and Interpretation determine_mic->data_analysis end Report of Antimicrobial Activity Profile data_analysis->end

Workflow for antimicrobial screening.

Protocol Outline:

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Selection of Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are selected.

  • Primary Screening (Agar Diffusion): The agar disk diffusion or well diffusion method is employed for initial screening. A lawn of the test microorganism is spread on an agar plate, and a sterile paper disk impregnated with the test compound or a solution of the compound is placed on the surface. After incubation, the diameter of the zone of growth inhibition around the disk is measured.

  • Quantitative Analysis (Broth Microdilution): To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution assay is performed. Serial dilutions of the test compound are prepared in a 96-well plate containing a liquid growth medium. Each well is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

Conclusion

This technical guide has consolidated the available structural and synthetic information for this compound. The detailed crystallographic data provides a solid foundation for understanding its three-dimensional structure, which is essential for computational studies and structure-activity relationship analyses. While the biological profile of this specific molecule remains to be elucidated, the provided synthesis protocols and generalized screening workflows offer a clear path for future investigations into its potential as an antimicrobial or anticonvulsant agent. Further research is warranted to explore the therapeutic potential of this and related cyanoacetamide derivatives.

References

IUPAC name for 2-cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-cyano-N-cyclohexylacetamide

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical properties, a detailed experimental protocol for its synthesis, and its potential applications based on the known bioactivity of related cyanoacetamide derivatives.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is classified as a monocarboxylic acid amide and an aliphatic nitrile. The compound's key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₁₄N₂O[1]
Molecular Weight 166.22 g/mol [1]
CAS Number 15029-38-6[1]
Canonical SMILES C1CCC(CC1)NC(=O)CC#N[1]
InChI Key RURWLUVLDBYUEN-UHFFFAOYSA-N[1]
Physical State Solid[2]
Crystal System Monoclinic[2]
Space Group P2₁/n[2]
Hazard Classification Acute Toxicity 3 (Oral); Toxic if swallowed (H301)[1]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of an alkyl cyanoacetate (e.g., ethyl cyanoacetate) with cyclohexylamine. This reaction results in the formation of the corresponding N-substituted cyanoacetamide with the elimination of an alcohol. The following protocol is based on established methods for the synthesis of analogous compounds.[3][4]

Reaction Scheme: Cyclohexylamine + Ethyl Cyanoacetate → this compound + Ethanol

Materials and Equipment:

  • Cyclohexylamine

  • Ethyl cyanoacetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of cyclohexylamine and ethyl cyanoacetate. For example, add 1.0 mole of cyclohexylamine and 1.0 mole of ethyl cyanoacetate. The reaction can often be performed neat (without a solvent).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The temperature is typically maintained between 160-170°C.[2]

  • Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the starting materials are consumed. This process can take several hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may solidify upon cooling.

  • Purification: The crude this compound can be purified by recrystallization. A common solvent system for recrystallization is an acetone-water or ethanol-water mixture.[2][3] Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the final product under vacuum to remove any residual solvent.

G cluster_workflow Synthesis Workflow reactants 1. Combine Reactants (Cyclohexylamine & Ethyl Cyanoacetate) reflux 2. Heat to Reflux (160-170°C) reactants->reflux Heat monitor 3. Monitor Reaction (TLC) reflux->monitor cool 4. Cool to Room Temp monitor->cool Reaction Complete purify 5. Purify Product (Recrystallization) cool->purify isolate 6. Isolate & Dry purify->isolate

Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific biological data for this compound is limited in publicly accessible literature, the broader class of cyanoacetamide derivatives serves as a crucial scaffold in medicinal chemistry and organic synthesis.[5] Their utility stems from the reactivity of the active methylene group and the amide functionality, which allows for the construction of diverse and complex molecular architectures, particularly various heterocyclic systems.[6]

Key Application Areas for Cyanoacetamide Derivatives:

  • Anticonvulsant Agents: Acetamide derivatives are well-established as having anticonvulsant properties.[2] Some N-substituted aminoacetamides are believed to exert their effects through interaction with neuronal voltage-dependent sodium channels.[6]

  • Antimicrobial and Antifungal Agents: The cyanoacetamide scaffold is a precursor for various heterocyclic compounds that have demonstrated significant antibacterial and antifungal activity.[5]

  • Enzyme Inhibition: Related structures, such as N-substituted 2-cyano-2-(hydroxyimino)acetamide derivatives, have been identified as potent inhibitors of cholinesterases (AChE and BChE), making them promising leads for therapeutics targeting neurodegenerative diseases like Alzheimer's.[7]

  • Synthetic Intermediates: Cyanoacetamides are versatile building blocks. They are widely used in Knoevenagel condensation reactions to form α,β-unsaturated 2-cyanoacetamide derivatives, which are themselves valuable intermediates.[5] They are also key precursors for synthesizing substituted pyridines, pyrazoles, and other heterocyclic systems with a range of biological activities.[6][8]

G cluster_pathway Synthetic Utility of Cyanoacetamide Core start This compound (Core Structure) knoevenagel Knoevenagel Condensation start->knoevenagel cyclization Cyclization Reactions start->cyclization products_k Unsaturated Derivatives Precursors for further synthesis knoevenagel->products_k products_c Pyridines Pyrazoles Other Heterocycles cyclization->products_c app_antimicrobial Antimicrobial Activity products_k->app_antimicrobial app_anticonvulsant Anticonvulsant Activity products_c->app_anticonvulsant app_enzyme Enzyme Inhibition products_c->app_enzyme

Role of the cyanoacetamide core as a versatile synthetic intermediate.

References

molecular weight of 2-cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Cyano-N-cyclohexylacetamide

This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a chemical compound with the molecular formula C9H14N2O.[1][2] It belongs to the class of cyanoacetamides, which are characterized by a cyano group and an acetamide functional group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 166.22 g/mol [1][2]
Molecular Formula C9H14N2O[1][2]
CAS Number 15029-38-6[1]
IUPAC Name This compound[1]
Synonyms 2-Cyano-N-cyclohexyl-acetamide, 2-cyano-N-cyclohexyl-ethanamide[2]
Exact Mass 166.110613 g/mol [2]
InChIKey RURWLUVLDBYUEN-UHFFFAOYSA-N[1][2]

Synthesis Protocol

The synthesis of this compound can be achieved through the amidation of an activated cyanoacetic acid derivative with cyclohexylamine. The following protocol is a representative method based on general procedures for the synthesis of N-substituted cyanoacetamides.[3]

Experimental Protocol: Synthesis via Ethyl Cyanoacetate

This protocol details the synthesis of this compound from ethyl cyanoacetate and cyclohexylamine.

Materials:

  • Ethyl cyanoacetate

  • Cyclohexylamine

  • Ethanol (or another suitable solvent like toluene)

  • Sodium ethoxide (optional, as a catalyst)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 equivalent) in ethanol.

  • Addition of Amine: To the stirred solution, add cyclohexylamine (1.0 to 1.1 equivalents) dropwise. If a catalyst is used, a catalytic amount of sodium ethoxide can be added to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Start: Reagents reactants Dissolve Ethyl Cyanoacetate in Ethanol start->reactants addition Add Cyclohexylamine reactants->addition reflux Heat to Reflux (4-8 hours) addition->reflux workup Cool and Concentrate reflux->workup extraction Dissolve and Extract workup->extraction purification Dry and Purify extraction->purification product Final Product: This compound purification->product

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented in the provided search results, the broader class of cyanoacetamide derivatives has been investigated for a range of biological activities. These findings suggest potential areas of research for the title compound.

  • Anticonvulsant Activity: N-substituted amino acid derivatives, including acetamides, have shown potential as anticonvulsant agents.[4] The mechanism for some of these compounds is thought to involve interaction with neuronal voltage-dependent sodium channels.[4]

  • TAK1 Inhibition: Certain 2-cyanoacrylamide derivatives have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1).[5] TAK1 is involved in the NF-κB and MAPK signaling pathways, and its inhibition can induce apoptosis in cancer cells.[5]

  • Insecticidal and Antimicrobial Properties: Various cyanoacetamide derivatives have demonstrated insecticidal activity against pests like the cowpea aphid.[6] Additionally, α,β-unsaturated 2-cyanoacetamide derivatives have been evaluated for their in vitro antibacterial properties against several pathogenic bacteria.[7]

G cluster_bioactivity Potential Biological Activities of Cyanoacetamide Derivatives cluster_targets Potential Molecular Targets cluster_outcomes Resulting Biological Effects compound This compound (and derivatives) tak1 TAK1 compound->tak1 inhibition na_channel Voltage-gated Sodium Channels compound->na_channel modulation bacterial_targets Bacterial Cellular Targets compound->bacterial_targets disruption apoptosis Apoptosis (Anti-cancer) tak1->apoptosis anticonvulsant Anticonvulsant Activity na_channel->anticonvulsant antimicrobial Antimicrobial/Insecticidal Activity bacterial_targets->antimicrobial

Caption: Potential signaling pathways and biological activities of cyanoacetamide derivatives.

Safety and Handling

This compound is classified as toxic if swallowed and can cause skin, eye, and respiratory irritation.[1][8]

  • Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • First Aid:

    • If Swallowed: Call a poison center or doctor immediately. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water.[8]

    • If Inhaled: Move person to fresh air.[8]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its properties and biological activities.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and hazard information for 2-cyano-N-cyclohexylacetamide based on currently available data. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. A significant lack of quantitative toxicological data for this specific compound necessitates a cautious approach to its handling and use.

Introduction

This compound, with the CAS number 15029-38-6, is a chemical compound whose safety and toxicological profile is not extensively documented in publicly available literature.[1][2] This guide synthesizes the existing hazard information from safety data sheets and chemical databases to provide a detailed overview for researchers, scientists, and drug development professionals. Due to the absence of specific experimental studies on this compound, this guide also outlines the standardized experimental protocols that would be employed to formally assess its toxicity.

Hazard Identification and Classification

Based on available safety data sheets, this compound is identified as a hazardous substance with the potential to cause irritation and acute toxicity.

Summary of Hazards:

  • Skin Irritation: Causes skin irritation, which may manifest as itching, scaling, reddening, or blistering.[1]

  • Eye Irritation: Causes serious eye irritation, characterized by redness, pain, and watering.[1]

  • Respiratory Irritation: May cause irritation to the lungs and respiratory system upon inhalation.[1]

  • Oral Toxicity: Classified as toxic or harmful if swallowed.[2][3] Overexposure may lead to serious illness or death.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2]
Skin IrritationCategory 2H315: Causes skin irritation[1][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity

The acute oral toxicity of a substance provides information on the potential health hazards that may result from a single, short-term oral exposure.

Methodology (Based on OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method):

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance into a specific toxicity class based on the observed mortality and clinical signs at different dose levels.

In Vitro Skin Irritation

This test determines the potential of a substance to cause reversible skin damage.

Methodology (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method):

  • Test System: A commercially available reconstituted human epidermis (RhE) model is used, which consists of non-transformed, human-derived epidermal keratinocytes.

  • Test Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed by washing.

    • The tissue is incubated for a post-exposure period.

  • Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to a colored formazan product by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.

  • Data Analysis: The viability of the treated tissue is expressed as a percentage of the viability of the negative control. A substance is classified as a skin irritant if the mean tissue viability is below a certain threshold (typically ≤ 50%).

In Vitro Eye Irritation

This test assesses the potential of a substance to cause reversible or irreversible damage to the eye.

Methodology (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage):

  • Test System: A reconstituted human cornea-like epithelium (RhCE) model is utilized.

  • Test Procedure:

    • The test substance is applied to the epithelial surface of the cornea model.

    • Following the exposure period, the substance is rinsed off.

    • The tissue is incubated for a post-exposure period.

  • Viability Assessment: Similar to the skin irritation test, cell viability is typically measured using the MTT assay.

  • Data Analysis: The substance is identified as not requiring classification for eye irritation or serious eye damage if the mean tissue viability is above a defined threshold (typically > 50%).

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This assay is used to detect gene mutations induced by the test substance.

Methodology (Based on OECD Guideline 471: Bacterial Reverse Mutation Test):

  • Test Strains: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.

  • Test Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations.

    • The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Potential Mechanism of Toxicity

While the specific mechanism of toxicity for this compound has not been elucidated, a plausible hypothesis based on its chemical structure is the potential for metabolic release of cyanide ions. Organic nitriles can undergo metabolism that cleaves the cyano group, leading to the formation of highly toxic cyanide. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain.

G Hypothetical Metabolic Pathway and Toxicity of this compound cluster_0 Metabolism cluster_1 Cellular Toxicity This compound This compound Metabolic Enzymes (e.g., P450) Metabolic Enzymes (e.g., P450) This compound->Metabolic Enzymes (e.g., P450) Hydrolysis/Oxidation Cyanide Ion (CN-) Cyanide Ion (CN-) Metabolic Enzymes (e.g., P450)->Cyanide Ion (CN-) Mitochondrion Mitochondrion Cyanide Ion (CN-)->Mitochondrion Cytochrome c Oxidase Cytochrome c Oxidase Cyanide Ion (CN-)->Cytochrome c Oxidase Inhibition Mitochondrion->Cytochrome c Oxidase Inhibition of Cellular Respiration Inhibition of Cellular Respiration Cytochrome c Oxidase->Inhibition of Cellular Respiration Cell Death Cell Death Inhibition of Cellular Respiration->Cell Death

Caption: Hypothetical pathway for cyanide-mediated toxicity.

General Workflow for Toxicological Assessment

The comprehensive safety evaluation of a chemical like this compound typically follows a structured workflow, integrating various testing strategies to build a complete toxicological profile.

G General Workflow for Chemical Toxicity Assessment Start Start In Silico Assessment In Silico Assessment (e.g., QSAR, Read-across) Start->In Silico Assessment In Vitro Assays In Vitro Assays (Cytotoxicity, Genotoxicity, Irritation) In Silico Assessment->In Vitro Assays Data Evaluation 1 Hazard Indicated? In Vitro Assays->Data Evaluation 1 In Vivo Studies (Tier 1) In Vivo Studies (Tier 1) (Acute Toxicity) Data Evaluation 2 Further Testing Needed? In Vivo Studies (Tier 1)->Data Evaluation 2 In Vivo Studies (Tier 2) In Vivo Studies (Tier 2) (Repeated Dose Toxicity, Developmental Toxicity) Data Evaluation 3 Significant Toxicity? In Vivo Studies (Tier 2)->Data Evaluation 3 Risk Assessment Risk Assessment Data Evaluation 1->In Vivo Studies (Tier 1) Yes Data Evaluation 1->Risk Assessment No Data Evaluation 2->In Vivo Studies (Tier 2) Yes Data Evaluation 2->Risk Assessment No Data Evaluation 3->Risk Assessment

Caption: A typical workflow for assessing chemical toxicity.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant, and its potential for acute oral toxicity. While quantitative toxicological data and specific experimental studies are currently lacking in the public domain, the established hazard classifications warrant the use of appropriate personal protective equipment and engineering controls to minimize exposure. The potential for this compound to elicit toxicity via the metabolic release of cyanide underscores the need for caution. A comprehensive toxicological profile, including data from the standardized assays outlined in this guide, would be necessary for a complete risk assessment and to ensure its safe use in any application.

References

literature review on cyanoacetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyanoacetamide Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Introduction

Cyanoacetamide (2-cyanoacetamide) is a versatile organic compound featuring three key functional groups: a nitrile, an amide, and an active methylene group. This unique polyfunctional structure makes cyanoacetamide and its derivatives highly valuable as starting materials and intermediates in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1][2][3] The reactivity of the active methylene group, coupled with the electrophilic and nucleophilic nature of the cyano and amide moieties, allows for a diverse range of chemical transformations.[3][4]

In recent decades, cyanoacetamide derivatives have garnered significant attention from medicinal chemists and drug development professionals due to their broad spectrum of biological activities.[3] These compounds serve as privileged scaffolds for the design and synthesis of novel therapeutic agents with potential applications as anticancer, antimicrobial, and antioxidant agents.[4][5][6][7] This technical guide provides a comprehensive review of the synthesis, chemical reactivity, and biological applications of cyanoacetamide derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms and synthetic workflows.

Synthesis of Cyanoacetamide Derivatives

The preparation of N-substituted cyanoacetamides can be achieved through several established synthetic routes. The most common methods involve the reaction of primary or secondary amines with reagents like ethyl cyanoacetate or cyanoacetic acid.[2][8]

Common Synthetic Methodologies:

  • From Alkyl Cyanoacetates: The most prevalent method involves the aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with a corresponding amine.[2][8] This reaction can often be performed under neat conditions or in a suitable solvent.

  • From Cyanoacetic Acid: Direct condensation of an amine with cyanoacetic acid, often in the presence of a coupling agent or under conditions that facilitate dehydration, yields the desired cyanoacetamide.[2]

  • From 3-Oxopropanenitriles: Cyanoacetylation of amines can also be accomplished using 3-oxopropanenitriles under various reaction conditions.[2]

  • Two-Step Halide Displacement: An alternative route involves treating an amine with chloroacetyl chloride, followed by nucleophilic substitution of the chloride with potassium cyanide.[2]

  • Direct Ammonolysis: Unsubstituted cyanoacetamide can be prepared by the direct reaction of methyl cyanoacetate with ammonia.[9][10]

Below is a generalized workflow for the synthesis of N-substituted cyanoacetamides from ethyl cyanoacetate.

G reagents Ethyl Cyanoacetate + R-NH2 (Amine) conditions Solvent-free or Solvent (e.g., Ethanol) Heat (Optional) reagents->conditions Mixing product N-Substituted Cyanoacetamide conditions->product Reaction workup Work-up (e.g., Precipitation, Filtration) product->workup Isolation

Caption: General workflow for N-substituted cyanoacetamide synthesis.

Experimental Protocol: Synthesis of N-Cyclohexyl-2-cyanoacetamide

This protocol is adapted from a general procedure for reacting ethyl cyanoacetate with amines.[8][11]

  • Reaction Setup: In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq) and cyclohexylamine (1.0 eq).

  • Reaction Conditions: The reaction can be performed under solvent-free conditions. Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) to increase the reaction rate.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. If a solid precipitates, collect it by vacuum filtration. If not, pour the mixture into cold water to induce precipitation.

  • Purification: Wash the collected solid with a cold solvent, such as ethanol or diethyl ether, to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure N-cyclohexyl-2-cyanoacetamide.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Applications in Heterocyclic Synthesis

Cyanoacetamide derivatives are cornerstone synthons for building a vast range of heterocyclic systems.[1] Their utility stems from the strategic placement of reactive sites: the nucleophilic active methylene group (C-2), the electrophilic nitrile carbon (C-3), the electrophilic amide carbonyl carbon (C-1), and the nucleophilic amide nitrogen.[3]

One of the most prominent applications is the Gewald three-component reaction , which provides efficient access to highly substituted 2-aminothiophenes.[12] This reaction involves the condensation of a cyanoacetamide derivative, an aldehyde or ketone, and elemental sulfur in the presence of a base.[12]

G start Cyanoacetamide + Aldehyde/Ketone + Elemental Sulfur base Base Catalyst (e.g., Triethylamine, Morpholine) start->base Reactants intermediate Knoevenagel Adduct base->intermediate Forms intermediate2 Thiolation & Cyclization intermediate->intermediate2 Sulfur Addition product 2-Aminothiophene Derivative intermediate2->product Tautomerization

Caption: Simplified workflow of the Gewald three-component reaction.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carboxamides

This protocol is a generalized procedure based on the methodology described for Gewald reactions.[12]

  • Reaction Setup: To a solution of the N-substituted cyanoacetamide (1.0 eq) in ethanol, add the corresponding aldehyde or ketone (1.0 eq), elemental sulfur (1.0 eq), and a catalytic amount of a base such as triethylamine or morpholine (typically 1.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C for several hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into ice-water. A precipitate will typically form.

  • Purification: Collect the solid product by vacuum filtration and wash it with water. The resulting 2-aminothiophene derivative is often of high purity (>95%) without the need for column chromatography.[12] If necessary, recrystallization can be performed.

  • Characterization: Analyze the final product using appropriate spectroscopic techniques to confirm its structure.

Biological Activities and Therapeutic Applications

The cyanoacetamide scaffold is a key feature in a multitude of compounds with significant pharmacological properties.

Anticancer Activity

Numerous cyanoacetamide derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][7] Their mechanisms of action often involve the induction of apoptosis and the inhibition of pathways crucial for tumor growth and metastasis.[7]

Table 1: In Vitro Cytotoxicity of Representative Cyanoacetamide Derivatives

Compound Designation Cancer Cell Line Cancer Type IC₅₀ (µM) Reference
Compound 11* PC3 Prostate 5.2 ± 0.3 [7]
HepG2 Liver 7.8 ± 0.5 [7]
MCF-7 Breast 10.1 ± 0.9 [7]
HCT116 Colon 12.5 ± 1.1 [7]
Compound 12* PC3 Prostate 4.8 ± 0.2 [7]
HepG2 Liver 6.5 ± 0.4 [7]
MCF-7 Breast 9.2 ± 0.7 [7]
HCT116 Colon 11.3 ± 1.0 [7]
Pyridopyrazolo-triazine 5a MCF-7 Breast 3.89 [1]
Pyridopyrazolo-triazine 6a HCT-116 Colon 12.58 [1]
MCF-7 Breast 11.71 [1]

*Note: Compounds 11 and 12 are N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives.[7]

A proposed mechanism for certain anticancer cyanoacetamide derivatives involves the induction of apoptosis through the intrinsic pathway and the suppression of angiogenesis by downregulating key signaling molecules like HIF-1α and VEGF.[7]

G drug Cyanoacetamide Derivative bax ↑ Bax drug->bax Modulates bcl2 ↓ Bcl-2 drug->bcl2 Modulates hif ↓ HIF-1α drug->hif Inhibits caspase ↑ Caspase-3/9 bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis vegf ↓ VEGF hif->vegf angiogenesis Anti-Angiogenesis vegf->angiogenesis

Caption: Proposed anticancer mechanism of action for cyanoacetamide derivatives.[7]

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

  • Cell Culture: Seed cancer cells (e.g., PC3, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test cyanoacetamide derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.

Antimicrobial Activity

Cyanoacetamide derivatives have also been explored for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[5][13]

Table 2: Antibacterial Activity of Selected Cyanoacetamide Derivatives

Compound Bacterial Strain Activity (Inhibition Zone, mm) Reference
Derivative 5* Staphylococcus aureus High (Specific value not provided) [13]
Bis-derivatives** Staphylococcus aureus Promising [5]
Bacillus subtilis Promising [5]
Escherichia coli Promising [5]
Pseudomonas aeruginosa Promising [5]

*Note: Derivative 5 is an α,β-unsaturated 2-cyanoacetamide derivative that showed the most favorable in silico binding affinity to a S. aureus target protein.[13] **Note: A series of novel bis-cyanoacrylamide and bis-azole derivatives were synthesized and showed promising activity.[5]

This protocol is a standard method for evaluating the antibacterial activity of chemical compounds.[13]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) and uniformly spread it over the surface of the agar plates.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control and a standard antibiotic (e.g., ampicillin) should also be included.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Antioxidant Activity

Certain phenothiazine-based cyanoacetamide derivatives have been shown to possess significant antioxidant properties by acting as radical scavengers.[6]

Table 3: Antioxidant Activity of Phenothiazinyl Cyanoacrylamides

Compound Radical Scavenging Assay IC₅₀ (μM) Reference
6c DPPH 37.32 [6]

| 6d | DPPH | 39.07 |[6] |

This protocol describes a common method for assessing antioxidant activity.[6]

  • Solution Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of the test compounds in methanol.

  • Reaction: In a set of test tubes or a 96-well plate, mix the DPPH solution with the test compound solutions at different concentrations. A control containing only DPPH and methanol should be included.

  • Incubation: Incubate the mixtures in the dark at room temperature for approximately 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a wavelength of around 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus concentration.

Conclusion

Cyanoacetamide derivatives represent a remarkably versatile and privileged class of compounds in chemical and pharmaceutical sciences. Their straightforward synthesis and high reactivity make them ideal building blocks for complex heterocyclic structures.[1][2] The extensive research into their biological activities has revealed significant potential, particularly in the development of novel anticancer agents that can induce apoptosis and inhibit angiogenesis.[7] Furthermore, their demonstrated antimicrobial and antioxidant properties underscore the broad therapeutic applicability of this scaffold.[6][13] Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential and advance promising candidates toward clinical development.

References

An In-depth Technical Guide on the Biological Activities of 2-Cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

2-Cyano-N-cyclohexylacetamide is a versatile organic compound that serves as a pivotal precursor in the synthesis of a multitude of heterocyclic compounds with significant biological activities. While direct studies on the bioactivity of this compound itself are not extensively reported in the current scientific literature, its role as a foundational scaffold for molecules with potent antitumor, antimicrobial, and enzyme-inhibitory properties is well-documented. This technical guide provides a comprehensive overview of the known synthetic utility of this compound in medicinal chemistry, details the biological activities of its key derivatives, and furnishes standardized experimental protocols for its synthesis and potential biological evaluation.

Introduction

This compound, a member of the cyanoacetamide family, is characterized by a cyano group, an amide linkage, and a cyclohexyl moiety. This unique combination of functional groups imparts a high degree of reactivity, making it an ideal starting material for the construction of complex molecular architectures. Its utility is particularly pronounced in the field of drug discovery, where it has been instrumental in the development of novel therapeutic agents. This guide will explore the synthesis of this key intermediate and its subsequent conversion into biologically active molecules.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the reaction of cyclohexylamine with ethyl cyanoacetate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexylamine

  • Ethyl cyanoacetate

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine equimolar amounts of cyclohexylamine and ethyl cyanoacetate in a suitable solvent such as ethanol.

  • The reaction mixture is then heated to reflux with constant stirring.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, which typically induces the precipitation of the product.

  • The solid product is collected by vacuum filtration and washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials start1 Cyclohexylamine process Reflux in Ethanol start1->process start2 Ethyl Cyanoacetate start2->process intermediate Crude Product (Precipitation) process->intermediate purification Recrystallization intermediate->purification end_product Pure this compound purification->end_product

Caption: General workflow for the synthesis of this compound.

Biological Activities of Derivatives

While quantitative data on the biological activities of this compound is scarce, its derivatives have demonstrated a broad spectrum of pharmacological effects. This underscores the importance of the parent molecule as a scaffold in medicinal chemistry.

Antitumor Activity

Numerous studies have reported the synthesis of novel heterocyclic compounds from this compound that exhibit significant in vitro antitumor activity. These derivatives, including pyrazole and pyrimidine analogues, have shown cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[1] The mechanism of action for some of these derivatives involves the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Diagram of Synthetic Route to Antitumor Compounds:

G cluster_reactions Synthetic Transformations cluster_products Bioactive Derivatives start This compound reaction1 Reaction with Aromatic Aldehydes start->reaction1 product1 Acrylamide Derivatives reaction1->product1 reaction2 Reaction with Hydrazine Derivatives product2 Pyrazolo[1,5-a]pyrimidines (Antitumor Activity) reaction2->product2 product1->reaction2

Caption: Synthetic pathway from this compound to antitumor pyrazolo[1,5-a]pyrimidines.

Antimicrobial Activity

Derivatives of this compound have also been explored for their antimicrobial properties. Various synthesized heterocyclic compounds have shown promising activity against a range of bacterial and fungal strains.[1]

Methodologies for Biological Evaluation

For researchers interested in investigating the direct biological activities of this compound, the following are standard experimental protocols that can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of Cytotoxicity Assay Workflow:

A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Quantitative Data

As of the date of this publication, a comprehensive search of the scientific literature did not yield specific quantitative biological activity data (e.g., IC50, MIC, Ki) for this compound itself. The available data predominantly pertains to its derivatives. Researchers are encouraged to perform the assays described in Section 4 to generate such data.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its utility as a versatile precursor for the synthesis of a wide array of biologically active heterocyclic compounds. While its own biological activity profile remains to be fully elucidated, the potent antitumor and antimicrobial properties of its derivatives highlight the importance of this chemical scaffold. This guide provides the necessary background and standardized protocols to facilitate further research into the synthesis and biological evaluation of this compound and its novel derivatives, with the aim of advancing the development of new therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 2-cyano-N-cyclohexylacetamide

This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of interest in medicinal and materials chemistry. The document details the synthesis, crystallization, and crystallographic analysis of the compound, presenting all quantitative data in a structured format.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of ethyl cyanoacetate with cyclohexylamine.[1] This reaction is a straightforward and common method for the formation of N-substituted cyanoacetamides.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis protocol is as follows:

  • Reactant Mixture: A mixture of cyclohexylamine and ethyl cyanoacetate is prepared.[2]

  • Heating: The reaction mixture is heated to a temperature of 160–170°C for approximately 6 hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Cooling and Solidification: After the reaction is complete, the mixture is allowed to cool to room temperature overnight, during which the product solidifies.[2]

  • Purification: The resulting solid is washed with ethanol to remove unreacted starting materials and byproducts.[2]

  • Recrystallization: For further purification, the crude product is recrystallized from an acetone-water mixture (e.g., a 5:1 ratio) to yield pure crystals of this compound suitable for X-ray diffraction analysis.[2]

Synthesis Workflow

G Reactants Cyclohexylamine + Ethyl Cyanoacetate Heating Heat (160-170°C, 6h) Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with Ethanol Cooling->Washing Recrystallization Recrystallize (Acetone/Water) Washing->Recrystallization Product Pure this compound Crystals Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Crystallographic Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Experimental Protocol: X-ray Diffraction

The following protocol outlines the steps for crystallographic data collection and structure refinement:[2]

  • Crystal Selection: A suitable single crystal of this compound (approximate size: 0.30 x 0.20 x 0.20 mm) is mounted.[2]

  • Data Collection: X-ray intensity data are collected at a controlled temperature of 293(2) K. A CCD area-detector diffractometer (such as an X'calibur) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is used for this purpose.[2]

  • Structure Solution: The crystal structure is solved using direct methods.[2]

  • Structure Refinement: The solved structure is refined to a final R-value, which for this compound was reported as 0.0765 for 1137 observed reflections.[2]

Crystallographic Analysis Workflow

G Crystal Single Crystal Selection DataCollection X-ray Data Collection (Mo Kα, 293 K) Crystal->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure & Data Refinement->FinalStructure

Caption: Workflow for the crystallographic analysis.

Crystal Structure and Data

This compound crystallizes in a monoclinic system, and its structure is stabilized by intermolecular hydrogen bonds.[2]

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in the table below.[2]

ParameterValue
Chemical FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.057(2)
b (Å)4.7671(8)
c (Å)16.327(4)
β (°)96.50(2)
Volume (ų)932.1(3)
Z (molecules/unit cell)4
Temperature (K)293(2)
Radiation (Å)Mo Kα (0.71073)
Reflections Collected3364
Unique Reflections1812
Final R-value0.0765
CCDC Number970744
Molecular and Crystal Structure Features
  • Conformation: The cyclohexane ring adopts a stable chair conformation.[2]

  • Intermolecular Interactions: The crystal packing is characterized by intermolecular hydrogen bonds of the N-H···O and C-H···N types, which link the molecules into a stable three-dimensional network.[2]

Spectroscopic and Physicochemical Properties

In addition to crystallographic data, other analytical information helps to fully characterize the compound.

PropertyValue / Description
IUPAC Name This compound[3]
CAS Number 15029-38-6[3]
Molecular Formula C₉H₁₄N₂O[3][4]
Molecular Weight 166.22 g/mol [3][4]
InChIKey RURWLUVLDBYUEN-UHFFFAOYSA-N[3][4]
Spectroscopic Data NMR, FTIR, and MS (GC) data are available in spectral databases.[4]

Biological Context

While specific signaling pathways for this compound have not been detailed in the reviewed literature, acetamide derivatives are a well-known class of compounds in medicinal chemistry. They have been investigated for a variety of biological activities, including:[2]

  • Anticonvulsant properties[2]

  • Antibacterial effects[2]

  • Radiation-protective applications[2]

Furthermore, various α,β-unsaturated cyanoacetamide derivatives have been synthesized and evaluated for their antibacterial and other biological activities.[5] The structural information presented in this guide can serve as a foundation for the rational design of new, more potent derivatives for drug development.

References

Methodological & Application

Synthesis of Heterocyclic Compounds from 2-Cyano-N-cyclohexylacetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2-cyano-N-cyclohexylacetamide as a versatile starting material. The methodologies outlined herein are particularly relevant for the development of novel scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable and reactive building block in organic synthesis. Its structure, featuring an active methylene group, a cyano group, and an amide functionality, allows for diverse chemical transformations, leading to a wide array of heterocyclic systems. This document focuses on the synthesis of three major classes of heterocycles: pyridones, pyrazoles, and pyrazolo[1,5-a]pyrimidines. The protocols provided are designed to be a starting point for laboratory experimentation and can be adapted and optimized for specific research needs.

Synthesis of this compound

The starting material, this compound, can be synthesized from cyclohexylamine and ethyl cyanoacetate.[1] Microwave-assisted synthesis has been shown to be an efficient method for this preparation.[2]

I. Synthesis of N-Cyclohexyl-3-cyano-2-pyridone Derivatives

The synthesis of N-substituted 2-pyridones can be achieved through the reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of a basic catalyst.[3][4] This reaction proceeds via an initial Knoevenagel condensation followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 1-Cyclohexyl-3-cyano-4,6-dimethyl-2-pyridone

Materials:

  • This compound

  • Acetylacetone

  • Ethanol

  • Potassium hydroxide (KOH) or Piperidine

  • Hydrochloric acid (for work-up)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and acetylacetone (1.0 eq) in ethanol.

  • Add a catalytic amount of a base such as potassium hydroxide or piperidine to the mixture.

  • Reflux the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The residue is then treated with a dilute acid (e.g., 1M HCl) to neutralize the catalyst, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:
Reactant 1Reactant 2CatalystSolventTemperatureTimeYield (%)
This compoundAcetylacetoneKOHEthanolReflux4 h61-79[4]
N-substituted cyanoacetamidesAcetylacetonePiperidineNone (MW)--High[3]

Reaction Workflow:

pyridone_synthesis start This compound + Acetylacetone step1 Base-catalyzed Condensation & Cyclization start->step1 Ethanol, Base (KOH) product 1-Cyclohexyl-3-cyano-4,6-dimethyl-2-pyridone step1->product

Synthesis of N-Cyclohexyl-3-cyano-2-pyridone.

II. Synthesis of 5-Amino-1H-pyrazole Derivatives

A common route to 5-aminopyrazole derivatives involves a two-step process starting from this compound. The first step is the formation of an intermediate, which is then cyclized with hydrazine or its derivatives. Two primary intermediates are utilized:

  • (E)-2-Cyano-N-cyclohexyl-3-aryl(or alkyl)acrylamides: Formed via a Knoevenagel condensation with various aldehydes.

  • (E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide: Formed by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

A. Synthesis via Knoevenagel Condensation Intermediate

This pathway involves the initial reaction of this compound with an aldehyde in the presence of a base to yield an acrylamide derivative, which is subsequently cyclized with hydrazine.[5]

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol or Toluene

  • Piperidine or Triethylamine

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of piperidine or triethylamine.

  • Reflux the mixture with stirring, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Wash the precipitate with a cold solvent (e.g., ethanol) and dry under vacuum.

Materials:

  • (E)-2-Cyano-N-cyclohexyl-3-phenylacrylamide

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Suspend (E)-2-Cyano-N-cyclohexyl-3-phenylacrylamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.0-1.2 eq) to the suspension.

  • Reflux the mixture with stirring until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product usually precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pyrazole derivative.

B. Synthesis via Enaminonitrile Intermediate

This highly efficient, often microwave-assisted, method involves the reaction of this compound with DMF-DMA to form an enaminonitrile, which readily cyclizes with hydrazine derivatives.[6]

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Microwave reactor (optional, conventional heating can be used)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe vessel, mix this compound (1.0 eq) with an excess of DMF-DMA (e.g., 3-5 eq).

  • Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 130°C for 20-30 min). Alternatively, the mixture can be refluxed in a suitable solvent like xylene.

  • After cooling, the excess DMF-DMA is removed under reduced pressure.

  • The resulting solid can be recrystallized from ethanol to yield the pure enaminonitrile.

Materials:

  • (E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide

  • Hydrazine hydrate or substituted hydrazines

  • Ethanol or Acetic Acid

  • Microwave reactor (optional)

Procedure:

  • In a suitable reaction vessel, dissolve (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide (1.0 eq) in ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq).

  • The mixture can be heated under reflux or irradiated in a microwave reactor.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or after removal of the solvent followed by purification.

Quantitative Data:
Intermediate Synthesis MethodIntermediateCyclizing AgentMethodSolventTemperatureTimeYield (%)
Knoevenagel (Benzaldehyde)(E)-2-Cyano-N-cyclohexyl-3-phenylacrylamideHydrazine hydrateMWEthanol130°C20 minHigh[1]
Reaction with DMF-DMA(E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamideHydrazine hydrateMWAcetic Acid150°C15 min92[6]
Reaction with DMF-DMA(E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamidePhenylhydrazineMWAcetic Acid150°C20 min90[6]

Reaction Workflow:

pyrazole_synthesis cluster_0 Pathway A: Knoevenagel Intermediate cluster_1 Pathway B: Enaminonitrile Intermediate start_A This compound + Aldehyde step1_A Knoevenagel Condensation start_A->step1_A Base (Piperidine) intermediate_A (E)-2-Cyano-N-cyclohexyl-3-arylacrylamide step1_A->intermediate_A step2_A Cyclization intermediate_A->step2_A Hydrazine Hydrate product_A 5-Amino-N-cyclohexyl-3-aryl-1H-pyrazole-4-carboxamide step2_A->product_A start_B This compound step1_B Reaction with DMF-DMA start_B->step1_B intermediate_B (E)-2-Cyano-N-cyclohexyl- 3-(dimethylamino)acrylamide step1_B->intermediate_B step2_B Cyclization intermediate_B->step2_B Hydrazine Hydrate product_B 5-Amino-N-cyclohexyl-1H-pyrazole-4-carboxamide step2_B->product_B

Synthesis of 5-Aminopyrazole Derivatives.

III. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines are of significant interest in drug discovery. These can be synthesized from the previously described intermediates derived from this compound.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines from Enaminonitrile Intermediate

This protocol describes the reaction of the enaminonitrile intermediate with various aminopyrazoles to form the fused pyrazolo[1,5-a]pyrimidine ring system.[6]

Materials:

  • (E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide

  • Substituted 5-aminopyrazoles

  • Acetic acid

  • Microwave reactor (optional)

Procedure:

  • In a reaction vessel, combine (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide (1.0 eq) and the desired 5-aminopyrazole derivative (1.0 eq) in glacial acetic acid.

  • Heat the mixture under reflux or irradiate in a microwave reactor (e.g., 150°C for 30-40 minutes).

  • Monitor the reaction to completion using TLC.

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:
Reactant 1Reactant 2 (5-Aminopyrazole)MethodSolventTemperatureTimeYield (%)
(E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide5-Amino-3-phenyl-1H-pyrazoleMWAcetic Acid150°C30 min88[6]
(E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide5-Amino-3-(4-chlorophenyl)-1H-pyrazoleMWAcetic Acid150°C35 min85[6]
(E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide5-Amino-3-(4-methylphenyl)-1H-pyrazoleMWAcetic Acid150°C30 min90[6]

Reaction Workflow:

pyrazolopyrimidine_synthesis start (E)-2-Cyano-N-cyclohexyl- 3-(dimethylamino)acrylamide + 5-Aminopyrazole step1 Cyclocondensation start->step1 Acetic Acid, Heat (MW) product N-Cyclohexyl-pyrazolo[1,5-a]pyrimidine Derivative step1->product

Synthesis of Pyrazolo[1,5-a]pyrimidines.

Conclusion

This compound serves as a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic compounds. The methodologies presented, particularly those employing microwave-assisted synthesis, offer efficient and rapid access to pyridone, pyrazole, and pyrazolo[1,5-a]pyrimidine scaffolds. These protocols and the accompanying data provide a solid foundation for researchers engaged in the exploration of novel chemical entities for drug discovery and development. Further optimization of reaction conditions and exploration of a broader range of substrates can lead to the generation of extensive libraries of these important heterocyclic compounds.

References

Application Notes and Protocols: 2-Cyano-N-cyclohexylacetamide in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-cyclohexylacetamide is a versatile reagent in organic synthesis, primarily utilized as an active methylene compound in the Knoevenagel condensation. This reaction is a cornerstone for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated cyanoacrylamides. These products are valuable intermediates and final compounds in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial and anticancer properties. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in Knoevenagel condensation reactions.

Knoevenagel Condensation: An Overview

The Knoevenagel condensation involves the reaction of an active methylene compound, in this case, this compound, with an aldehyde or ketone. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the acetamide, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield the α,β-unsaturated product.

Data Presentation: A Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency and yield of the Knoevenagel condensation. Below is a summary of various catalytic systems, with data extrapolated from studies on similar active methylene compounds like cyanoacetamide and ethyl cyanoacetate, which are expected to show similar reactivity trends.

CatalystSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Reference(s)
PiperidineEthanol, Toluene60 - Reflux2 - 8 h70 - 90[1][2]
Triethylamine (TEA)Ethanol, aq. NaClReflux35 min - 12 h60 - 99[3][4]
Ammonium Acetate (NH₄OAc)Toluene, Solvent-free110 - Reflux5 min - 96 h85 - 95[2][5]
Diisopropylethylammonium acetate (DIPEAc)Hexane703 h~91[3]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)WaterRoom Temp.5 min - 30 min95 - 96[6]
Porous Calcium HydroxyapatiteSolvent-free (MW)-2 - 10 min89 - 95[7]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using a Base Catalyst (Piperidine)

This protocol describes a general method for the condensation of this compound with an aromatic aldehyde using piperidine as a catalyst.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or 2-Propanol

  • Piperidine

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of acetamide).

  • Add the aromatic aldehyde (1.0 eq) to the solution.

  • To this mixture, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at 60°C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated cyanoacrylamide.

Protocol 2: Microwave-Assisted Knoevenagel Condensation (Solvent-Free)

This protocol outlines a green and efficient method for the Knoevenagel condensation using microwave irradiation and a solid catalyst.

Materials:

  • This compound

  • Aromatic aldehyde

  • Ammonium acetate or a solid catalyst like porous calcium hydroxyapatite

  • Microwave reactor

  • Mortar and pestle

Procedure:

  • In a mortar, grind together this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and ammonium acetate (0.2 eq).[2]

  • Place the solid mixture in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 100-300 W) for short intervals (e.g., 30-60 seconds).

  • Monitor the reaction progress by TLC after each irradiation cycle.

  • Once the reaction is complete (typically within 5-15 minutes), cool the vessel.

  • Add a small amount of ethanol to the solid product and stir.

  • Collect the product by filtration and wash with cold ethanol.

  • Dry the purified product.

Visualizations

Knoevenagel Condensation: Reaction Mechanism

Knoevenagel_Mechanism start This compound + Aldehyde/Ketone carbanion Carbanion Formation start->carbanion Deprotonation base Base Catalyst (e.g., Piperidine) base->carbanion nucleophilic_attack Nucleophilic Attack carbanion->nucleophilic_attack Attacks Carbonyl intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

Experimental_Workflow reactants Mix Reactants: This compound + Aldehyde catalyst Add Catalyst reactants->catalyst reaction Heat / Microwave catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Filtration) monitoring->workup Complete purification Purification (Recrystallization) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis final_product Pure Product analysis->final_product

Caption: General experimental workflow for the synthesis.

Potential Signaling Pathway Inhibition by Cyanoacrylamide Derivatives

Derivatives of cyanoacrylamide have been investigated for their anticancer properties. While specific pathways for this compound derivatives are not extensively documented, compounds with similar structural motifs are known to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the JAK/STAT or MAPK pathways.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression product Cyanoacrylamide Derivative product->jak Inhibition

Caption: Hypothetical inhibition of the JAK/STAT pathway.

Conclusion

This compound is a valuable reagent for the synthesis of α,β-unsaturated cyanoacrylamides via the Knoevenagel condensation. The reaction can be optimized by careful selection of catalysts and conditions, with microwave-assisted, solvent-free methods offering a green and efficient alternative to traditional protocols. The resulting products are of significant interest to the drug development community due to their potential as therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers interested in utilizing this versatile chemical transformation.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the microwave-assisted synthesis of various heterocyclic compounds utilizing 2-cyano-N-cyclohexylacetamide as a versatile starting material or key intermediate. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reaction purity, aligning with the principles of green chemistry.[1][2][3][4]

Introduction to this compound in Synthesis

This compound is a valuable building block in organic synthesis. Its structure, featuring an active methylene group, a cyano group, and an amide linkage, allows for the construction of a diverse range of heterocyclic systems of interest in medicinal chemistry and drug discovery.[5] The application of microwave irradiation can efficiently drive reactions involving this reagent, facilitating the rapid synthesis of compound libraries for biological screening.[2][4]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reactants and solvent, leading to several key benefits:

  • Accelerated Reactions: Reaction times can be reduced from hours to minutes.[1][2]

  • Higher Yields: Minimized side product formation often results in increased yields of the desired product.[1]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional methods.[6]

  • Enhanced Purity: Cleaner reaction profiles can simplify product purification.[7]

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: this compound

This protocol details the synthesis of the primary reagent, this compound, from cyclohexylamine and ethyl cyanoacetate.[8]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Cyclohexylamine Cyclohexylamine Product This compound Cyclohexylamine->Product Heat (160-170°C, 3-4 hrs) EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Product Ethanol Ethanol (byproduct)

Caption: Synthesis of this compound.

Materials:

  • Cyclohexylamine (0.5 M)

  • Ethyl cyanoacetate (0.5 M, 56.5 mL)

Procedure:

  • Combine cyclohexylamine and ethyl cyanoacetate in a suitable reaction vessel.

  • Heat the mixture at 160-170°C for 3-4 hours using a heating mantle.

  • After heating, transfer the reaction mixture to a beaker and allow it to cool to room temperature overnight.

  • Collect the resulting solid product by filtration.

  • Wash the solid with ethanol.

  • Dry the product and recrystallize from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-3-(N-cyclohexylcarboxamido)thiophene Derivatives

This protocol describes a multi-step synthesis where this compound is a key intermediate for the formation of substituted thiophenes. The final step of forming the thiophene ring is facilitated by microwave irradiation.

Experimental Workflow:

G step1 Step 1: Synthesis of This compound step2 Step 2: Knoevenagel Condensation with Methylenic Ketones step1->step2 Reflux in Benzene, 8 hrs (Dean-Stark) step3 Step 3: Gewald Reaction with Elemental Sulfur & Diethylamine step2->step3 Microwave Irradiation (Ethanol) product 2-Amino-3-(N-cyclohexylcarboxamido)- 4,5-disubstituted thiophenes step3->product

Caption: Workflow for thiophene derivative synthesis.

Step 2: Synthesis of 2-Cyano-2-(alkylidene)-N-cyclohexyl carboxamides (Intermediate I)

  • Materials:

    • This compound (0.04 M)

    • Appropriate methylenic ketone (e.g., cyclohexanone, cycloheptanone) (0.04 M)

    • Ammonium acetate (2 g)

    • Glacial acetic acid (2 mL)

    • Benzene (100 mL)

  • Procedure (Conventional Heating):

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine all reactants in benzene.

    • Reflux the mixture for 8 hours.

    • Cool the reaction mixture, dilute with 10 mL of benzene, and wash sequentially with 10% w/v sodium carbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum. The crude product is used immediately in the next step.

Step 3: Microwave-Assisted Synthesis of 2-Amino-3-(N-cyclohexylcarboxamido)-4,5-disubstituted thiophenes

  • Materials:

    • Crude Intermediate [I] from Step 2

    • Elemental sulfur

    • Diethylamine (catalyst)

    • Ethanol

  • Procedure (Microwave Irradiation):

    • Dissolve the crude intermediate in ethanol in a microwave synthesis vial.

    • Add elemental sulfur and a catalytic amount of diethylamine.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture under conditions optimized for the specific substrate (typical conditions involve temperatures from 80-120°C for 5-20 minutes).

    • After the reaction is complete, cool the vial and process the mixture to isolate the product. This typically involves pouring into ice water, filtration, and recrystallization.

Protocol 3: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol outlines the synthesis of fused heterocyclic systems, starting from a derivative of this compound. The key cyclization step is performed under microwave irradiation.[9]

Experimental Workflow:

G start This compound step1 Knoevenagel Condensation with Aromatic Aldehydes start->step1 intermediate 2-Cyano-N-cyclohexyl-3-arylacrylamide Derivatives step1->intermediate Microwave Irradiation step2 Cyclization with Hydrazine Derivatives intermediate->step2 product Pyrazolo[1,5-a]pyrimidine Derivatives step2->product Microwave Irradiation G ArachidonicAcid Arachidonic Acid COX2 COX-II Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Synthesized Acetamide Derivative (Inhibitor) Inhibitor->COX2 Inhibition

References

2-Cyano-N-cyclohexylacetamide: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

These application notes provide a comprehensive overview of the synthetic utility of 2-cyano-N-cyclohexylacetamide as a starting material for the creation of diverse heterocyclic compounds with significant therapeutic potential. The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development, offering step-by-step guidance for the synthesis and evaluation of novel molecules with potential anticonvulsant and anticancer properties.

Application Note 1: Synthesis of Pyrazole Derivatives with Potential Anticonvulsant Activity

This compound serves as a key building block for the synthesis of various pyrazole derivatives. The reactivity of its active methylene group allows for condensation reactions to form intermediates that can be cyclized to yield the pyrazole core. Certain derivatives have shown promise as anticonvulsant agents in preclinical studies.

Experimental Protocol: Synthesis of (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide and Subsequent Cyclization to Pyrazole Derivatives[1]

Part 1: Synthesis of (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide (Intermediate 4)

  • Reaction Setup: In a suitable vessel, combine this compound (1.66 g, 10 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 140°C for 5-10 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. The resulting solid product is typically of sufficient purity for the next step. If necessary, the product can be recrystallized from an appropriate solvent like ethanol.

Part 2: Synthesis of Pyrazole Derivatives (e.g., 5a-c from Intermediate 4)

  • Reaction Mixture: To a solution of (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide (Intermediate 4) (2.21 g, 10 mmol) in ethanol (20 mL), add the respective hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (12 mmol).

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data: Anticonvulsant Activity of Acetamide Derivatives

The following table summarizes the anticonvulsant activity of representative acetamide derivatives in standard preclinical models, the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.

CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Derivative 1 49.667.4>300>6.0 (MES)[1]
Derivative 2 31.3->300>9.6 (MES)[1]
Derivative 3 >10014.1>300>21.3 (scPTZ)[2]
Phenytoin 9.5>10068.57.2[2]
Ethosuximide >300130>500>3.8[2]

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. PI (Protective Index): A measure of the drug's safety margin.

Experimental Workflow: Anticonvulsant Screening

G cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_data Data Analysis synthesis Synthesis of Novel This compound Derivatives mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) synthesis->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic Seizure Model) synthesis->scptz_test neuro_test Rotarod Neurotoxicity Test synthesis->neuro_test ed50 Determine ED₅₀ mes_test->ed50 scptz_test->ed50 td50 Determine TD₅₀ neuro_test->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi

Caption: Workflow for the synthesis and anticonvulsant evaluation of novel compounds.

Protocol 1: Maximal Electroshock (MES) Test[4][5]
  • Animals: Use male albino mice (20-25 g).

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Electrode Placement: At the time of predicted peak drug effect (e.g., 30-60 minutes post-administration), apply corneal electrodes moistened with saline.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates an anticonvulsant effect.

  • Data Analysis: Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test[4][5]
  • Animals: Use male albino mice (18-25 g).

  • Drug Administration: Administer the test compound (i.p. or p.o.) at various doses, including a vehicle control.

  • Chemoconvulsant Injection: At the time of predicted peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in at least 97% of control animals (e.g., 85 mg/kg).

  • Observation: Observe the mice for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from the clonic seizure endpoint.

Hypothesized Signaling Pathway for Anticonvulsant Activity

cluster_pathway Modulation of Neuronal Excitability pyrazole Pyrazole Derivative gaba_r GABA-A Receptor pyrazole->gaba_r Positive Allosteric Modulation na_channel Voltage-Gated Sodium Channel pyrazole->na_channel Blockade ca_channel Voltage-Gated Calcium Channel pyrazole->ca_channel Blockade inhibition Increased Neuronal Inhibition gaba_r->inhibition excitability Decreased Neuronal Excitability na_channel->excitability ca_channel->excitability seizure Reduced Seizure Susceptibility inhibition->seizure excitability->seizure

Caption: Potential mechanisms of anticonvulsant action for pyrazole derivatives.

Application Note 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as Anticancer Agents

The versatile this compound scaffold can be elaborated into more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These fused ring systems are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with various biological targets, including protein kinases involved in cancer signaling pathways.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives[6]
  • Knoevenagel Condensation: A mixture of this compound (10 mmol), an appropriate aromatic aldehyde (10 mmol), and a few drops of piperidine in ethanol (30 mL) is refluxed for 2-3 hours to yield the corresponding 2-cyano-N-cyclohexyl-3-aryl-acrylamide derivative.

  • Cyclization with Aminopyrazole: The acrylamide derivative (10 mmol) is then reacted with a 5-aminopyrazole derivative (10 mmol) in glacial acetic acid (20 mL) under reflux for 6-8 hours.

  • Product Isolation: After cooling, the reaction mixture is poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

Quantitative Data: In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.

CompoundHepG2 (IC₅₀ µM)HCT-116 (IC₅₀ µM)MCF-7 (IC₅₀ µM)Reference
Derivative A 17.6920.1525.18[3]
Derivative B 0.55 (CDK2)--[4]
Derivative C 0.98 (TRKA)--[4]
Doxorubicin 0.850.620.91[3]

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. CDK2 (Cyclin-Dependent Kinase 2) and TRKA (Tropomyosin Receptor Kinase A) are specific protein kinase targets.

Experimental Workflow: Anticancer Drug Discovery

cluster_synthesis Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives cell_lines Panel of Human Cancer Cell Lines synthesis->cell_lines mtt_assay MTT or SRB Assay (Cell Viability) cell_lines->mtt_assay ic50 Determine IC₅₀ Values mtt_assay->ic50 kinase_assay Kinase Inhibition Assays (e.g., EGFR, CDK2) ic50->kinase_assay cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle apoptosis Apoptosis Assays kinase_assay->apoptosis

Caption: Workflow for the discovery and evaluation of anticancer compounds.

Hypothesized Signaling Pathway for Anticancer Activity

cluster_pathway Inhibition of Cancer Cell Proliferation pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative egfr EGFR pyrimidine->egfr Inhibition pi3k PI3K pyrimidine->pi3k Inhibition cdk2 CDK2 pyrimidine->cdk2 Inhibition egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition of Apoptosis proliferation Cell Proliferation & Survival mtor->proliferation cell_cycle_arrest G1/S Phase Cell Cycle Arrest cdk2->cell_cycle_arrest cyclin_e Cyclin E

Caption: Potential signaling pathways targeted by pyrazolo[1,5-a]pyrimidine anticancer agents.[5][6]

References

Application Notes and Protocols for 2-Cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-cyano-N-cyclohexylacetamide, a versatile intermediate in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of this compound and its subsequent application in the construction of more complex molecular architectures, such as heterocyclic compounds with potential therapeutic activities.

Compound Information

PropertyDataReference
IUPAC Name This compound[1]
Molecular Formula C₉H₁₄N₂O[1]
Molecular Weight 166.22 g/mol [1]
CAS Number 15029-38-6
Appearance White to off-white solid
Melting Point Not reported; predicted to be a solid
Solubility Soluble in common organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic acyl substitution of ethyl cyanoacetate with cyclohexylamine. This reaction proceeds with the elimination of ethanol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-substituted cyanoacetamides.[2]

Materials and Equipment:

  • Ethyl cyanoacetate

  • Cyclohexylamine

  • Sodium ethoxide (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq) and cyclohexylamine (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium ethoxide to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, as indicated by TLC, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Expected Yield: While a specific yield for this reaction is not available in the searched literature, similar reactions for the synthesis of cyanoacetamides report yields in the range of 86-88%.[3]

Synthesis Workflow

reagents Ethyl Cyanoacetate + Cyclohexylamine reaction Nucleophilic Acyl Substitution (Ethanol, cat. Sodium Ethoxide, RT) reagents->reaction product This compound reaction->product purification Work-up & Recrystallization product->purification

Caption: Workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic compounds. A key reaction is the Knoevenagel condensation with aromatic aldehydes to form 2-cyano-N-cyclohexyl-3-arylacrylamide derivatives. These intermediates can then undergo cyclization reactions to generate fused heterocyclic systems.[4]

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes

This protocol is a general procedure for the Knoevenagel condensation.[5][6]

Materials and Equipment:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine (catalytic amount)

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, the crude product can be purified by recrystallization.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is a conceptual outline based on the reactivity of related acrylamide derivatives.[4]

Materials and Equipment:

  • 2-Cyano-N-cyclohexyl-3-arylacrylamide derivative

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: Suspend the 2-cyano-N-cyclohexyl-3-arylacrylamide derivative (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. Collect the solid by filtration and wash with a suitable solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Reaction Pathway for Heterocycle Synthesis

G start This compound intermediate 2-Cyano-N-cyclohexyl-3-arylacrylamide start->intermediate Knoevenagel Condensation (Aromatic Aldehyde, Piperidine) final_product Pyrazolo[1,5-a]pyrimidine Derivative intermediate->final_product Cyclization (Hydrazine Hydrate)

Caption: Synthetic pathway from this compound to pyrazolo[1,5-a]pyrimidines.

Potential Signaling Pathway Involvement of Derivatives

While there is no direct evidence of this compound itself being involved in specific signaling pathways, its derivatives, particularly pyrazolo[1,5-a]pyrimidines, are recognized as potent protein kinase inhibitors.[4] These compounds can act as ATP-competitive or allosteric inhibitors of various kinases, which are key regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general mechanism of action for such inhibitors involves blocking the phosphorylation of downstream substrates, thereby interrupting signaling cascades that control cell proliferation, survival, and differentiation.

Conceptual Kinase Inhibition Pathway

cluster_0 Kinase Activity kinase Protein Kinase product Phosphorylated Substrate kinase->product Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Cellular Response (e.g., Proliferation) product->downstream Signal Transduction block X inhibitor Pyrazolo[1,5-a]pyrimidine (Derivative) inhibitor->kinase

Caption: Conceptual diagram of protein kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Applications of 2-cyano-N-cyclohexylacetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-cyclohexylacetamide is a versatile chemical intermediate belonging to the cyanoacetamide class of compounds. This class is recognized in medicinal chemistry as a scaffold for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The presence of a reactive methylene group, a cyano group, and an amide linkage makes this compound a valuable starting material for generating novel molecular entities with therapeutic potential. This document provides an overview of its applications, relevant quantitative data from closely related analogs, and detailed experimental protocols for its synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

While this compound is primarily utilized as a synthetic intermediate, its core structure contributes to the biological activities of its derivatives, which have shown promise in several therapeutic areas:

  • Anticonvulsant Activity: Derivatives of N-cyclohexylacetamide have been investigated for their potential to manage seizures. The cyclohexyl group can confer favorable pharmacokinetic properties, while the acetamide moiety is a common feature in many central nervous system active compounds.

  • Anticancer Activity: The cyanoacetamide scaffold is a key component in the synthesis of various heterocyclic systems, such as pyridines, pyrazoles, and thiazoles, which have demonstrated significant in vitro and in vivo antitumor activities.[1] These derivatives can act through various mechanisms, including kinase inhibition and disruption of cellular signaling pathways.

  • Antimicrobial Activity: Novel compounds synthesized from this compound have been explored for their antibacterial and antifungal properties. The ability to generate diverse molecular structures from this starting material allows for the exploration of new antimicrobial agents to combat drug-resistant pathogens.

Data Presentation

Quantitative biological activity data for this compound is not extensively available in the public domain, as it is primarily used as a synthetic precursor. However, data from structurally related N-cyclohexylacetamide derivatives highlight the potential of this chemical class.

Compound IDStructureBiological ActivityQuantitative DataReference
1
alt text
AnticonvulsantED₅₀: 42.97 mg/kg (MES test, mice, i.p.) TD₅₀: 105.67 mg/kg[2]
2 Unsaturated 2-cyanoacetamide derivativeAntibacterial (vs. S. aureus)Zone of Inhibition: 15.2 ± 0.58 mm (at 200 µg/mL)[3]
3 Unsaturated 2-cyanoacetamide derivativeAntibacterial (vs. E. coli)Zone of Inhibition: 13.5 ± 0.61 mm (at 200 µg/mL)[3]

Table 1: Biological Activity of N-Cyclohexylacetamide Derivatives. ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; MES: Maximal Electroshock Seizure.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from cyclohexylamine and ethyl cyanoacetate.

Materials:

  • Cyclohexylamine

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Sodium ethoxide (catalyst)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • To this stirring solution, add ethyl cyanoacetate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This protocol is based on the evaluation of N-cyclohexylacetamide derivatives for their anticonvulsant properties.[2]

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male Swiss mice (20-25 g)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Administer the test compound intraperitoneally (i.p.) to groups of mice at various doses. A control group receives the vehicle only.

  • After a specified pretreatment time (e.g., 30 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the seizure.

Protocol 3: In Vitro Antibacterial Susceptibility Testing (Disk Diffusion Method)

This protocol outlines a standard method for assessing the antibacterial activity of compounds derived from this compound.[3]

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Solvent for dissolving the compound (e.g., DMSO)

  • Standard antibiotic discs (e.g., ampicillin) for control

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Impregnate sterile paper discs with a known concentration of the test compound solution (e.g., 200 µ g/disc ). Allow the solvent to evaporate completely.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.

  • Aseptically place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Visualization of Workflows and Pathways

G cluster_synthesis Synthesis Workflow start Start Materials: Cyclohexylamine Ethyl Cyanoacetate reaction Reaction: - Ethanol - NaOEt (catalyst) - Reflux start->reaction workup Workup: - Neutralization - Extraction - Drying reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_pathway Plausible Anticonvulsant Mechanism compound N-Cyclohexylacetamide Derivative na_channel Voltage-Gated Sodium Channel compound->na_channel blocks gaba_receptor GABA-A Receptor compound->gaba_receptor potentiates inhibition Inhibition na_channel->inhibition enhancement Enhancement gaba_receptor->enhancement neuronal_excitability Decreased Neuronal Excitability inhibition->neuronal_excitability leads to enhancement->neuronal_excitability leads to anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

Caption: Postulated mechanism of action for anticonvulsant N-cyclohexylacetamide derivatives.

References

Application Notes and Protocols: 2-Cyano-N-cyclohexylacetamide in the Synthesis of TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-cyano-N-cyclohexylacetamide as a key starting material in the synthesis of potent Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. The methodologies described herein are based on established synthetic routes and provide a foundation for the development of novel therapeutics targeting TAK1-mediated signaling pathways.

Introduction to TAK1 and Its Inhibition

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical serine/threonine kinase that plays a central role in regulating inflammatory and stress responses. TAK1 is a key signaling node for various proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[1][2][3] Upon activation, TAK1 initiates downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for immune and inflammatory responses.[1][4][5] Dysregulation of TAK1 signaling is implicated in a range of diseases, including autoimmune disorders, inflammatory conditions, and cancer.[1][4] Consequently, the development of small molecule inhibitors of TAK1 is a promising therapeutic strategy.

This compound as a Versatile Precursor

This compound is a valuable and reactive intermediate in the synthesis of TAK1 inhibitors. Its active methylene group readily participates in Knoevenagel condensation reactions with various aldehydes to form 2-cyanoacrylamide derivatives. This 2-cyanoacrylamide moiety serves as a key pharmacophore in a class of reversible covalent TAK1 inhibitors, which can form a covalent bond with a cysteine residue in the active site of the TAK1 enzyme.[1][4][6]

TAK1 Signaling Pathway

The TAK1 signaling pathway is a central hub for inflammatory responses. Upon stimulation by ligands such as TNF-α or IL-1β, receptor complexes recruit adaptor proteins that lead to the activation of the TAK1 complex, which also includes TAK1-binding proteins (TABs). Activated TAK1 then phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and MAPK kinases (MKKs). Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκB proteins, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Simultaneously, TAK1-mediated activation of MKKs leads to the phosphorylation and activation of MAPKs such as p38 and JNK, which in turn regulate the activity of various transcription factors involved in inflammation and apoptosis.

TAK1_Signaling_Pathway Ligands TNF-α, IL-1β, TLR Ligands Receptors TNFR, IL-1R, TLRs Ligands->Receptors Adaptors Adaptor Proteins (e.g., TRAF6) Receptors->Adaptors TAK1_complex TAK1/TAB1/TAB2 Complex Adaptors->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MKKs MAPK Kinases (MKK3/6, MKK4/7) TAK1_complex->MKKs Phosphorylation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation MAPKs->Nucleus Activation of Transcription Factors Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Caption: TAK1 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative TAK1 inhibitors synthesized from 2-cyanoacrylamide precursors.

Compound IDTarget ScaffoldR-Group on AcrylamideIC50 (nM) for TAK1Reference
13h Imidazopyridine6-methylpyridin-2-yl27[2][4]
13a ImidazopyridinePhenyl>1000[6]
13c Imidazopyridine1-methyl-1H-imidazol-2-yl140[6]
13e ImidazopyridinePyridin-2-yl59[6]
13o Imidazopyridine2-methylpyridin-3-yl150[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key starting material, this compound, from cyclohexylamine and ethyl cyanoacetate.

Materials:

  • Cyclohexylamine

  • Ethyl cyanoacetate

  • Ethanol (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine cyclohexylamine (1.0 equiv) and ethyl cyanoacetate (1.0 equiv). The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol.

  • Heat the reaction mixture to reflux (approximately 160-170°C if neat) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold solvent like ethanol.

  • If the product does not crystallize, remove the solvent (if used) and any volatile byproducts under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield pure this compound.

Protocol 2: General Procedure for the Synthesis of 2-Cyano-N-cyclohexyl-3-arylacrylamide Derivatives via Knoevenagel Condensation

This protocol outlines the general procedure for the Knoevenagel condensation of this compound with various aromatic aldehydes to generate the core structure of many TAK1 inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde, 2-pyridinecarboxaldehyde) (1.0-1.2 equiv)

  • Piperidine (catalytic amount, e.g., 0.1 equiv)

  • 2-Propanol or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Purification system (e.g., MPLC or column chromatography)

Procedure:

  • To a solution of this compound in a suitable solvent such as 2-propanol in a round-bottom flask, add the aromatic aldehyde.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to 60°C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by medium pressure liquid chromatography (MPLC) or flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-cyano-N-cyclohexyl-3-arylacrylamide derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-cyanoacrylamide-based TAK1 inhibitors starting from this compound. This workflow can be adapted for the synthesis of a library of potential inhibitors by varying the aldehyde used in the Knoevenagel condensation step.

Synthesis_Workflow Start This compound Reaction Knoevenagel Condensation (Piperidine, 2-Propanol, 60°C) Start->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Intermediate Crude 2-Cyano-N-cyclohexyl-3-arylacrylamide Reaction->Intermediate Purification Purification (MPLC or Column Chromatography) Intermediate->Purification Product Pure 2-Cyano-N-cyclohexyl-3-arylacrylamide (TAK1 Inhibitor Precursor) Purification->Product Further_Synthesis Coupling to Heterocyclic Scaffold (e.g., Imidazopyridine) Product->Further_Synthesis Final_Inhibitor Final TAK1 Inhibitor Further_Synthesis->Final_Inhibitor

Caption: Synthetic Workflow for TAK1 Inhibitor Precursors.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a promising class of 2-cyanoacrylamide-based TAK1 inhibitors. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel compounds targeting the TAK1 signaling pathway for the potential treatment of inflammatory diseases and cancer. The straightforward nature of the Knoevenagel condensation allows for the generation of diverse libraries of compounds for structure-activity relationship studies, facilitating the development of next-generation TAK1 inhibitors.

References

Application Notes and Protocols for the Synthesis of Bioactive Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive acetamide derivatives. Acetamide scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of compounds exhibiting diverse biological activities, including anticancer, anticonvulsant, analgesic, and antimicrobial properties.[1][2] The protocols outlined below are based on established synthetic methodologies, offering reproducible procedures for laboratory application.

Application Note 1: Synthesis of N-(4-methylpyridin-2-yl)acetamide for Anticancer and Antifungal Screening

The N-(4-methylpyridin-2-yl)acetamide core is a versatile starting point for the development of derivatives with potential therapeutic applications.[3] Strategic modifications can enhance potency and selectivity.

Experimental Protocol: Synthesis of N-(4-methylpyridin-2-yl)acetamide

This protocol details the synthesis of the parent compound, N-(4-methylpyridin-2-yl)acetamide, through the acylation of 2-amino-4-methylpyridine.[3]

Materials:

  • 2-Amino-4-methylpyridine

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-methylpyridine in an excess of acetic anhydride (e.g., 2.5 equivalents).

  • Heat the mixture to 70°C and stir for 2 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Induce crystallization by adding diethyl ether to the cooled mixture.[3]

  • Collect the resulting white, needle-like crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small volume of cold diethyl ether.

  • Dry the final product under vacuum to yield N-(4-methylpyridin-2-yl)acetamide.

Bioactivity Evaluation: In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxic effects of the synthesized acetamide derivatives against cancer cell lines.[3]

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate cell culture medium.

  • Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

Application Note 2: Synthesis of N-Substituted Aminoacetamide Derivatives with Anticonvulsant Activity

N-substituted amino acid derivatives, including acetamides with bicyclic groups, have demonstrated significant potential as anticonvulsant agents.[4] Their mechanism of action is often associated with the modulation of neuronal voltage-dependent sodium channels.[4]

Experimental Protocol: Synthesis of N-(Bicyclic)-2-aminoacetamide Derivatives

This protocol describes a general two-step method for synthesizing N-substituted aminoacetamide derivatives.[4]

Materials:

  • Bicyclic amine (e.g., 1-aminoindane or 1-aminotetralin)

  • 2-Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Aqueous ammonia solution (25%)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture for chromatography

Procedure:

Step 1: Acylation of the Bicyclic Amine

  • Under a nitrogen atmosphere, dissolve the bicyclic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C.

  • Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(bicyclic)-2-chloroacetamide.[4]

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amination of the Chloroacetamide

  • Dissolve the purified N-(bicyclic)-2-chloroacetamide in an excess of 25% aqueous ammonia solution.

  • Stir the mixture at room temperature for 24 hours.

  • Extract the aqueous mixture with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-(bicyclic)-2-aminoacetamide derivative by column chromatography or recrystallization.[4]

Bioactivity Evaluation: Maximal Electroshock (MES) Test

The anticonvulsant activity of the synthesized compounds can be evaluated in rodent models using the maximal electroshock (MES) test, which measures protection against tonic seizures.[4]

Application Note 3: Synthesis of Flavonoid Acetamide Derivatives with Improved Bioavailability

Flavonoids possess numerous biological activities but are often limited by poor bioavailability.[5][6] Conversion to acetamide derivatives can significantly enhance their bioavailability and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5][6]

Experimental Protocol: Synthesis of Flavonoid Acetamide Derivatives

This protocol outlines the sequential modification of flavonoid hydroxyl groups to acetamide moieties.[5][6] The synthesis of flavonoid acetamide derivatives (FAs) has been reported with yields of 80-82%.[5][6]

Quantitative Data Summary

Compound ClassBioavailability Range (%)Antioxidant Activity (DPPH IC50, µM)Reference
Unmodified Flavonoids (UFs)10.78–19.292.19–13.03[6][7]
Flavonoid Acetamides (FAs)20.70–34.8733.83–67.10[6][7]

Visualizations

G General Workflow for Bioactive Acetamide Synthesis cluster_synthesis Synthesis cluster_bioactivity Bioactivity Screening Start Starting Materials (e.g., Amine, Carboxylic Acid) Reaction Amide Bond Formation (e.g., Acylation, Coupling Reaction) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization Bioassay In Vitro / In Vivo Assays (e.g., Cytotoxicity, Anticonvulsant) Characterization->Bioassay Pure Compound Data Data Analysis (e.g., IC50, ED50) Bioassay->Data G Signaling Pathway Modulation by Anticonvulsant Acetamides Acetamide N-(Bicyclic)-2-aminoacetamide Derivative NaChannel Voltage-Dependent Sodium Channel Acetamide->NaChannel Binds to Stabilization Stabilization of Inactive State NaChannel->Stabilization Leads to ActionPotential Reduced Neuronal Excitability Stabilization->ActionPotential Results in Seizure Suppression of Seizure Activity ActionPotential->Seizure Contributes to

References

Application Notes and Protocols for the Use of 2-Cyano-N-cyclohexylacetamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-cyano-N-cyclohexylacetamide as a versatile building block in the synthesis of novel agrochemicals. The following sections detail its application in the development of potential fungicides and herbicides, including synthetic protocols, quantitative data, and proposed experimental workflows.

Introduction

This compound is a bifunctional molecule featuring a reactive methylene group activated by adjacent cyano and amide functionalities. This structural motif makes it an ideal precursor for a variety of chemical transformations, including Knoevenagel condensations and cyclization reactions, to generate heterocyclic compounds with potential agrochemical activity. Its utility as an intermediate in the production of pesticides and herbicides is an area of active research.[1] This document outlines synthetic strategies for leveraging this compound in the generation of novel fungicidal and herbicidal agents.

Application 1: Synthesis of Pyrazole-based Fungicides

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal properties.[2][3][4] The synthesis of pyrazole-containing compounds from this compound can be achieved through a multi-step reaction sequence involving a Knoevenagel condensation followed by a Michael addition and cyclization.

Synthetic Pathway for Pyrazole Derivatives

A plausible synthetic route begins with the reaction of this compound with an aromatic aldehyde to form a 2-cyano-N-cyclohexyl-3-arylacrylamide intermediate. This intermediate can then undergo a cyclization reaction with hydrazine hydrate to yield the corresponding pyrazole derivative.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization 2_cyano_N_cyclohexylacetamide This compound Intermediate_1 2-Cyano-N-cyclohexyl-3-(4-chlorophenyl)acrylamide 2_cyano_N_cyclohexylacetamide->Intermediate_1 Base (e.g., Piperidine) Ethanol, Reflux Aromatic_Aldehyde Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) Aromatic_Aldehyde->Intermediate_1 Final_Product 5-Amino-1H-pyrazole-4-carboxamide Derivative Intermediate_1->Final_Product Acetic Acid, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: Synthetic pathway for pyrazole-based fungicides.

Experimental Protocol: Synthesis of a 5-Amino-1H-pyrazole-4-carboxamide Derivative

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Piperidine

  • Ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 2-cyano-N-cyclohexyl-3-(4-chlorophenyl)acrylamide.

  • Cyclization:

    • Suspend the intermediate from the previous step (1.0 eq) in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the purified 5-amino-3-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazole-4-carboxamide.

Quantitative Data (Illustrative)
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-Cyano-N-cyclohexyl-3-(4-chlorophenyl)acrylamideC₁₆H₁₇ClN₂O288.7785178-180
5-Amino-3-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazole-4-carboxamideC₁₆H₁₉ClN₄O320.8078210-212
Fungicidal Activity (Illustrative Data)

The synthesized pyrazole derivative could be tested for its in vitro fungicidal activity against common plant pathogens.

PathogenEC₅₀ (µg/mL) of Pyrazole DerivativeEC₅₀ (µg/mL) of Commercial Standard (e.g., Tebuconazole)
Botrytis cinerea5.22.1
Fusarium oxysporum8.93.5
Rhizoctonia solani7.54.0

Application 2: Synthesis of 2-Cyanoacrylate Herbicides

2-Cyanoacrylates are a known class of herbicides that act as inhibitors of the photosystem II (PSII) electron transport chain.[5][6] this compound can serve as a key starting material for the synthesis of novel 2-cyanoacrylate derivatives through a Knoevenagel condensation with a suitable ketone.

Synthetic Pathway for 2-Cyanoacrylate Derivatives

The synthesis involves a direct condensation of this compound with a cyclic ketone, such as cyclohexanone, to yield the corresponding 2-cyano-2-cyclohexylideneacetamide.

G Start This compound Product 2-Cyano-N-cyclohexyl-2-cyclohexylideneacetamide Start->Product Base (e.g., Sodium Ethoxide) Toluene, Reflux Reagent Cyclohexanone Reagent->Product

Caption: Synthesis of a 2-cyanoacrylate herbicide precursor.

Experimental Protocol: Synthesis of 2-Cyano-N-cyclohexyl-2-cyclohexylideneacetamide

Materials:

  • This compound

  • Cyclohexanone

  • Sodium ethoxide

  • Toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, add this compound (1.0 eq) to dry toluene.

  • Add sodium ethoxide (1.1 eq) portion-wise at room temperature.

  • Heat the mixture to reflux.

  • Add cyclohexanone (1.0 eq) dropwise over 30 minutes.

  • Continue refluxing for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide.

Quantitative Data (Illustrative)
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
2-Cyano-N-cyclohexyl-2-cyclohexylideneacetamideC₁₅H₂₂N₂O246.3575White solid
Herbicidal Activity (Illustrative Data)

The herbicidal activity of the synthesized compound could be evaluated in pre- and post-emergence tests against a panel of monocot and dicot weeds.

Weed SpeciesPre-emergence GI₅₀ (g/ha)Post-emergence GI₅₀ (g/ha)
Echinochloa crus-galli (Barnyard grass)250300
Amaranthus retroflexus (Redroot pigweed)150200
Setaria faberi (Giant foxtail)300350

GI₅₀: Growth inhibition concentration required to inhibit plant growth by 50%.

Conclusion

This compound demonstrates significant potential as a versatile synthon for the development of novel agrochemicals. The protocols and data presented herein provide a foundation for further research into the synthesis and biological evaluation of new fungicidal and herbicidal compounds derived from this readily accessible starting material. Further structural modifications and optimization are warranted to explore the full potential of this chemical scaffold in modern agrochemical discovery.

References

Application Notes and Protocols: Knoevenagel Condensation of 2-Cyano-N-cyclohexylacetamide with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, polymers, and pharmaceuticals.[2][3] The products of the Knoevenagel condensation of 2-cyano-N-cyclohexylacetamide with aromatic aldehydes, namely 2-cyano-N-cyclohexyl-3-aryl-acrylamides, are of significant interest in medicinal chemistry due to their potential as bioactive scaffolds.[4][5] Derivatives of cyanoacetamide have been shown to exhibit a wide range of biological activities, serving as building blocks for various heterocyclic compounds with therapeutic potential.[6]

These application notes provide detailed protocols for the synthesis of 2-cyano-N-cyclohexyl-3-aryl-acrylamides via Knoevenagel condensation, with a focus on both conventional and modern, microwave-assisted techniques. The influence of different catalysts and a variety of aromatic aldehydes on reaction outcomes is summarized in comprehensive data tables to aid in reaction optimization and substrate scope exploration.

Reaction Data

The following tables summarize the quantitative data for the Knoevenagel condensation of this compound and related active methylene compounds with a variety of aromatic aldehydes under different reaction conditions.

Table 1: Microwave-Assisted Knoevenagel Condensation of Aromatic Aldehydes with Cyanoacetamide using Triethylamine Catalyst

This table presents the results from the reaction of various substituted benzaldehydes with cyanoacetamide under microwave irradiation, catalyzed by triethylamine.

EntryAromatic AldehydeProductTime (min)Yield (%)
1Benzaldehyde(E)-2-cyano-3-phenylacrylamide3585
24-Methylbenzaldehyde(E)-2-cyano-3-(p-tolyl)acrylamide3592
34-Methoxybenzaldehyde(E)-2-cyano-3-(4-methoxyphenyl)acrylamide3599
44-(Dimethylamino)benzaldehyde(E)-2-cyano-3-(4-(dimethylamino)phenyl)acrylamide3598
54-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-2-cyanoacrylamide3590
64-Bromobenzaldehyde(E)-3-(4-bromophenyl)-2-cyanoacrylamide3588
74-Nitrobenzaldehyde(E)-2-cyano-3-(4-nitrophenyl)acrylamide3570
82-Naphthaldehyde(E)-2-cyano-3-(naphthalen-2-yl)acrylamide3589

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Methyl Cyanoacetate using Piperidine Catalyst

This table showcases the reaction of various aromatic aldehydes with methyl cyanoacetate, a related active methylene compound, using piperidine as a catalyst under conventional heating. These high-yielding reactions provide a useful comparison for methodology.

EntryAromatic AldehydeTime (h)Yield (%)
1Benzaldehyde195
24-Methoxybenzaldehyde198
34-Chlorobenzaldehyde1.596
44-Nitrobenzaldehyde0.599
52-Chlorobenzaldehyde294
63,4-Dimethoxybenzaldehyde1.597
7Piperonal198
82-Naphthaldehyde295
92-Furaldehyde193
102-Thiophenecarboxaldehyde194

Experimental Protocols

Below are detailed protocols for the synthesis of 2-cyano-N-cyclohexyl-3-aryl-acrylamides.

Protocol 1: Microwave-Assisted Knoevenagel Condensation

This protocol describes a rapid and efficient method for the Knoevenagel condensation using microwave irradiation.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Triethylamine (TEA)

  • Ethanol

  • Microwave reactor

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethanol (5 mL).

  • Add a catalytic amount of triethylamine (0.1 mmol) to the mixture.

  • Place the flask in the microwave reactor and irradiate at a suitable power (e.g., 100 W) and temperature (e.g., 80 °C) for the time specified in Table 1 (typically 35 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.

Protocol 2: Conventional Knoevenagel Condensation with Piperidine Catalyst

This protocol outlines the traditional method for Knoevenagel condensation using conventional heating.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL).

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the reaction mixture to reflux and maintain for the time indicated in the literature (typically 1-2 hours).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product usually precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent.

  • If necessary, recrystallize the product from an appropriate solvent to achieve high purity.

  • Characterize the purified product using standard analytical techniques.

Visualizations

The following diagrams illustrate the key aspects of the reaction.

Knoevenagel_Condensation_Workflow cluster_reactants Starting Materials Reactants Reactants Aldehyde Aromatic Aldehyde (Ar-CHO) Reaction Knoevenagel Condensation Aldehyde->Reaction Amide This compound Amide->Reaction Adduct Aldol-type Adduct Reaction->Adduct Catalyst Base Catalyst (e.g., Piperidine, TEA) Catalyst->Reaction Intermediate Intermediate Dehydration Dehydration (-H₂O) Adduct->Dehydration FinalProduct 2-Cyano-N-cyclohexyl-3-aryl-acrylamide Dehydration->FinalProduct Product Product Signaling_Pathway Start Active Methylene Compound (this compound) Carbanion Carbanion Formation (Enolate) Start->Carbanion -H⁺ Base Base Catalyst Base->Carbanion Deprotonation Nucleophilic_Attack Nucleophilic Attack Carbanion->Nucleophilic_Attack Aldehyde Aromatic Aldehyde Aldehyde->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Aldol_Adduct Aldol Adduct Intermediate->Aldol_Adduct +H⁺ Protonation Protonation Dehydration Dehydration Aldol_Adduct->Dehydration -H₂O Product α,β-Unsaturated Product Dehydration->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyanoacetamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of cyanoacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyanoacetamide?

The most prevalent and economically viable method for synthesizing cyanoacetamide is the reaction of a cyanoacetic acid ester, such as ethyl cyanoacetate or butyl cyanoacetate, with ammonia.[1][2][3] This reaction can be carried out using aqueous ammonia, alcoholic ammonia, or gaseous ammonia.[1][4] Another documented route involves the dehydration of malonamide.[5]

Q2: What is the typical yield for cyanoacetamide synthesis?

Yields for the synthesis of cyanoacetamide from ethyl cyanoacetate and aqueous ammonia are generally high, often ranging from 86% to 88% after purification.[1] A method using butyl cyanoacetate and gaseous ammonia in the presence of a sodium methoxide catalyst reports a yield of 91%.[2][4] A process utilizing methyl cyanoacetate and liquid ammonia has been reported to achieve a yield of up to 97.5%.[6]

Q3: What are the optimal reaction conditions for the synthesis of cyanoacetamide from ethyl cyanoacetate and ammonia?

For the reaction of ethyl cyanoacetate with concentrated aqueous ammonia, the reaction is typically initiated by mixing the reactants, which results in a slight exotherm.[1] The mixture is then cooled, often in an ice-salt bath, for about an hour to facilitate the precipitation of the product.[1] For syntheses involving gaseous ammonia and a catalyst like sodium methoxide, the temperature is maintained around 30°C with cooling.[2][7]

Q4: What are common side reactions to be aware of during cyanoacetamide synthesis?

A potential side reaction is the hydrolysis of the nitrile or amide group in cyanoacetamide to form malonamide, especially if the reaction conditions are not well-controlled.[1][8] The presence of malonamide can be detected in the alcoholic mother liquor after crystallization.[1]

Q5: How can I purify the crude cyanoacetamide product?

The most common method for purifying crude cyanoacetamide is recrystallization from hot ethanol (95%).[1][5] The use of decolorizing charcoal can help to remove colored impurities and yield a snow-white product.[1] The product is then typically washed with a cold solvent in which it has low solubility, such as ice-cold ethanol or ice water, to minimize loss.[1]

Troubleshooting Guide

Issue 1: Low Yield of Cyanoacetamide

  • Potential Cause: Incomplete reaction.

    • Recommended Solution: Ensure the appropriate stoichiometry of reactants. For the reaction with aqueous ammonia, a molar excess of ammonia is typically used.[1] If using a catalytic method with gaseous ammonia, ensure a continuous flow of ammonia for a sufficient duration (e.g., 7 hours) and monitor the reaction completion by techniques like GC analysis.[2][7]

  • Potential Cause: Loss of product during workup and purification.

    • Recommended Solution: Cyanoacetamide has some solubility in water and ethanol.[1] Therefore, it is crucial to perform filtrations rapidly while the mother liquor is cold.[1] Wash the filtered product with ice-cold solvents to minimize dissolution.[1] To recover additional product, the original mother liquor can be evaporated to dryness under reduced pressure and the residue recrystallized.[1]

  • Potential Cause: Use of gaseous ammonia with poor success.

    • Recommended Solution: While some protocols successfully use gaseous ammonia with a catalyst, direct bubbling of gaseous ammonia into the ester (at room temperature or cooled) without a catalyst has been reported to give poor results.[1] Using concentrated aqueous or alcoholic ammonia is a more common and reliable method.[1] A patented method describes the successful use of liquid ammonia at low temperatures (-10 to -5 °C).[6]

Issue 2: Impure or Discolored Product

  • Potential Cause: Presence of unreacted starting materials or side products.

    • Recommended Solution: Unreacted ethyl cyanoacetate may be present as an oil.[1] The primary solid impurity is often malonamide.[1] A thorough recrystallization from hot ethanol is effective for purification.[1]

  • Potential Cause: Colored impurities.

    • Recommended Solution: If the product is yellowish or brownish, use decolorizing charcoal during recrystallization.[1] The crude product is dissolved in hot alcohol, shaken with charcoal for a few minutes, and then filtered while hot before cooling to crystallize the purified product.[1]

Issue 3: Difficulty in Product Precipitation

  • Potential Cause: Insufficient cooling or supersaturation.

    • Recommended Solution: Ensure the reaction mixture is thoroughly cooled in an ice-salt mixture for at least one hour to maximize precipitation.[1] If the product remains dissolved, it may be necessary to reduce the volume of the solvent by evaporation under reduced pressure to induce crystallization.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for different cyanoacetamide synthesis methods.

Table 1: Synthesis of Cyanoacetamide from Cyanoacetic Acid Esters and Ammonia

Cyanoacetic Acid EsterAmmonia SourceCatalystTemperatureReaction TimeYield (%)Reference(s)
Ethyl CyanoacetateConcentrated Aqueous AmmoniaNoneInitial exotherm, then cooled in ice-salt bath1 hour86-88[1]
Butyl CyanoacetateGaseous AmmoniaSodium Methoxide30°C7 hours91[2][4]
Ethyl CyanoacetateAmmonia Solution (25%)NoneSlight heating, then ice-salt bath1 hour, then 2 hours cooling71[2]
Methyl CyanoacetateLiquid AmmoniaNone-10 to -5°C0.5 to 1 hour97.5[6]

Experimental Protocols

Protocol 1: Synthesis of Cyanoacetamide from Ethyl Cyanoacetate and Concentrated Aqueous Ammonia [1]

  • Reaction Setup: In a 1-liter wide-mouthed Erlenmeyer flask, place 300 cc (4.5 moles) of concentrated aqueous ammonia (sp. gr. 0.90).

  • Addition of Reactant: Pour 400 g (3.5 moles) of ethyl cyanoacetate into the flask.

  • Reaction: Shake the mixture. It will initially be cloudy, then warm up slightly and become clear in about three minutes.

  • Precipitation: Allow the flask to stand in an ice-salt mixture for one hour to precipitate the product.

  • Filtration and Washing: Filter the product by suction and wash the solid with two 50-cc portions of ice-cold ethyl alcohol.

  • Drying: Dry the product in the air. The yield of slightly yellowish, crystalline amide is typically 205–225 g.

  • Purification (Recrystallization):

    • Dissolve 200 g of the crude amide in 350 cc of hot 95% alcohol.

    • If necessary, add decolorizing charcoal, shake, and filter the hot solution.

    • Cool the solution to deposit a snow-white product with practically no loss.

  • Second Crop Recovery:

    • Evaporate the original mother liquor to dryness under reduced pressure while heating the flask in a boiling water bath.

    • Dissolve the damp, brownish residue in 100 cc of hot alcohol.

    • Treat with decolorizing charcoal, filter hot, and cool in ice to obtain an additional 44–56 g of pure product.

  • Final Yield: The total yield of pure cyanoacetamide is 255–261 g (86–88%), with a melting point of 119–120°C.

Protocol 2: Synthesis of Cyanoacetamide from Butyl Cyanoacetate and Gaseous Ammonia [2][4]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube, mix 141.6 g (1 mole) of n-butyl cyanoacetate (99.7% pure), 240 g of n-butanol, and 3.6 g of sodium methoxide in methanol (30% solution).

  • Reaction: Introduce gaseous ammonia into the mixture. The reaction is exothermic; maintain the temperature at 30°C by cooling with a water bath.

  • Monitoring: Continue the reaction for approximately 7 hours. Monitor the complete conversion of the butyl ester using Gas Chromatography (GC).

  • Filtration and Washing: Once the reaction is complete, filter the reaction mixture. Wash the filter cake with butanol.

  • Drying: Dry the product under vacuum at 40-60°C.

  • Final Yield: This method yields approximately 76.6 g (91%) of cyanoacetamide with a melting point of 120.5-121.5°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_recovery Second Crop Recovery start Start: Ethyl Cyanoacetate + Aqueous Ammonia reaction Reaction: Shake, Exotherm, Cool in Ice-Salt Bath start->reaction 1 hour filtration Filter Crude Product reaction->filtration washing Wash with Cold Ethanol filtration->washing evaporation Evaporate Mother Liquor filtration->evaporation Mother Liquor drying Air Dry washing->drying recrystallization Recrystallize from Hot Ethanol (with optional charcoal treatment) drying->recrystallization end_product Final Product: Pure Cyanoacetamide recrystallization->end_product Primary Yield recrystallization2 Recrystallize Residue evaporation->recrystallization2 recrystallization2->end_product Additional Yield

Caption: Experimental workflow for cyanoacetamide synthesis.

troubleshooting_guide cluster_low_yield Low Yield cluster_impure_product Impure Product start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction product_loss Product Loss during Workup? start->product_loss discolored Discolored Product? start->discolored side_products Side Products Present? start->side_products check_stoichiometry Check Stoichiometry incomplete_reaction->check_stoichiometry Potential Cause increase_time Increase Reaction Time/ Monitor Completion incomplete_reaction->increase_time Potential Cause cold_filtration Use Cold Filtration/Washing product_loss->cold_filtration Potential Cause recover_mother_liquor Recover from Mother Liquor product_loss->recover_mother_liquor Potential Cause use_charcoal use_charcoal discolored->use_charcoal Use Decolorizing Charcoal during Recrystallization recrystallize recrystallize side_products->recrystallize Thorough Recrystallization from Ethanol

References

Technical Support Center: Synthesis of 2-Cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-cyano-N-cyclohexylacetamide, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the nucleophilic acyl substitution of an alkyl cyanoacetate, typically ethyl cyanoacetate, with cyclohexylamine. This reaction is generally facilitated by a basic catalyst.

Q2: What are the key reagents and their roles in this synthesis?

A2: The key reagents are:

  • Ethyl Cyanoacetate: Serves as the acyl donor, providing the cyanoacetyl group.

  • Cyclohexylamine: Acts as the nucleophile, attacking the carbonyl carbon of the ethyl cyanoacetate.

  • Catalyst: A base is typically used to deprotonate the amine or activate the ester, facilitating the reaction. Common catalysts include sodium ethoxide.

Q3: What are the critical parameters influencing the reaction yield?

A3: Several factors can significantly impact the yield of this compound:

  • Reaction Temperature: Temperature control is crucial to balance reaction rate and minimize side reactions.

  • Purity of Reagents: Impurities in the starting materials can lead to the formation of byproducts and lower yields.

  • Stoichiometry of Reactants: The molar ratio of cyclohexylamine to ethyl cyanoacetate should be carefully controlled.

  • Catalyst Choice and Concentration: The type and amount of catalyst can affect the reaction rate and selectivity.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.

Q4: How is the product typically purified?

A4: Purification of this compound is commonly achieved through recrystallization. A mixture of acetone and water has been reported as a suitable solvent system for this purpose.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The basic catalyst (e.g., sodium ethoxide) may have decomposed due to exposure to moisture.1. Use freshly prepared or properly stored catalyst. Ensure anhydrous reaction conditions.
2. Low Reaction Temperature: The reaction may be too slow at the current temperature.2. Gradually increase the reaction temperature while monitoring for the formation of side products.
3. Impure Reactants: Impurities in ethyl cyanoacetate or cyclohexylamine can interfere with the reaction.3. Use purified reagents. Consider distilling the starting materials if purity is questionable.
4. Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete conversion.4. Ensure an appropriate molar ratio, typically a slight excess of the amine or a 1:1 ratio, is used.
Formation of Significant Side Products 1. High Reaction Temperature: Elevated temperatures can promote side reactions, such as self-condensation of ethyl cyanoacetate or other decomposition pathways.1. Perform the reaction at a lower temperature. Consider starting at room temperature and gradually increasing if necessary.
2. Presence of Water: Water can hydrolyze the ethyl cyanoacetate starting material or the product amide.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Inappropriate Catalyst Concentration: Too much or too little catalyst can lead to side reactions or an incomplete reaction, respectively.3. Optimize the catalyst loading. Start with a catalytic amount and adjust as needed based on reaction monitoring.
Product is Difficult to Purify 1. Oily Product: The crude product may not solidify, making recrystallization challenging.1. Try triturating the crude oil with a non-polar solvent (e.g., hexanes) to induce solidification. Seeding with a small crystal of the pure product can also be effective.
2. Contamination with Starting Materials: Incomplete reaction can leave unreacted starting materials in the crude product.2. Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC). Adjust reaction time or temperature as needed. Consider a purification method other than recrystallization, such as column chromatography.
3. Ineffective Recrystallization: The chosen solvent system may not be optimal for purification.3. Experiment with different solvent systems for recrystallization. A combination of a solvent in which the compound is soluble when hot and insoluble when cold is ideal. An acetone/water mixture has been reported to be effective.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from ethyl cyanoacetate and cyclohexylamine using a basic catalyst.

Materials:

  • Ethyl cyanoacetate

  • Cyclohexylamine

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add cyclohexylamine (1.0-1.1 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of sodium ethoxide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product may be a solid or an oil.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an acetone/water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3 Observed Yield (%) Purity (e.g., by HPLC)
Catalyst Sodium EthoxideTriethylamineDBU
Solvent EthanolTolueneTHF
Temperature (°C) 25 (Room Temp)5078 (Reflux in EtOH)
Cyclohexylamine (equivalents) 1.01.11.2
Reaction Time (hours) 4812

Visualizations

Reaction Pathway

Reaction_Pathway Reactants Ethyl Cyanoacetate + Cyclohexylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (catalyzed by base) Product This compound + Ethanol Intermediate->Product Elimination of Ethoxide

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Combine Reactants and Solvent B Add Catalyst A->B C Monitor Reaction (TLC) B->C D Work-up (Solvent Removal) C->D E Purification (Recrystallization) D->E F Characterization (NMR, IR, MP) E->F

Caption: A typical experimental workflow for the synthesis and purification process.

Troubleshooting Logic

Troubleshooting_Logic rect_node rect_node Start Low Yield? CheckPurity Reagent Purity? Start->CheckPurity CheckConditions Reaction Conditions? CheckPurity->CheckConditions Yes Impure Purify Starting Materials CheckPurity->Impure No CheckWorkup Work-up/Purification? CheckConditions->CheckWorkup Optimized OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeCatalyst Optimize Catalyst CheckConditions->OptimizeCatalyst OptimizeSolvent Optimize Solvent CheckConditions->OptimizeSolvent ImproveWorkup Refine Purification CheckWorkup->ImproveWorkup

Caption: A decision tree for troubleshooting low yield in the reaction.

Technical Support Center: Purification of 2-cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-cyano-N-cyclohexylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most commonly cited method for purifying this compound is recrystallization. A well-documented procedure involves using an acetone-water mixture (in a 5:1 ratio) to obtain the crystalline product.[1] For similar cyanoacetamide derivatives, recrystallization from ethanol is also a common practice.[2][3]

Q2: My purified this compound product is colored. How can I remove the color?

A2: The presence of color indicates impurities. A common technique to remove colored impurities is to treat the solution of the crude product with activated carbon before recrystallization. For instance, in the purification of cyanoacetamide, the crude product is dissolved in boiling ethanol, a small amount of activated carbon is added for decolorization, and the solution is then filtered hot before cooling to crystallize the purified compound.[4]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of your compound. While a specific method for this compound is not detailed in the provided results, methods for similar compounds can be adapted. For instance, a reverse-phase HPLC method using a C18 or a cyano-bonded phase column with a mobile phase consisting of acetonitrile and water is a good starting point.[5][6] Mass spectrometry (GC-MS) can also be used to confirm the identity and purity of the compound.[7]

Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Depending on the synthetic route, potential impurities could include unreacted starting materials such as cyclohexylamine and ethyl cyanoacetate. If dicyclohexylcarbodiimide (DCC) is used as a coupling agent in the synthesis, a common byproduct that needs to be removed is dicyclohexylurea (DCU).[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product Obtained After Recrystallization
Potential Cause Troubleshooting Step
Solvent system is too nonpolar. Gradually add a more polar solvent (e.g., water to an acetone solution) until turbidity is observed, then heat to redissolve and cool slowly.
Cooling the solution too quickly. Allow the crystallization flask to cool to room temperature slowly before placing it in an ice bath.
Presence of soluble impurities. Attempt purification by column chromatography.
Issue 2: Low Recovery After Recrystallization
Potential Cause Troubleshooting Step
Too much solvent was used. Concentrate the filtrate and cool it again to recover more product.
The compound is highly soluble in the chosen solvent. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent often yields better recovery.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) and use a minimum amount of hot solvent to wash the filter paper.
Issue 3: Product Fails to Crystallize
Potential Cause Troubleshooting Step
Solution is not supersaturated. Evaporate some of the solvent to increase the concentration of the compound.
Absence of nucleation sites. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available.
High level of impurities inhibiting crystallization. Purify the crude product using column chromatography to remove impurities before attempting recrystallization.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Acetone

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of acetone (in a 5:1 ratio to water to be added later) to dissolve the solid with gentle heating.[1]

  • Once the solid is dissolved, slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetone-water mixture.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography of a Cyanoacetamide Derivative (Adapted)

Objective: To purify this compound by separating it from impurities based on differential adsorption on a stationary phase. This is an adapted procedure from a related compound.[9]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Dichloromethane

  • Acetone

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in dichloromethane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of dichloromethane and acetone. A starting ratio of 4:1 (dichloromethane:acetone) can be used as a starting point, with the polarity gradually increased if necessary.[9]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

Purification_Workflow cluster_start Starting Material cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end Final Product Crude Product Crude Product Dissolve in\nAcetone/Water Dissolve in Acetone/Water Crude Product->Dissolve in\nAcetone/Water Method 1 Dissolve in\nDichloromethane Dissolve in Dichloromethane Crude Product->Dissolve in\nDichloromethane Method 2 Hot Filtration Hot Filtration Dissolve in\nAcetone/Water->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration Pure Product Pure Product Vacuum Filtration->Pure Product Load on Column Load on Column Dissolve in\nDichloromethane->Load on Column Elution Elution Load on Column->Elution Solvent Evaporation Solvent Evaporation Elution->Solvent Evaporation Solvent Evaporation->Pure Product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_oily cluster_recovery cluster_crystals Start Start Problem Problem Start->Problem Initiate Recrystallization Solution_Oily Adjust Solvent Polarity Slow Cooling Column Chromatography Problem->Solution_Oily Oily Product? Solution_Low_Recovery Concentrate Filtrate Change Solvents Preheat Funnel Problem->Solution_Low_Recovery Low Recovery? Solution_No_Crystals Concentrate Solution Scratch Flask/Seed Column Chromatography Problem->Solution_No_Crystals No Crystals? Solution Solution End End Solution_Oily->End Solution_Low_Recovery->End Solution_No_Crystals->End

Caption: Troubleshooting logic for recrystallization issues.

References

troubleshooting low yield in 2-cyano-2-(hydroxyimino)acetamide preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of 2-cyano-2-(hydroxyimino)acetamide.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of 2-cyano-2-(hydroxyimino)acetamide can stem from several factors. The most prevalent issues include:

  • Improper pH control: The reaction is highly sensitive to pH. A medium that is too acidic can lead to the decomposition of the desired product. Conversely, a pH that is too high may promote unwanted side reactions.[1] The optimal pH for the formation of the desired product is typically between 5.0 and 6.0.[1]

  • Suboptimal Temperature: Reaction temperature plays a crucial role. High temperatures can cause the decomposition of the product or cyclization of the starting material, which significantly reduces the yield.[1][2] Reactions are often conducted at low to moderate temperatures (e.g., 0-5°C or around 40°C) to control the reaction rate and minimize side reactions.[3]

  • Reagent Quality and Stoichiometry: The purity of the starting materials, particularly cyanoacetamide and the nitrite source, is critical.[1] Using an incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.[1]

  • Inefficient Mixing: Poor mixing can result in localized high concentrations of reagents, which can lead to side reactions and a decreased yield.[1]

  • Presence of Oxygen: For certain protocols, the exclusion of oxygen is preferred to prevent side reactions of the nitrous acid generated in situ.[1][2]

Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A common side reaction, particularly with certain starting materials like 1-cyanoacetyl-3-alkylurea, is cyclization, which is often prompted by high temperatures.[2] To minimize side product formation, it is crucial to maintain strict control over reaction parameters such as temperature and pH. Adhering to the optimal conditions outlined in the experimental protocols is the most effective way to reduce the formation of unwanted byproducts.

Q3: How do I choose the right synthetic method?

The choice of synthesis method depends on the desired product form (free oxime or salt), the scale of the reaction, and considerations regarding waste management and process safety.[4]

  • Conventional Acid-Mediated Synthesis: This is a well-established method for producing the free oxime but can generate more waste.[4]

  • Sub-stoichiometric Acid Synthesis: This is a more efficient and environmentally friendly approach that directly yields the product as a salt, which is often the desired form for subsequent reactions. This method also minimizes product decomposition by avoiding very low pH.[2][4]

  • Base-Mediated Nitrosation: This method uses a base like sodium ethoxide and an alkyl nitrite. It is effective for producing the sodium salt of the product.[5]

Q4: What are the best practices for isolating and purifying the product?

The product often precipitates from the reaction mixture upon completion.[3][6]

  • Isolation: The most common method for isolation is filtration.[3][5][6]

  • Washing: The collected solid should be washed with cold water to remove any remaining impurities and residual salts and acids.[1][3][5]

  • Purification: For higher purity, recrystallization from a suitable solvent such as ethanol is recommended.[3][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-cyano-2-(hydroxyimino)acetamide.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incorrect pH: The pH of the reaction mixture is outside the optimal range (typically 5.0-6.0).[1]1. Carefully monitor and adjust the pH throughout the reaction using the appropriate acid or base as specified in the protocol.
2. Suboptimal Temperature: The reaction temperature is too high, leading to product decomposition or side reactions.[1]2. Maintain the recommended temperature using a cooling bath (e.g., ice bath) or a temperature-controlled reaction setup.
3. Poor Reagent Quality: Impurities in the starting materials are interfering with the reaction.3. Use high-purity starting materials. Consider purifying the starting materials if their quality is questionable.
4. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time.4. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).[6] Increase the reaction time if necessary.[1]
Impure Product 1. Formation of Side Products: Suboptimal reaction conditions (e.g., high temperature, incorrect pH) are leading to the formation of byproducts.1. Strictly adhere to the optimized reaction conditions. Consider lowering the reaction temperature or adjusting the rate of reagent addition.
2. Inadequate Washing: Residual impurities, salts, or acids are not completely removed after filtration.2. Wash the filtered product thoroughly with cold water.[1] Additional washes with a small amount of cold solvent may be beneficial.
Difficulty in Product Isolation 1. Product is Soluble in the Reaction Mixture: The product may not precipitate if the solvent volume is too large or if the temperature is too high.1. If the product does not precipitate, try cooling the reaction mixture in an ice bath.[3] If it remains in solution, consider concentrating the mixture under reduced pressure.
2. Precipitation of the Salt Form: Depending on the pH, the product may be in its salt form, which may have different solubility characteristics.2. Adjusting the pH of the solution can induce precipitation. Acidification will typically precipitate the free oxime.

Experimental Protocols

Method 1: Acid-Catalyzed Nitrosation

This protocol describes a general method for the synthesis of N-substituted derivatives, which can be adapted for the parent compound.[5]

Materials:

  • N-substituted-2-cyanoacetamide (10 mmol)

  • Dioxane (20 mL)

  • Hydrochloric acid (1.1 mmol)

  • Sodium nitrite (10 mmol)

  • Water

Procedure:

  • Dissolve the N-substituted-2-cyanoacetamide in dioxane in a flask equipped with a magnetic stirrer and placed in an ice bath.[5]

  • Add hydrochloric acid to the stirred solution while maintaining the temperature between 0-5 °C.[5]

  • Prepare a solution of sodium nitrite in a minimal amount of water.[5]

  • Add the aqueous sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.[5]

  • Continue stirring the reaction mixture for an additional hour at 0-5 °C.[5]

  • Add water to the reaction mixture to precipitate the product.[5]

  • Collect the solid precipitate by filtration.[5]

  • Wash the collected solid with water, dry it, and then recrystallize from ethanol to obtain the pure product.[5]

Method 2: Base-Mediated Nitrosation (for Sodium Salt)

This method provides the sodium salt of the target compound.[5]

Materials:

  • Sodium metal (0.5 mol)

  • Absolute ethanol (200 mL)

  • Cyanoacetamide (0.5 mol)

  • Isoamyl nitrite (0.55 mol)

  • Ethanol (300 mL)

Procedure:

  • Preparation of Sodium Ethoxide: Dissolve sodium metal in absolute ethanol under an inert atmosphere.[5]

  • Reaction Mixture: In a separate flask, prepare a mixture of cyanoacetamide and isoamyl nitrite in ethanol.[5]

  • Reaction: Add the freshly prepared sodium ethoxide solution dropwise to the cyanoacetamide mixture while maintaining the temperature below 20 °C.[5]

  • Stirring: Stir the resulting mixture for 1 hour at room temperature.[5]

  • Isolation: The sodium salt of 2-cyano-2-(hydroxyimino)acetamide will precipitate. Collect the product by filtration.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic protocols.

ParameterMethod 1: Acid-Catalyzed Nitrosation[5]Method 2: Base-Mediated Nitrosation[5]Method 3: High-Yield Synthesis of Sodium Salt[5]
Starting Material N-Aryl-2-cyanoacetamideCyanoacetamideCyanoacetyl Ethyl Urea
Reagents Sodium nitrite, Acetic acidIsoamyl nitrite, Sodium ethoxideTertiary Butyl Nitrite, Sodium Ethoxide, DPhEG (catalyst)
Solvent Dioxane/WaterEthanolEthanol
Temperature 0-5 °CBelow 20 °C10 °C
Reaction Time 1 hour1 hour6 hours
Product N-Aryl-2-cyano-2-(hydroxyimino)acetamideSodium salt of 2-cyano-2-(hydroxyimino)acetamideSodium salt of 2-cyano-2-(hydroxyimino)acetamide

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Check_pH Is pH within optimal range (e.g., 5.0-6.0)? Start->Check_pH Adjust_pH Adjust pH carefully Check_pH->Adjust_pH No Check_Temp Is temperature controlled (e.g., 0-5°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Implement cooling/heating as needed Check_Temp->Adjust_Temp No Check_Reagents Are reagents pure and stoichiometry correct? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Use_Pure_Reagents Use high-purity reagents and verify stoichiometry Check_Reagents->Use_Pure_Reagents No Check_Mixing Is mixing efficient? Check_Reagents->Check_Mixing Yes Use_Pure_Reagents->Check_Mixing Improve_Mixing Increase stirring rate or use a better stirrer Check_Mixing->Improve_Mixing No Re_evaluate Re-evaluate Protocol Check_Mixing->Re_evaluate Yes Improve_Mixing->Re_evaluate

Caption: Troubleshooting workflow for low yield in 2-cyano-2-(hydroxyimino)acetamide preparation.

Synthesis_Workflow Start_Materials Starting Materials: - Cyanoacetamide derivative - Nitrite Source - Acid/Base - Solvent Reaction_Setup Reaction Setup: - Dissolve starting material - Cool reaction mixture Start_Materials->Reaction_Setup Nitrosation Nitrosation: - Slow addition of  nitrosating agent - Maintain temperature Reaction_Setup->Nitrosation Reaction_Monitoring Reaction Monitoring: - Stir for specified time - Monitor by TLC Nitrosation->Reaction_Monitoring Workup Work-up & Isolation: - Precipitate product - Filter solid Reaction_Monitoring->Workup Purification Purification: - Wash with cold water - Recrystallize (optional) Workup->Purification Final_Product Pure 2-cyano-2- (hydroxyimino)acetamide Purification->Final_Product

References

Technical Support Center: 2-Cyano-N-cyclohexylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-cyclohexylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the direct amidation of an alkyl cyanoacetate (commonly ethyl cyanoacetate) with cyclohexylamine. An alternative, though less common, route involves the reaction of cyanoacetic acid with cyclohexylamine using a coupling agent, or the reaction of a cyanomethyl anion with cyclohexyl isocyanate.

Q2: I am seeing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of ethyl cyanoacetate to cyclohexylamine can lead to unreacted starting materials.

  • Side Reactions: The formation of unwanted side products consumes the starting materials and reduces the yield of the desired product.

  • Product Loss During Work-up: The product may be lost during extraction or purification steps. This compound has some water solubility, so excessive washing with aqueous solutions can lead to loss.

Q3: What are the expected spectroscopic signatures for this compound?

A3: For this compound (C9H14N2O, M.W. 166.22 g/mol ), you should expect to see:

  • ¹H NMR: Signals corresponding to the cyclohexyl protons, the methylene protons adjacent to the cyano and carbonyl groups, and a broad signal for the N-H proton.

  • ¹³C NMR: Resonances for the cyclohexyl carbons, the methylene carbon, the carbonyl carbon, and the nitrile carbon.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch, C-H stretches (aliphatic), the C≡N stretch (nitrile), and the C=O stretch (amide).

  • Mass Spectrometry: A molecular ion peak [M]+ at m/z 166.11.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction- Increase reaction time.- Optimize reaction temperature (gentle heating may be required).- Ensure efficient stirring.
Incorrect stoichiometry- Use a slight excess (1.1-1.2 equivalents) of cyclohexylamine to ensure full conversion of the ethyl cyanoacetate.
Product loss during work-up- Minimize the volume of aqueous washes.- Back-extract the aqueous layers with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product.
Presence of Unreacted Starting Materials Inefficient reaction conditions- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.- Consider using a catalyst, such as a Lewis acid or a base, though often the reaction proceeds without one.
Unexpected Peaks in NMR/MS Hydrolysis of starting material or product- Ensure all reagents and solvents are dry.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- During work-up, use brine to wash the organic layer, which helps to remove water.
Self-condensation of ethyl cyanoacetate- Add the ethyl cyanoacetate slowly to the cyclohexylamine to maintain a high concentration of the amine relative to the ester.
Formation of N,N'-dicyclohexylurea- This is only a concern if using a carbodiimide coupling agent (e.g., DCC) with cyanoacetic acid. If so, dicyclohexylurea can be removed by filtration as it is often insoluble.
Oily or Impure Product After Purification Co-elution of impurities during chromatography- Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) as an alternative or additional purification step.
Reaction turns dark or forms a polymer High reaction temperatures- Run the reaction at a lower temperature, even if it requires a longer reaction time.- Consider solvent-free conditions at a moderate temperature or using a high-boiling point solvent for better temperature control.

Common Side Products

Side Product Chemical Structure Reason for Formation Method of Minimization/Removal
Cyanoacetic acidNCCH₂COOHHydrolysis of ethyl cyanoacetate in the presence of water.Use anhydrous reagents and solvents. Can be removed with a mild aqueous base wash (e.g., NaHCO₃ solution).
N-Cyclohexyl-2-cyanoacetamide-N-carboxylic acidC9H13N2O(COOH)Reaction of the product with CO₂ from the air (if strong base is present) or hydrolysis of the nitrile group to a carboxylic acid.Perform the reaction under an inert atmosphere. Can be removed by a mild aqueous base wash.
Di-cyclohexylamide of malonic acid(C₆H₁₁)₂NOCCH₂CON(C₆H₁₁)₂Reaction of malonic acid (from hydrolysis) with excess cyclohexylamine.Use anhydrous conditions to prevent hydrolysis.
Ethyl 2-cyano-3-cyclohexylaminoacrylateC₁₁H₁₆N₂O₂Knoevenagel-type condensation if an aldehyde/ketone impurity is present, followed by Michael addition of cyclohexylamine.Use pure starting materials.
N,N'-dicyclohexylureaC₁₃H₂₄N₂OByproduct if using dicyclohexylcarbodiimide (DCC) as a coupling agent between cyanoacetic acid and cyclohexylamine.Filter off the insoluble urea byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the amidation of ethyl cyanoacetate with cyclohexylamine.

Materials:

  • Ethyl cyanoacetate

  • Cyclohexylamine

  • Toluene (or another suitable solvent, or solvent-free)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine (1.0 equivalent).

  • Add ethyl cyanoacetate (1.05 equivalents) dropwise to the stirred cyclohexylamine. The reaction is often exothermic. The addition can be done neat or in a solvent like toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product (Unexpected Peaks) Start->ImpureProduct IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions WorkupLoss Product Loss During Work-up LowYield->WorkupLoss Hydrolysis Hydrolysis of Starting Material/Product ImpureProduct->Hydrolysis UnreactedSM Unreacted Starting Materials ImpureProduct->UnreactedSM OtherByproducts Other Byproducts ImpureProduct->OtherByproducts IncreaseTimeTemp Increase Reaction Time/Temp Optimize Stoichiometry IncompleteReaction->IncreaseTimeTemp CheckPurity Check Starting Material Purity SideReactions->CheckPurity UseDryReagents Use Anhydrous Reagents/Solvents Inert Atmosphere SideReactions->UseDryReagents MinimizeAqWash Minimize Aqueous Washes Back-extract Aqueous Layer WorkupLoss->MinimizeAqWash Hydrolysis->UseDryReagents UnreactedSM->IncreaseTimeTemp OptimizePurification Optimize Purification (Chromatography/Recrystallization) OtherByproducts->OptimizePurification

Technical Support Center: Synthesis of 2-Cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-cyano-N-cyclohexylacetamide. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of ethyl cyanoacetate with cyclohexylamine.[1] This reaction is typically carried out in a suitable solvent like ethanol and can be catalyzed by a base such as sodium ethoxide.[1] Another reported method involves heating a mixture of aniline and ethyl cyanoacetate at high temperatures (160-170°C) for several hours.[2][3]

Q2: My reaction is proceeding very slowly or not at all. How can I address this?

A2: Low reaction rates are often due to insufficient temperature. If you are conducting the reaction at room temperature, consider gently heating the reaction mixture. For the reaction between ethyl cyanoacetate and cyclohexylamine, refluxing in a suitable solvent can increase the reaction rate.[4] Ensure that your starting materials are pure and the catalyst, if used, is active.

Q3: I am observing the formation of significant byproducts. What could be the cause?

A3: The formation of byproducts is frequently linked to improper temperature control. Excessively high temperatures can lead to side reactions, such as the decomposition of reactants or products. For instance, in related syntheses, maintaining a specific temperature range is crucial to prevent unwanted reactions.[5][6] It is recommended to carefully monitor and control the reaction temperature within the optimal range for your specific protocol.

Q4: The yield of my synthesis is consistently low. How can I improve it?

A4: Low yields can result from several factors, with temperature being a critical one. An incomplete reaction due to low temperatures or product loss from side reactions at high temperatures can both lead to poor yields. It is advisable to perform small-scale optimization experiments to determine the ideal temperature and reaction time for your setup. One procedure using sodium ethoxide in ethanol at 20°C for one hour reported a 90% yield.[1]

Q5: How can I effectively control the temperature of my reaction?

A5: For precise temperature control, it is recommended to use a temperature-controlled reaction vessel, such as a jacketed reactor connected to a circulating bath. For smaller scale reactions, an oil bath with a contact thermometer or an ice bath for sub-ambient temperatures can be effective.[5] Regular monitoring with a calibrated thermometer is essential.

Troubleshooting Guide

This guide addresses common issues related to temperature management during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature while monitoring the reaction progress using an appropriate analytical technique (e.g., TLC). Consider using a higher boiling point solvent if necessary.
Formation of Impurities/Byproducts Reaction temperature is too high, leading to decomposition or side reactions.Reduce the reaction temperature. If using an external heat source, ensure even heating to avoid local hot spots. For exothermic reactions, provide adequate cooling.[7]
Poor Yield Suboptimal temperature leading to incomplete reaction or product degradation.Conduct a temperature optimization study by running the reaction at various temperatures to identify the optimal balance between reaction rate and selectivity.[5]
Reaction Runaway (Exothermic Reaction) Inadequate cooling or heat dissipation for a highly exothermic process.Ensure the reaction is performed in a vessel with adequate heat transfer capabilities. For exothermic reactions, add reagents portion-wise and maintain a cooling bath.[5][7]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on common laboratory practices for the amidation of ethyl cyanoacetate.[1]

Materials:

  • Ethyl cyanoacetate

  • Cyclohexylamine

  • Ethanol (or another suitable solvent)

  • Sodium ethoxide (optional, as a catalyst)

  • Diethyl ether (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) in ethanol.

  • Reagent Addition: While stirring, add cyclohexylamine (1 equivalent) to the solution. If using a catalyst, a solution of sodium ethoxide (0.1 equivalents) in ethanol can be added at this stage.[1]

  • Temperature Control: The reaction mixture can be stirred at room temperature (20°C) for 1-24 hours.[1] For a faster reaction, the mixture can be heated to reflux. The optimal temperature should be determined experimentally.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Purification: The collected solid can be washed with cold diethyl ether and then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Quantitative Data Summary

Reactants Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethyl cyanoacetate, CyclohexylamineSodium ethoxide/Ethanol20190[1]
Aniline, Ethyl cyanoacetateNone160-1706Not specified[2][3]

Process Diagrams

TroubleshootingWorkflow cluster_start Start cluster_issue Identify Issue cluster_solutions Troubleshooting Steps cluster_actions Corrective Actions cluster_end End start Synthesis of this compound issue Problem Encountered start->issue low_yield Low Yield / Slow Reaction issue->low_yield Low Conversion impurities Impurity Formation issue->impurities Byproducts Observed runaway Exothermic Runaway issue->runaway Rapid Exotherm increase_temp Increase Temperature or Add Catalyst low_yield->increase_temp decrease_temp Decrease Temperature / Improve Cooling impurities->decrease_temp runaway->decrease_temp control_addition Control Reagent Addition Rate runaway->control_addition end Optimized Synthesis increase_temp->end decrease_temp->end control_addition->end

Caption: Troubleshooting workflow for temperature management.

ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 Ethyl Cyanoacetate conditions Solvent (e.g., Ethanol) Temperature Control reactant1->conditions reactant2 Cyclohexylamine reactant2->conditions product This compound conditions->product

Caption: Synthesis pathway of this compound.

References

Technical Support Center: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2-cyano-2-(hydroxyimino)acetamide, with a particular focus on the critical role of pH control.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-cyano-2-(hydroxyimino)acetamide, offering potential causes and solutions.

Problem 1: Consistently Low Reaction Yield

  • Possible Cause: Suboptimal pH is a primary factor for low yields. The reaction to form the hydroxyimino group is highly pH-dependent.[1][2]

  • Solution: The optimal pH for the reaction is generally between 5.0 and 6.0.[1] It is recommended to add the acid portion-wise while carefully monitoring the pH of the reaction mixture. This can be achieved by the slow, dropwise addition of an acid solution to the mixture of cyanoacetamide and sodium nitrite.[1]

  • Possible Cause: The reaction temperature may be too high, leading to the decomposition of the product or the formation of side products.[1]

  • Solution: Maintain a low reaction temperature, typically between 0-5°C, especially during the addition of reagents.[3][4]

  • Possible Cause: Impure starting materials, particularly the cyanoacetamide and the nitrite source, can significantly impact the reaction's efficiency.[1]

  • Solution: Ensure the purity of all starting materials before commencing the synthesis.

  • Possible Cause: Inefficient mixing can create localized concentrations of reagents, which may lead to unwanted side reactions.[1]

  • Solution: Employ vigorous and consistent stirring throughout the reaction to ensure homogeneity.

Problem 2: Significant Formation of Side Products

  • Possible Cause: A common side reaction is the cyclization of the starting material, especially at elevated temperatures.[1]

  • Solution: Strictly maintain a low reaction temperature to minimize the rate of this side reaction.[1]

  • Possible Cause: The desired product, 2-cyano-2-(hydroxyimino)acetamide, can decompose in the presence of strong acids.[1]

  • Solution: A method using less than a stoichiometric amount of acid has been developed to prevent product decomposition.[1][2] This also simplifies the workup process by eliminating the need to neutralize a large amount of acid.[1]

Problem 3: Difficulty in Product Isolation and Purification

  • Possible Cause: The product may remain soluble in the reaction mixture.

  • Solution: After the reaction is complete, the product can often be precipitated by adjusting the pH to approximately 2.0 with a strong acid like HCl.[1] Cooling the resulting slurry to a low temperature (e.g., 5°C) can maximize crystallization before filtration.[1]

  • Possible Cause: The presence of impurities.

  • Solution: Washing the filtered solid with cold water can help remove any remaining impurities.[1] For further purification, recrystallization from a suitable solvent like ethanol can be performed.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of 2-cyano-2-(hydroxyimino)acetamide, and how can I effectively control it?

The optimal pH for the nitrosation reaction is typically in the range of 5.0 to 6.0.[1] To maintain this pH, it is advisable to add the acid (e.g., acetic acid or hydrochloric acid) slowly and in portions while continuously monitoring the pH of the reaction mixture.[1][2]

Q2: Can the synthesis be performed without using a strong acid?

Yes, a method has been developed that utilizes a sub-stoichiometric amount of acid (0.1 to 0.5 moles of acid per mole of nitrite).[2] This approach is beneficial as it prevents the decomposition of the product, which can occur at very low pH, and simplifies the subsequent workup.[1][5]

Q3: My compound has changed color during storage. What should I do?

A change in color or appearance could indicate degradation of the compound.[6] This can be caused by exposure to moisture, light, or incompatible materials.[6] It is recommended to use a fresh batch of the reagent and ensure future batches are stored in a tightly sealed container in a cool, dark, and dry place.[6]

Q4: What are the primary methods for synthesizing 2-cyano-2-(hydroxyimino)acetamide?

The most common method is the nitrosation of 2-cyanoacetamide.[5][7] This is typically achieved by reacting 2-cyanoacetamide with a nitrite salt, such as sodium nitrite, in the presence of an acid.[2] Variations of this method include conventional acid-mediated synthesis, sub-stoichiometric acid synthesis, and catalytic synthesis in an alcoholic solvent.[5]

Q5: What is the role of acid in the reaction?

The acid reacts with the nitrite salt (e.g., sodium nitrite) to generate nitrous acid (HNO₂) in situ.[2] The nitrous acid is the active nitrosating agent that reacts with the active methylene group of cyanoacetamide to form the hydroxyimino group.[3] The formation of oximes from carbonyl compounds is generally acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8] While this reaction is not with a carbonyl, the principle of activating the reaction through controlled protonation is relevant.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic protocols for 2-cyano-2-(hydroxyimino)acetamide and its salts.[3]

ParameterMethod 1: Acid-Catalyzed NitrosationMethod 2: Base-Mediated NitrosationMethod 3: High-Yield Synthesis of Sodium Salt
Starting Material N-Aryl-2-cyanoacetamideCyanoacetamideCyanoacetyl Ethyl Urea
Reagents Sodium nitrite, Acetic acidIsoamyl nitrite, Sodium ethoxideTertiary Butyl Nitrite, Sodium Ethoxide, DPhEG (catalyst)
Solvent Dioxane/WaterEthanolEthanol
Temperature 0-5 °CBelow 20 °C10 °C
Reaction Time 1 hour1 hour6 hours
Product N-Aryl-2-cyano-2-(hydroxyimino)acetamideSodium salt of 2-cyano-2-(hydroxyimino)acetamideSodium salt of 2-cyano-2-(hydroxyimino)acetamide

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of N-Aryl-2-cyano-2-(hydroxyimino)acetamide [3]

  • Dissolution: Dissolve 10 mmol of the respective N-substituted-2-cyanoacetamide in 20 mL of dioxane in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Acidification: Add 1.1 mmol of hydrochloric acid to the stirred solution while maintaining the temperature between 0-5 °C.

  • Nitrosation: Prepare a solution of 0.69 g (10 mmol) of sodium nitrite in a minimal amount of water. Add this aqueous solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Reaction: Continue stirring the reaction mixture for an additional hour at 0-5 °C.

  • Precipitation and Isolation: Add water to the reaction mixture to precipitate the product. Collect the solid precipitate by filtration.

  • Purification: Wash the collected solid with water, dry it, and then recrystallize from ethanol to obtain the pure product.

Protocol 2: Base-Mediated Synthesis of the Sodium Salt of 2-Cyano-2-(hydroxyimino)acetamide [3]

  • Preparation of Sodium Ethoxide: Dissolve 11.5 g (0.5 mol) of sodium metal in 200 mL of absolute ethanol under an inert atmosphere.

  • Reaction Mixture: In a separate flask, prepare a mixture of 42 g (0.5 mol) of cyanoacetamide and 64.4 g (0.55 mol) of isoamyl nitrite in 300 mL of ethanol.

  • Reaction: Add the freshly prepared sodium ethoxide solution dropwise to the cyanoacetamide mixture while maintaining the temperature below 20 °C.

  • Stirring: Stir the resulting mixture for 1 hour at room temperature.

  • Isolation: The sodium salt of 2-cyano-2-(hydroxyimino)acetamide will precipitate. Collect the product by filtration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Cyanoacetamide Derivative start->dissolve cool Cool to 0-5°C dissolve->cool add_acid Add Acid (pH Control) cool->add_acid add_nitrite Add NaNO2 Solution add_acid->add_nitrite stir Stir for 1 hour at 0-5°C add_nitrite->stir precipitate Precipitate with Water stir->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End (Pure Product) recrystallize->end

Caption: Experimental workflow for acid-catalyzed synthesis.

troubleshooting_low_yield start Low Yield Observed check_ph Check pH Control start->check_ph check_temp Check Temperature Control check_ph->check_temp Correct solution_ph Action: Monitor & Adjust pH to 5.0-6.0 check_ph->solution_ph Incorrect check_reagents Check Reagent Purity check_temp->check_reagents Correct solution_temp Action: Maintain Temperature at 0-5°C check_temp->solution_temp Incorrect check_mixing Check Mixing Efficiency check_reagents->check_mixing Pure solution_reagents Action: Use Pure Starting Materials check_reagents->solution_reagents Impure solution_mixing Action: Ensure Vigorous Stirring check_mixing->solution_mixing Inefficient end Improved Yield solution_ph->end solution_temp->end solution_reagents->end solution_mixing->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Preventing Decomposition of 2-Cyano-2-(hydroxyimino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the decomposition of 2-cyano-2-(hydroxyimino)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this critical reagent in your experiments.

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause Recommended Solution
Change in Appearance (e.g., color change to yellow/brown, clumping) Compound Degradation: This can be initiated by exposure to moisture, light, incompatible materials, or strong acids.[1]Immediately discontinue use of the discolored reagent and use a fresh batch. To prevent future degradation, store the compound in a tightly sealed, opaque container in a cool, dry, and dark place.
Difficulty Dissolving the Compound Incorrect Solvent or pH: The free oxime and its salt have different solubility profiles. The pH of the solution significantly impacts the solubility of the free oxime.[1]For aqueous solutions, adjust the pH to a range of 7 to 9 with a suitable base (e.g., sodium hydroxide) to convert the free oxime to its more soluble salt form.[1] If applicable to your experiment, consider using a water-miscible organic solvent.
Unexpected Byproducts or Low Yield in Reactions Decomposition Under Reaction Conditions: Low pH, high temperatures, or the presence of strong oxidizing and reducing agents can cause decomposition or cyclization.[1]pH Control: Maintain the reaction pH between 7 and 9 to minimize decomposition.[1] Temperature Control: Conduct reactions at the lowest effective temperature. For some procedures, temperatures as low as 10°C are recommended to prevent side reactions.[2] Reagent Compatibility: Ensure all reagents and solvents are compatible and free from impurities that could catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of 2-cyano-2-(hydroxyimino)acetamide?

A1: The primary factors leading to the decomposition of 2-cyano-2-(hydroxyimino)acetamide are inappropriate pH levels (especially highly acidic conditions), elevated temperatures, and exposure to moisture and light.[1] The presence of strong acids, bases, oxidizing agents, and reducing agents can also compromise its stability.

Q2: What are the optimal storage conditions for 2-cyano-2-(hydroxyimino)acetamide?

A2: To ensure long-term stability, 2-cyano-2-(hydroxyimino)acetamide should be stored in a tightly closed, opaque container in a cool, dry, and well-ventilated area.[1]

Q3: How does pH affect the stability of 2-cyano-2-(hydroxyimino)acetamide in aqueous solutions?

A3: The stability of 2-cyano-2-(hydroxyimino)acetamide is highly pH-dependent. Strongly acidic conditions can lead to rapid decomposition.[3] For dissolving the compound and for many reactions involving its salt form, a pH range of 7 to 9 is recommended to enhance stability and solubility.[1][4]

Q4: Can 2-cyano-2-(hydroxyimino)acetamide decompose during a chemical reaction?

A4: Yes, decomposition can occur during chemical reactions, especially under harsh conditions. High temperatures can lead to thermal degradation, while highly acidic conditions can cause hydrolysis and other decomposition pathways.[1] It is crucial to carefully control reaction parameters such as temperature and pH.

Q5: What are some common decomposition products I might encounter?

A5: While specific studies on 2-cyano-2-(hydroxyimino)acetamide are limited, decomposition of similar oximes under acidic conditions can lead to hydrolysis, yielding the corresponding carbonyl compound and hydroxylamine. Thermal decomposition can also occur. For related oximes, decomposition at neutral pH can involve attack on the oxime group, potentially leading to the formation of nitriles and other degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of 2-Cyano-2-(hydroxyimino)acetamide

This protocol describes the preparation of an aqueous solution of 2-cyano-2-(hydroxyimino)acetamide with improved stability for use in various assays and reactions.

Materials:

  • 2-cyano-2-(hydroxyimino)acetamide

  • High-purity water (e.g., Milli-Q or equivalent)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of 2-cyano-2-(hydroxyimino)acetamide in a clean, dry vessel.

  • Add the compound to a volumetric flask containing a stir bar and approximately 80% of the final desired volume of high-purity water.

  • Begin stirring the solution at room temperature.

  • Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the solid is fully dissolved and the pH of the solution is stable between 7.0 and 9.0.[1][4]

  • Once the desired pH is reached and the solid is dissolved, add high-purity water to the final volume.

  • Store the solution in a tightly capped, opaque container at 2-8°C and use it promptly.

Protocol 2: General Recommendations for Preventing Decomposition During Experimental Use

To maintain the integrity of 2-cyano-2-(hydroxyimino)acetamide during experimental procedures, please adhere to the following guidelines:

  • Temperature Management: Whenever possible, perform reactions at or below room temperature. If heating is necessary, use the lowest effective temperature and minimize the reaction time.

  • pH Control: Buffer your reaction mixture to maintain a pH within the optimal stability range (typically neutral to slightly basic for the salt form). Avoid strong acids unless they are a required and controlled part of the reaction mechanism.

  • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Solvent Purity: Use high-purity, anhydrous solvents when appropriate to minimize water-mediated decomposition.

  • Reagent Compatibility: Avoid strong oxidizing and reducing agents, as well as strong acids and bases, unless they are integral to the desired chemical transformation.[1]

Visualizations

Decomposition Influencing Factors

Factors Influencing Decomposition cluster_reagents Examples of Incompatible Reagents Decomposition Decomposition of 2-cyano-2-(hydroxyimino)acetamide pH pH pH->Decomposition Temperature Temperature Temperature->Decomposition Moisture Moisture Moisture->Decomposition Light Light Light->Decomposition Reagents Incompatible Reagents Reagents->Decomposition Strong Acids Strong Acids Strong Bases Strong Bases Oxidizing Agents Oxidizing Agents Reducing Agents Reducing Agents

Caption: Key factors that can lead to the decomposition of 2-cyano-2-(hydroxyimino)acetamide.

Troubleshooting Workflow

Troubleshooting Experimental Issues start Start: Experiencing Unexpected Results check_compound Check Compound Appearance: Color Change? Clumping? start->check_compound degraded Compound Likely Degraded. Use Fresh Batch. Review Storage Conditions. check_compound->degraded Yes check_solubility Check Solubility: Is the Compound Dissolving? check_compound->check_solubility No success Problem Resolved degraded->success adjust_ph Adjust pH to 7-9 for Aqueous Solutions. check_solubility->adjust_ph No check_reaction Review Reaction Conditions: Low Yield or Byproducts? check_solubility->check_reaction Yes adjust_ph->success control_params Control pH (7-9) and Temperature. Verify Reagent Compatibility. check_reaction->control_params Yes check_reaction->success No control_params->success

Caption: A logical workflow for troubleshooting common issues encountered during experiments.

References

Technical Support Center: Synthesis of Fungicidal 2-Cyano-2-oximino-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fungicidal 2-cyano-2-oximino-acetamide derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, alongside detailed experimental protocols and key data to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-cyano-2-oximino-acetamide derivatives?

A1: The most common and established method for synthesizing 2-cyano-2-oximino-acetamide derivatives is through the nitrosation of a corresponding 2-cyanoacetamide derivative.[1][2][3] This reaction is typically carried out by reacting the 2-cyanoacetamide substrate with a nitrite salt, most commonly sodium nitrite (NaNO₂), in the presence of an acid such as acetic acid or hydrochloric acid.[1] The acid generates nitrous acid (HNO₂) in situ, which then reacts with the active methylene group of the cyanoacetamide to form the desired oxime.[4]

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The essential components for this synthesis include:

  • Substrate: A 2-cyanoacetamide or a derivative thereof.[1]

  • Nitrosating Agent: An alkali metal nitrite, with sodium nitrite (NaNO₂) being the most economical and frequently used choice.[1] Alkyl nitrites, such as isoamyl nitrite or tertiary butyl nitrite, can also be employed.[1][3][4]

  • Acid: An acid is necessary to generate nitrous acid in situ from the nitrite salt. Acetic acid and hydrochloric acid are commonly used.[1]

  • Solvent: The reaction is often performed in an aqueous medium or a mixture of water and a water-miscible organic solvent like methanol or ethanol.[1][4]

Q3: What are the typical reaction conditions, and how critical is temperature and pH control?

A3: Careful control of reaction conditions is crucial for a successful synthesis. Key parameters include:

  • Temperature: The reaction is often conducted at low to moderate temperatures, for instance, between 0°C and 5°C, to manage the reaction rate and minimize side reactions.[1][2] However, some protocols utilize slightly elevated temperatures around 40°C to 50°C.[3][5]

  • pH: Precise pH control is vital. The use of strong acids in stoichiometric amounts can lead to product decomposition.[1][5] Some methods advocate for using a substoichiometric amount of acid (0.1 to 0.5 moles of acid per mole of nitrite) to avoid excessively low pH and simplify the workup.[1][6] An optimal pH range of 5.0 to 6.0 has been reported for certain procedures.[5]

Q4: I'm observing significant byproduct formation. What are the common side reactions?

A4: A common side reaction is the cyclization of the starting material, particularly when using 1-cyanoacetyl-3-alkylurea at elevated temperatures.[5][6] To mitigate this, maintaining a low reaction temperature is essential.[5] Another potential issue is the decomposition of the 2-cyano-2-hydroxyiminoacetamide product in the presence of strong acids.[5]

Q5: How can I improve the isolation and purification of the final product?

A5: After the reaction is complete, the product can often be precipitated by adjusting the pH. For instance, adjusting the pH to around 2.0 with a strong acid like HCl can induce precipitation.[5] The resulting slurry should be cooled to a low temperature (e.g., 5°C) to maximize crystallization before filtration.[5] The collected solid should be washed with cold water to remove residual acid and salts.[1][2] For further purification, recrystallization from a suitable solvent, such as ethanol, is often employed.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Reaction Yield 1. Suboptimal Temperature: High temperatures can cause decomposition or side reactions.[5] 2. Incorrect pH: Excessively low pH can lead to product decomposition.[1] 3. Poor Reagent Quality: Impure starting materials can lead to incomplete reactions or byproducts.[5] 4. Inefficient Mixing: Localized high concentrations of reagents can promote side reactions.[5]1. Maintain the recommended reaction temperature. For temperature-sensitive substrates, consider running the reaction at 0-5°C.[1][2] 2. Carefully control the pH, ideally within the 5.0-6.0 range.[5] Consider using a substoichiometric amount of acid.[1] 3. Ensure the purity of cyanoacetamide and the nitrite source. 4. Ensure vigorous and efficient stirring throughout the reaction.
Formation of Significant Side Products 1. Cyclization of Starting Material: This is common with certain substrates at elevated temperatures.[5][6] 2. Product Decomposition: Strong acidic conditions can degrade the desired product.[5]1. Maintain a low reaction temperature to minimize cyclization.[5] 2. Use a weaker acid like acetic acid or a substoichiometric amount of a stronger acid.[1]
Difficulty in Product Isolation 1. High Product Solubility: The product may not precipitate if the solvent volume is too large or the temperature is too high. 2. Incomplete Precipitation: The pH may not be optimal for precipitation.1. If the product does not precipitate upon completion, try cooling the reaction mixture in an ice bath. Concentrating the mixture under reduced pressure can also be effective.[1] 2. Adjust the pH of the solution to induce precipitation, typically to around 2.0 with a strong acid.[5]
Impure Product 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient Washing: Residual starting materials, reagents, or salts may be present.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).[2] Increase the reaction time if necessary. 2. Wash the filtered product thoroughly with cold water to remove impurities.[5] Consider recrystallization for higher purity.[1]

Quantitative Data Summary

The selection of the synthesis method can significantly impact the reaction parameters and outcomes. The following table summarizes key quantitative data for different synthetic approaches to 2-cyano-2-oximino-acetamide and its derivatives.

ParameterConventional Acid-MediatedSub-stoichiometric AcidCatalytic Synthesis (for sodium salt)Base-Mediated Nitrosation
Starting Material 2-Cyanoacetamide2-CyanoacetamideCyanoacetyl Ethyl UreaCyanoacetamide
Reagents Sodium nitrite, Acetic acid/HCl (Stoichiometric)Sodium nitrite, 6N HCl (Sub-stoichiometric)Tertiary Butyl Nitrite, Sodium Ethoxide, DPhEG (catalyst)Isoamyl nitrite, Sodium ethoxide
Solvent Dioxane/Water or Acetic AcidWater/MethanolEthanolEthanol
Temperature 0-5 °C[1][2]50 °C[3]10 °C[3][4]Below 20 °C[4]
Reaction Time 1-2 hours[2]2 hours[3]6 hours[3][4]1 hour[4]
Product Form Free oximeSodium salt in solutionSodium saltSodium salt

Experimental Protocols

Protocol 1: Conventional Acid-Mediated Synthesis of N-Aryl-2-cyano-2-(hydroxyimino)acetamide[1]

Materials:

  • N-Aryl-2-cyanoacetamide (10 mmol)

  • Sodium Nitrite (NaNO₂) (0.69 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the N-Aryl-2-cyanoacetamide (10 mmol) in glacial acetic acid (20 mL) in a flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to maintain a temperature between 0-5°C.

  • Prepare an aqueous solution of sodium nitrite (0.69 g, 10 mmol) in a small amount of water.

  • Add the sodium nitrite solution portion-wise to the stirred reaction mixture, ensuring the temperature is maintained between 0-5°C throughout the addition.

  • After the complete addition of the nitrite solution, continue stirring the mixture for an additional hour at 0-5°C.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with water to remove any residual acid and salts.

  • Dry the product. For further purification, recrystallize the crude product from ethanol.

Protocol 2: High-Yield Synthesis using a Sub-stoichiometric Amount of Acid[5]

Materials:

  • 1-Cyanoacetyl-3-ethylurea (151 parts)

  • Sodium nitrite (NaNO₂) (72 parts)

  • Methanol (250 parts)

  • Water (250 parts)

  • 6N Hydrochloric acid (HCl)

  • Nitrogen gas

Procedure:

  • In a reaction vessel, combine 151 parts of 1-cyanoacetyl-3-ethylurea, 72 parts of sodium nitrite, 250 parts of methanol, and 250 parts of water.

  • Blanket the reaction mixture with nitrogen.

  • While stirring, maintain the temperature at 40°C.

  • Over a period of 1 hour, add 37 parts of 6N HCl.

  • Continue stirring at 40°C for an additional 2 hours. The pH of the solution should be approximately 5.3.

  • To precipitate the product, add approximately 64 parts of concentrated HCl to adjust the pH of the medium to 2.0.

  • Cool the resulting slurry to 5°C and maintain this temperature for at least 1 hour to ensure complete crystallization.

  • Filter the precipitate and wash it with cold water.

  • Dry the collected solid to obtain 2-cyano-2-hydroxyimino-N-ethylaminocarbonylacetamide.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp temp_ok Temperature Optimal? check_temp->temp_ok check_ph Monitor and Adjust Reaction pH ph_ok pH within Optimal Range? check_ph->ph_ok check_reagents Assess Reagent Purity and Stoichiometry reagents_ok Reagents Pure and Stoichiometry Correct? check_reagents->reagents_ok check_mixing Evaluate Mixing Efficiency mixing_ok Mixing Sufficient? check_mixing->mixing_ok temp_ok->ph_ok Yes adjust_temp Adjust Temperature (e.g., cool to 0-5°C) temp_ok->adjust_temp No ph_ok->reagents_ok Yes adjust_ph Adjust Acid Addition (e.g., substoichiometric) ph_ok->adjust_ph No reagents_ok->mixing_ok Yes use_pure_reagents Use High-Purity Reagents reagents_ok->use_pure_reagents No improve_stirring Increase Stirring Rate mixing_ok->improve_stirring No end Optimized Yield mixing_ok->end Yes adjust_temp->check_temp adjust_ph->check_ph use_pure_reagents->check_reagents improve_stirring->check_mixing

Caption: A troubleshooting workflow for diagnosing and resolving low yields.

General Synthesis Workflow

Synthesis_Workflow start Start: Prepare Reaction Mixture (Cyanoacetamide Derivative + Solvent) cool Cool Reaction Mixture (e.g., 0-5°C) start->cool add_nitrite Prepare and Add Nitrite Solution (e.g., NaNO₂ in H₂O) cool->add_nitrite add_acid Add Acid (e.g., Acetic Acid or HCl) add_nitrite->add_acid react Stir for Specified Time (e.g., 1-2 hours) add_acid->react precipitate Induce Precipitation (e.g., add to cold water or adjust pH) react->precipitate isolate Isolate Product (Filtration) precipitate->isolate wash Wash with Cold Water isolate->wash dry Dry the Product wash->dry purify Optional: Recrystallize (e.g., from Ethanol) dry->purify end Final Product dry->end If pure enough purify->end If necessary

Caption: A generalized workflow for the synthesis of 2-cyano-2-oximino-acetamide.

References

handling and storage of 2-cyano-2-(hydroxyimino)acetamide to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling and storage of 2-cyano-2-(hydroxyimino)acetamide to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 2-cyano-2-(hydroxyimino)acetamide and what are its primary applications?

A1: 2-Cyano-2-(hydroxyimino)acetamide, often referred to as Oxyma, is a chemical compound widely used as a coupling additive in peptide synthesis. Its primary role is to suppress side reactions, particularly racemization, during the formation of peptide bonds, leading to higher yield and purity of the final peptide product. It is considered a safer, non-explosive alternative to traditional additives like HOBt and HOAt. It also serves as a precursor in the synthesis of various heterocyclic compounds and agrochemicals.

Q2: What are the main causes of 2-cyano-2-(hydroxyimino)acetamide degradation?

A2: The primary factors that can lead to the degradation of 2-cyano-2-(hydroxyimino)acetamide are:

  • Exposure to moisture: The compound can hydrolyze in the presence of water.

  • Extreme pH conditions: It can decompose in highly acidic or alkaline solutions. Use of strong acids, in particular, can cause decomposition.[1]

  • High temperatures: Elevated temperatures can accelerate degradation and may cause cyclization, especially in the presence of certain reactants.[1]

  • Incompatible materials: Contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases should be avoided.[1]

  • Light exposure: To ensure long-term stability, it is best to store the compound protected from light.

Q3: How should solid 2-cyano-2-(hydroxyimino)acetamide be stored to ensure its stability?

A3: To ensure the stability and integrity of solid 2-cyano-2-(hydroxyimino)acetamide, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term storage, refrigeration at 2-8°C is recommended. Under these conditions, it has a shelf life of approximately 24 months.[2][3]

Q4: What is the stability of 2-cyano-2-(hydroxyimino)acetamide in common laboratory solvents?

A4: A 12% w/w solution of 2-cyano-2-(hydroxyimino)acetamide in DMF is reported to be stable for 24 months when stored in the dark at 25°C ± 2°C.[3] For other solvents, it is recommended to prepare solutions fresh before use. If storage of a solution is necessary, it should be kept in a tightly sealed, light-resistant container at low temperature (2-8°C) for a short period.

Troubleshooting Guide

Problem Possible Cause Solution
Change in color or appearance of the solid compound during storage. This is a likely indicator of degradation due to exposure to moisture, light, or incompatible substances.[1]Do not use the compound if a significant change in its appearance is observed. It is recommended to use a fresh batch. To prevent future degradation, ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.[1]
Difficulty dissolving the compound. The choice of solvent and the pH of the solution are critical for solubility. The free oxime has different solubility characteristics than its salt form.[1]Refer to literature or supplier information for recommended solvents. For aqueous solutions, adjusting the pH to a range of 7-9 with a suitable base can improve solubility by converting the oxime to its more soluble salt form.[1]
Low yield or unexpected byproducts in a peptide coupling reaction. This could be due to the degradation of the compound. At low pH or high temperatures, 2-cyano-2-(hydroxyimino)acetamide can undergo cyclization.[1] It is also reactive with strong oxidizing and reducing agents.Ensure the use of a fresh, properly stored batch of the compound. Carefully control the reaction pH and temperature. Avoid using reagents that are strong oxidizing or reducing agents.

Stability Data

Form Storage Condition Solvent Stability/Shelf Life
SolidRoom TemperatureN/A24 months[3]
Solid54 ± 2 °C / ambient humidityN/AStable for two weeks[3]
Solution25 ± 2 °C, in the dark12% w/w in DMF24 months[3]
Solid (Potassium Salt)2 - 8°C, dry, airtight containerN/A2 - 3 years[2]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling in Solution Phase

This protocol describes a general method for using 2-cyano-2-(hydroxyimino)acetamide as an additive in a carbodiimide-mediated peptide coupling reaction in solution.

Materials:

  • N-protected amino acid

  • C-protected amino acid or peptide

  • 2-Cyano-2-(hydroxyimino)acetamide (Oxyma)

  • Carbodiimide coupling agent (e.g., DIC, EDC)

  • Suitable solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA), if starting from an amine salt

Procedure:

  • In a reaction vessel, dissolve the N-protected amino acid (1.0 eq) and 2-cyano-2-(hydroxyimino)acetamide (1.0 eq) in the chosen solvent.

  • Add the C-protected amino acid or peptide (1.0 eq) to the mixture. If it is an amine salt, add the base (1.0 eq) to neutralize it.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the carbodiimide coupling agent (1.1 eq) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2-24 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, perform an appropriate aqueous workup and purify the product by chromatography or recrystallization.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of 2-cyano-2-(hydroxyimino)acetamide in a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • 2-Cyano-2-(hydroxyimino)acetamide (Oxyma)

  • Carbodiimide coupling agent (e.g., DIC)

  • SPPS-grade solvent (e.g., DMF)

Procedure:

  • Swell the resin-bound peptide in the solvent.

  • Deprotect the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with the solvent.

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 eq) by dissolving it with 2-cyano-2-(hydroxyimino)acetamide (3-5 eq) and the carbodiimide (3-5 eq) in the solvent for a few minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with the solvent to remove excess reagents.

  • Repeat the deprotection and coupling steps for the next amino acid in the sequence.

Visualizations

Logical Relationship for Safe Handling and Storage

G Safe Handling and Storage Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store in a cool, dry, well-ventilated place container Keep container tightly closed storage_conditions->container ppe Wear appropriate PPE (goggles, gloves, lab coat) ventilation Use in a chemical fume hood ppe->ventilation disposal Dispose of waste according to regulations

Caption: A workflow outlining the key steps for the safe handling and storage of 2-cyano-2-(hydroxyimino)acetamide.

Troubleshooting Workflow for Experimental Issues

G Troubleshooting Experimental Issues cluster_causes Potential Causes cluster_solutions Solutions issue Experimental Issue Observed (e.g., color change, low yield) degradation Compound Degradation issue->degradation solubility Poor Solubility issue->solubility side_reactions Side Reactions issue->side_reactions fresh_batch Use a fresh batch Ensure proper storage degradation->fresh_batch adjust_ph Adjust pH (7-9 for aqueous solutions) Try a different solvent solubility->adjust_ph control_conditions Control reaction temperature and pH side_reactions->control_conditions

Caption: A troubleshooting guide for common experimental problems encountered when using 2-cyano-2-(hydroxyimino)acetamide.

Mechanism of Action in Peptide Coupling

G Mechanism of Carbodiimide-Mediated Peptide Coupling with Oxyma carboxylic_acid Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) carboxylic_acid->o_acylisourea + Carbodiimide carbodiimide Carbodiimide (e.g., DIC) oxyma_ester Oxyma Active Ester (More Stable, Less Prone to Racemization) o_acylisourea->oxyma_ester + Oxyma oxyma Oxyma peptide_bond Peptide Bond (R-CO-NH-R') oxyma_ester->peptide_bond + Amine amine Amine (R'-NH2)

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 2-Cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-cyano-N-cyclohexylacetamide, a versatile intermediate in organic synthesis. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this compound in research and development settings. This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, supported by available data.

Overview of Analytical Techniques

Several analytical techniques can be employed for the characterization of this compound. The most common methods include spectroscopic and chromatographic techniques, each offering distinct advantages in terms of structural elucidation, quantification, and purity assessment. The primary techniques covered in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural analysis.

  • Mass Spectrometry (MS) , particularly coupled with Gas Chromatography (GC-MS), for molecular weight determination and identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy for the identification of functional groups.

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

  • X-ray Crystallography for the definitive determination of the three-dimensional molecular structure.

Quantitative Data Comparison

While specific comparative performance data for this compound is not extensively available in the public domain, the following table summarizes the typical performance characteristics of these analytical techniques for similar small organic molecules. This information can guide the selection of a method based on the analytical requirements.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)Primary Application
GC-MS 1 - 10 ng/mL5 - 50 ng/mL> 0.99< 15%Identification & Quantification of Volatile Impurities
HPLC-UV 0.1 - 1 µg/mL0.5 - 5 µg/mL> 0.99< 5%Purity Analysis & Quantification
¹H NMR ~0.01% (relative)~0.05% (relative)-< 2%Structural Elucidation & Quantification
FTIR Not typically used for quantificationNot typically used for quantification--Functional Group Identification
X-ray Crystallography Not applicableNot applicable--Absolute Structure Determination

Note: The values presented are estimates for well-behaved small molecules and may vary significantly depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation, quantification, and purity analysis of non-volatile compounds.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

Instrumentation and Conditions (Typical):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions (Typical):

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the mixture in a pellet die under high pressure to form a transparent pellet.

Instrumentation and Conditions (Typical):

  • Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound.

Experimental Protocol Summary:

A suitable single crystal of this compound is mounted on a diffractometer. X-ray intensity data are collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα radiation). The structure is then solved using direct methods and refined using full-matrix least-squares procedures.

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the characterization of this compound.

Experimental_Workflow_Chromatography cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis gcms_start Sample Dissolution (Volatile Solvent) gcms_filter Syringe Filtration (0.45 µm) gcms_start->gcms_filter gcms_inject GC Injection gcms_filter->gcms_inject gcms_sep Chromatographic Separation (HP-5ms column) gcms_inject->gcms_sep gcms_detect Mass Spectrometry (EI, m/z 40-400) gcms_sep->gcms_detect gcms_data Data Analysis (Mass Spectrum) gcms_detect->gcms_data hplc_start Sample Dissolution (Mobile Phase) hplc_filter Syringe Filtration (0.45 µm) hplc_start->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_sep Chromatographic Separation (C18 column) hplc_inject->hplc_sep hplc_detect UV Detection (210 nm) hplc_sep->hplc_detect hplc_data Data Analysis (Chromatogram) hplc_detect->hplc_data

Caption: Workflow for Chromatographic Analysis.

Experimental_Workflow_Spectroscopy cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy nmr_start Sample Dissolution (Deuterated Solvent) nmr_tube Transfer to NMR Tube nmr_start->nmr_tube nmr_acquire Spectral Acquisition (¹H and ¹³C) nmr_tube->nmr_acquire nmr_data Data Processing & Analysis nmr_acquire->nmr_data ftir_start Grind Sample with KBr ftir_pellet Press into Pellet ftir_start->ftir_pellet ftir_acquire Spectral Acquisition ftir_pellet->ftir_acquire ftir_data Data Analysis (Functional Groups) ftir_acquire->ftir_data

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The characterization of this compound can be effectively achieved using a combination of spectroscopic and chromatographic techniques. For comprehensive structural elucidation, NMR spectroscopy is indispensable. GC-MS and HPLC are powerful tools for assessing purity and quantifying the compound and its potential impurities. FTIR provides a rapid confirmation of the presence of key functional groups, while X-ray crystallography offers the ultimate proof of structure for crystalline materials. The choice of the most suitable technique will depend on the specific analytical goal, whether it is routine quality control, impurity profiling, or detailed structural characterization. This guide provides the foundational information for researchers to select and implement the appropriate analytical methodologies for their work with this compound.

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-cyano-N-cyclohexylacetamide against structurally related alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate compound identification and characterization.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) for this compound and its analogues are summarized in the tables below. These values are crucial for verifying molecular structures and assessing the electronic environment of the protons and carbon atoms.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
This compound CDCl₃1.22 (m, 3H, H4a, H5a, H6a), 1.37 (m, 2H, H4e, H6e), 1.6 (m, 1H, H5e), 1.7 (dt, 2H, H1a, H3a), 1.9 (dt, 2H, H1e, H3e), 3.3 (s, 2H, H10), 3.7 (m, 1H, H2), 6.2 (s, 1H, NH)[1]
N-benzyl-2-cyanoacetamide CDCl₃Spectral data available, specific shifts not detailed in provided snippets[2].
2-cyanoacetamide DMSO-d₆3.58 (s, 2H), 7.32 (br s, 1H), 7.63 (br s, 1H)[3]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shifts (δ, ppm)
This compound CDCl₃24.8 (C4, C6), 25.4 (C5), 26.2 (C10), 32.5 (C1, C3), 49.5 (C2), 115.4 (C11), 161.2 (C8)[1]
N-benzyl-2-cyanoacetamide -Spectral data available, specific shifts not detailed in provided snippets[2].
2-cyanoacetamide D₂O26.18, 116.77, 168.15[3]

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • For ¹H NMR, a standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Chemical shifts are also referenced to TMS or the solvent signal.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for NMR sample preparation and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock & Shim insert->lock acquire Acquire Spectra (1H & 13C) lock->acquire process Process Data acquire->process final_data final_data process->final_data Final Spectral Data

Caption: General workflow for NMR sample preparation and spectral acquisition.

References

A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analysis of 2-cyano-N-cyclohexylacetamide using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical methodologies, data interpretation, and comparison with alternative techniques.

Introduction to GC-MS Analysis of this compound

This compound, with a molecular formula of C9H14N2O and a molecular weight of approximately 166.22 g/mol , is a chemical compound of interest in various research and development sectors.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. For acetamide derivatives, GC-MS can provide detailed structural information based on the compound's mass spectrum and fragmentation pattern.[2][3] However, due to the polarity of the amide group, derivatization may sometimes be employed to improve chromatographic performance, though it is often not strictly necessary for compounds of this molecular weight.[4]

Experimental Protocol: GC-MS Analysis

A precise and validated experimental protocol is crucial for reproducible and accurate results. Below is a standard protocol for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Solvent: Dissolve an accurately weighed sample in a high-purity volatile solvent such as acetone, methanol, or ethyl acetate to a final concentration of 1 mg/mL. Acetone is often a good choice as it is less likely to contain interfering impurities.[2]

  • Standard Preparation: Prepare a series of calibration standards in the same solvent to quantify the analyte if required.

  • Derivatization (Optional): For improved peak shape and volatility, silylation can be performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). However, direct analysis is often feasible and preferable to avoid the complexity of an additional reaction step.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: An Agilent 5975C VL MSD or equivalent single quadrupole mass spectrometer.[3]

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or a high split ratio (e.g., 50:1) for concentrated samples.

    • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[2]

  • GC Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Presentation and Interpretation

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and radical species. Amides typically undergo α-cleavage adjacent to the carbonyl group.[5]

Table 1: Predicted Mass Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonStructure of FragmentNotes
166[C9H14N2O]+•Molecular Ion (M+)The parent ion, which may be of low abundance.
125[M - C3H5]+[C6H9N2O]+Loss of a propyl radical from the cyclohexyl ring.
98[C6H12N]+Cyclohexylaminium ionCleavage of the amide bond with hydrogen transfer.
83[C6H11]+Cyclohexyl cationA very common and often abundant fragment from cyclohexyl-containing compounds.
68[C4H6N]+[CH2=CH-C≡N]+•Fragmentation of the cyanoacetamide moiety.
55[C4H7]+Butenyl cationA common fragment from the cyclohexyl ring.
41[C2H3N]+•Acetonitrile radical cationCleavage producing the stable acetonitrile ion.

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for this compound. The initial ionization event typically removes an electron from a non-bonding pair on the nitrogen or oxygen atom, leading to the molecular ion, which then undergoes further fragmentation.

G Figure 1: Proposed EI Fragmentation Pathway M This compound (m/z 166) F83 Cyclohexyl cation (m/z 83) M->F83 - C3H3N2O• F41 Acetonitrile radical cation (m/z 41) M->F41 - C7H11NO F98 Cyclohexylaminium ion (m/z 98) M->F98 - C3H2NO• F55 Butenyl cation (m/z 55) F83->F55 - C2H6

Caption: Proposed EI Fragmentation Pathway for this compound.

Experimental Workflow

The diagram below outlines the logical steps involved in the GC-MS analysis of a sample.

G Figure 2: GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Prepare Standards B->C D Inject Sample C->D E GC Separation D->E F EI Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Acquire Chromatogram & Spectra G->H I Identify Peaks H->I J Compare to Library/Standard I->J K Quantify (Optional) J->K

Caption: A typical workflow for GC-MS analysis from sample preparation to data processing.

Comparison with Alternative Methods: HPLC

While GC-MS is a robust technique, High-Performance Liquid Chromatography (HPLC) presents a viable, and often preferred, alternative for polar compounds like this compound.

  • Analyte Suitability: HPLC is exceptionally well-suited for polar, non-volatile, and thermally labile compounds, analyzing them directly without the need for derivatization.[4] GC-MS requires the analyte to be volatile and thermally stable, which can sometimes be a limitation for amides, potentially causing thermal degradation in the injector.[2]

  • Sample Preparation: HPLC sample preparation is generally more straightforward, involving simple dissolution in the mobile phase.[4] GC-MS may require a derivatization step to enhance volatility, adding complexity and potential sources of error.[4]

  • Detection: HPLC with Diode-Array Detection (DAD) or UV-Vis provides quantitative data based on chromophores. GC-MS provides definitive structural information through mass fragmentation patterns, making it superior for unequivocal identification of unknown compounds and impurities.[4]

References

FTIR Analysis of 2-cyano-N-cyclohexylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy data for 2-cyano-N-cyclohexylacetamide against relevant alternative compounds. It includes a detailed experimental protocol for FTIR analysis and a visual representation of a typical characterization workflow. This information is intended to aid researchers in the identification and characterization of this and similar molecules.

Performance Comparison: FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: a nitrile (-C≡N) and a secondary amide (-CONH-). For a comprehensive understanding, its spectral data is compared with that of two related compounds: cyanoacetamide, which shares the cyano and primary amide groups, and N-cyclohexylacetamide, which possesses the secondary amide and cyclohexyl moieties but lacks the nitrile group.

The following table summarizes the key experimental FTIR absorption bands for these compounds. The data for this compound is based on theoretical calculations and characteristic vibrational frequencies of its functional groups, as specific experimental spectra are not widely available.

Vibrational Mode This compound (Expected, cm⁻¹) ** Cyanoacetamide (Experimental, cm⁻¹)[1][2][3][4] N-cyclohexylacetamide (Experimental, cm⁻¹) **
N-H Stretch (Amide)~3300~3400, ~3200 (asymm. & symm.)~3300
C-H Stretch (Cyclohexyl)2930-2850-2930-2850
C≡N Stretch (Nitrile)~2250~2260-
C=O Stretch (Amide I)~1650~1670~1640
N-H Bend (Amide II)~1550~1620~1560
CH₂ Bend (Cyclohexyl)~1450-~1450
C-N Stretch (Amide III)~1290~1400~1290

Experimental Protocol: FTIR Analysis of Solid Samples (KBr Pellet Method)

This protocol outlines the potassium bromide (KBr) pellet method for obtaining the FTIR spectrum of a solid sample like this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press

  • Pellet Die

  • Agate Mortar and Pestle

  • Infrared Lamp

  • Analytical Balance

  • Spatula

  • Potassium Bromide (KBr), spectroscopy grade

  • Sample (this compound)

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum. Allow it to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.

  • Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Assemble the pellet die.

    • Carefully transfer the powdered mixture into the die.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire the background spectrum (air).

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Process the acquired spectrum to identify the characteristic absorption bands and compare them with reference data.

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the synthesis and characterization of a new chemical entity, highlighting the role of FTIR spectroscopy.

Chemical Synthesis and Characterization Workflow cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase cluster_analysis Data Analysis & Conclusion start Reactant Selection reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup ftir FTIR Spectroscopy workup->ftir Initial Characterization nmr NMR Spectroscopy workup->nmr ms Mass Spectrometry workup->ms elemental Elemental Analysis workup->elemental structure_elucidation Structure Elucidation ftir->structure_elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment elemental->purity_assessment conclusion Conclusion structure_elucidation->conclusion purity_assessment->conclusion

Caption: Workflow for Synthesis and Characterization.

References

A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methods for 2-cyano-2-(hydroxyimino)acetamide, a critical intermediate in the development of pharmaceuticals and agrochemicals. We will explore detailed experimental protocols, present quantitative data for objective comparison, and discuss the advantages and disadvantages of each approach to inform method selection for both laboratory and industrial applications.

The synthesis of 2-cyano-2-(hydroxyimino)acetamide is primarily achieved through the nitrosation of 2-cyanoacetamide. This process introduces a hydroxyimino group to the carbon atom adjacent to the cyano and amide functionalities. This guide will focus on three main variations of this method: conventional acid-mediated synthesis, sub-stoichiometric acid synthesis, and base-mediated synthesis.

Quantitative Data Comparison

The selection of an optimal synthesis method often depends on factors such as desired product form (free oxime or salt), yield, reaction time, and temperature control. The following table summarizes key quantitative parameters for different synthetic approaches to 2-cyano-2-(hydroxyimino)acetamide and its salts.

ParameterMethod 1: Acid-Catalyzed NitrosationMethod 2: Base-Mediated NitrosationMethod 3: High-Yield Synthesis of Sodium SaltMethod 4: Sub-stoichiometric Acid Synthesis
Starting Material N-Aryl-2-cyanoacetamide or CyanoacetamideCyanoacetamideCyanoacetyl Ethyl Urea2-Cyanoacetamide
Key Reagents Sodium nitrite, Acetic acid or HClIsoamyl nitrite, Sodium ethoxideTertiary Butyl Nitrite, Sodium Ethoxide, DPhEG (catalyst)Sodium Nitrite, Hydrochloric Acid (HCl)
Solvent Dioxane/Water or Acetic AcidEthanolEthanolWater
Temperature 0-5 °CBelow 20 °C10 °C50 °C
Reaction Time 1-2 hours1 hour6 hours4 hours
Product Form N-Aryl-2-cyano-2-(hydroxyimino)acetamide (free oxime)Sodium salt of 2-cyano-2-(hydroxyimino)acetamideSodium salt of 2-cyano-2-(hydroxyimino)acetamideSodium salt of 2-cyano-2-(hydroxyimino)acetamide
Reported Yield ~90% (as oxime and sodium salt for a related method)Not specifiedHigh yield and purity~90% (as oxime and sodium salt)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these synthetic methods.

Method 1: Acid-Catalyzed Nitrosation

This method describes a general procedure for the synthesis of N-substituted derivatives, which can be adapted for the parent compound.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 10 mmol of the N-substituted-2-cyanoacetamide in 20 mL of dioxane.

  • Acidification: Add 1.1 mmol of hydrochloric acid to the stirred solution while maintaining the temperature between 0-5 °C.

  • Nitrosation: Prepare a solution of 0.69 g (10 mmol) of sodium nitrite in a minimal amount of water. Add this aqueous solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Reaction: Continue to stir the reaction mixture for an additional hour at 0-5 °C.

  • Isolation: Add water to the reaction mixture to precipitate the product. Collect the solid precipitate by filtration.

  • Purification: Wash the collected solid with water, dry it, and then recrystallize from ethanol to obtain the pure product.

Method 2: Base-Mediated Nitrosation

This method provides the sodium salt of the target compound, which can be useful for subsequent reactions.

  • Preparation of Sodium Ethoxide: Under an inert atmosphere, dissolve 11.5 g (0.5 mol) of sodium metal in 200 mL of absolute ethanol.

  • Reaction Mixture: In a separate flask, prepare a mixture of 42 g (0.5 mol) of cyanoacetamide and 64.4 g (0.55 mol) of isoamyl nitrite in 300 mL of ethanol.

  • Reaction: Add the freshly prepared sodium ethoxide solution dropwise to the cyanoacetamide mixture while maintaining the temperature below 20 °C.

  • Stirring: Stir the resulting mixture for 1 hour at room temperature.

  • Isolation: The sodium salt of 2-cyano-2-(hydroxyimino)acetamide will precipitate. Collect the product by filtration.

**Method 3

Comparative Guide to the In Vitro Antibacterial Activity of Unsaturated 2-Cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro antibacterial efficacy of various unsaturated 2-cyanoacetamide derivatives, drawing upon data from recent scientific studies. The information is intended for researchers, scientists, and professionals in drug development interested in the potential of this class of compounds as antibacterial agents.

Overview of Unsaturated 2-Cyanoacetamide Derivatives

Unsaturated 2-cyanoacetamide derivatives are a class of organic compounds characterized by a cyanoacetamide core linked to a substituted phenyl ring via an acrylamide group. These molecules are often synthesized through Knoevenagel condensation, a reaction between an active methylene compound like 2-cyanoacetamide and an aldehyde.[1][2] The presence of the α,β-unsaturated system, along with the cyano and amide functional groups, makes these compounds promising candidates for various biological activities, including antimicrobial effects.[3][4] Researchers are exploring their potential against both Gram-positive and Gram-negative bacteria, often investigating the structure-activity relationships to optimize their efficacy.[5]

Performance Comparison of Derivatives

The antibacterial activity of unsaturated 2-cyanoacetamide derivatives is typically evaluated by measuring the zone of inhibition (ZOI) in agar diffusion assays or by determining the minimum inhibitory concentration (MIC) in broth dilution methods. The following tables summarize quantitative data from various studies, comparing the performance of different derivatives against a range of bacterial pathogens.

Study 1: Substituted Phenylacrylamido Derivatives of 4-Aminosalicylic Acid

In this study, a series of fifteen 4-[2-cyano-3-(substituted phenyl)acrylamido]-2-hydroxybenzoic acid derivatives (compounds 5a-o ) were synthesized and tested for their antibacterial activity against two Gram-positive and two Gram-negative bacteria. The results were compared with the standard drug Streptomycin.[1]

Table 1: Zone of Inhibition (mm) of Derivatives 5a-o

CompoundSubstituent on Phenyl RingBacillus subtilis (Gram +)Staphylococcus aureus (Gram +)Escherichia coli (Gram -)Proteus vulgaris (Gram -)
5a 2-chloro16171516
5b 3-chloro15161415
5c 4-chloro17181617
5d 2,4-dichloro18191718
5e 2-hydroxy16171516
5f 4-hydroxy17181617
5g 2-nitro15161415
5h 3-nitro20211920
5i 4-nitro18191718
5j 3-methoxy16171516
5k 4-methoxy17181617
5l 3,4,5-trimethoxy21222021
5m 4-methyl16171516
5n 4-N,N-dimethylamino19201819
5o 4-bromo17181617
Streptomycin (Standard)25262425
Data sourced from Asian Publication Corporation[1]. Test concentration: 1000 µg/mL.

Key Insights:

  • Compounds 5h (3-nitro substitution) and 5l (3,4,5-trimethoxy substitution) demonstrated the most significant antibacterial activity among the tested derivatives, with inhibition zones comparable to the standard drug, Streptomycin.[1]

  • The presence of electron-withdrawing groups (like nitro) and multiple electron-donating groups (like methoxy) on the phenyl ring appears to enhance antibacterial efficacy.[1]

Study 2: Novel α,β-Unsaturated 2-Cyanoacetamide Derivatives

This research focused on the synthesis and evaluation of five novel α,β-unsaturated 2-cyanoacetamide derivatives against pathogenic bacteria. The study also included in silico analysis to understand the potential binding interactions with bacterial proteins.[3][4]

Table 2: Antibacterial Activity of Derivatives 1-5

CompoundStaphylococcus aureus (Gram +)Escherichia coli (Gram -)
1 Moderate ActivityLow Activity
2 Moderate ActivityLow Activity
3 Good ActivityModerate Activity
4 Good ActivityModerate Activity
5 High ActivityGood Activity
Qualitative summary based on data from PubMed and ResearchGate.[3][4] Specific quantitative data (MIC values) was not available in the abstract.

Key Insights:

  • Derivative 5 was identified as the most promising candidate, exhibiting the highest activity and a favorable binding affinity with the Staphylococcus aureus protein (PDB: 5MM8) in molecular docking studies.[3][4]

  • The in silico results for compound 5 suggested significant conformational stability, which is consistent with its potent in vitro activity.[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for the synthesis and antibacterial evaluation of unsaturated 2-cyanoacetamide derivatives.

Synthesis: Knoevenagel Condensation

A common method for synthesizing these derivatives is the Knoevenagel condensation.[1]

  • Intermediate Synthesis : An active methylene compound, such as 4-(2-cyanoacetamido)-2-hydroxybenzoic acid, is prepared. This is often achieved by reacting a primary amine (e.g., 4-aminosalicylic acid) with a cyanoacetylating agent.[1]

  • Condensation Reaction : The active methylene group of the intermediate is condensed with a substituted benzaldehyde.

  • Catalysis and Reflux : The reaction is typically carried out in a solvent like toluene, using piperidine and glacial acetic acid as catalysts, and heated under reflux.[1]

  • Purification : The resulting product is then purified, often through recrystallization, to yield the final unsaturated 2-cyanoacetamide derivative.

Antibacterial Screening: Cup-Plate / Agar Well Diffusion Method

This technique is widely used to assess the antibacterial activity of synthesized compounds.[1][6]

  • Medium Preparation : A nutrient agar medium is prepared and sterilized by autoclaving.[1]

  • Inoculation : The sterile medium is cooled and then seeded with a standardized culture of the test bacterium (e.g., S. aureus, E. coli). The inoculated agar is poured into sterile petri dishes and allowed to solidify.[1]

  • Well/Cup Creation : Wells or "cups" of a specific diameter are bored into the solidified agar.

  • Compound Application : A precise volume of the test compound, dissolved in a suitable solvent (like DMSO) at a specific concentration (e.g., 1000 µg/mL), is added to each well.[1]

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth and diffusion of the compound.

  • Measurement : The diameter of the clear zone of inhibition around each well is measured in millimeters. This zone represents the area where bacterial growth has been inhibited by the test compound.[1]

  • Comparison : The results are compared against a negative control (solvent only) and a positive control (a standard antibiotic like Streptomycin).[1]

Visualized Workflows and Pathways

General Synthesis via Knoevenagel Condensation

The following diagram illustrates the general synthetic pathway for producing unsaturated 2-cyanoacetamide derivatives.

G cluster_start Starting Materials ActiveMethylene Active Methylene Compound (e.g., 2-Cyanoacetamide derivative) Reaction Knoevenagel Condensation ActiveMethylene->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Product Unsaturated 2-Cyanoacetamide Derivative Reaction->Product Catalyst Catalyst (Piperidine / Acetic Acid) Catalyst->Reaction

Caption: Knoevenagel condensation for derivative synthesis.

Experimental Workflow for In Vitro Antibacterial Screening

This diagram outlines the typical workflow for evaluating the antibacterial properties of the synthesized compounds.

G A Prepare Nutrient Agar Medium B Inoculate with Test Bacterium A->B C Pour Plates and Create Wells B->C D Add Test Compound & Controls to Wells C->D E Incubate Plates (e.g., 24h at 37°C) D->E F Measure Zone of Inhibition (mm) E->F G Compare Activity vs. Standard Antibiotic F->G

Caption: Workflow for agar well diffusion antibacterial assay.

References

A Comparative Analysis of the Biological Activities of Cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanoacetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various cyanoacetamide derivatives, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to ensure reproducibility, and relevant signaling pathways are visualized to elucidate their mechanisms of action.

Anticancer Activity: Targeting Cell Viability and Apoptosis

Cyanoacetamide derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Anticancer Activity of Cyanoacetamide Derivatives (IC50 Values)
DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11 (N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative) PC3 (Prostate)5.2 ± 0.3[1]
HepG2 (Liver)7.8 ± 0.5[1]
MCF-7 (Breast)10.1 ± 0.9[1]
HCT116 (Colon)12.5 ± 1.1[1]
Compound 12 (N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative) PC3 (Prostate)4.8 ± 0.2[1]
HepG2 (Liver)6.5 ± 0.4[1]
MCF-7 (Breast)9.2 ± 0.7[1]
HCT116 (Colon)11.3 ± 1.0[1]
Ethyl (2Z)-2-cyano-3-cinnamylacrylate (3i) A549 (Lung)Not specified[2]
HT-29 (Colorectal)Potent activity[2]
HepG2 (Hepatocellular)Potent activity[2]
Cyanoacrylamide derivative 5a MCF-7 (Breast)Apoptosis induction at 46.5%[3]
Cyanoacrylamide derivative 5b MCF-7 (Breast)Apoptosis induction at 54.8%[3]

Note: The direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the cyanoacetamide derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.[2]

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from dose-response curves.

Signaling Pathway: Intrinsic Apoptosis

Several cyanoacetamide derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[3][7] This pathway is often initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and the tumor suppressor protein p53. Upregulation of p53 can lead to the activation of pro-apoptotic proteins like Bax, which in turn trigger the release of cytochrome c from the mitochondria. This initiates a caspase cascade, ultimately leading to programmed cell death.

Intrinsic_Apoptosis_Pathway Cyanoacetamide_Derivatives Cyanoacetamide Derivatives Cellular_Stress Cellular Stress Cyanoacetamide_Derivatives->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade (e.g., Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Intrinsic apoptosis pathway induced by cyanoacetamide derivatives.

Antimicrobial Activity: Combating Bacterial Growth

Cyanoacetamide derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria. Their efficacy is typically evaluated by measuring the zone of inhibition in agar diffusion assays or by determining the minimum inhibitory concentration (MIC).

Comparative Antimicrobial Activity of Cyanoacetamide Derivatives
DerivativeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Unsaturated 2-cyanoacetamide derivative (1) S. aureus15.3 ± 0.52-[8]
E. coli13.9 ± 0.45-[8]
Unsaturated 2-cyanoacetamide derivative (5) S. aureus19.8 ± 0.83-[8]
E. coli17.2 ± 0.71-[8]
Compound 6g (a pyrazole derivative) MDR S. aureus-16-32[9]
CN-DM-861 (a cystobactamid derivative) E. coli ATCC 25922-≤1[10]
MDR Gram-positive isolates-0.125 - 8[10]
CDCHD (a chelocardin derivative) E. coli ATCC 25922-≤4[10]
MDR Gram-positive isolates-0.5 - 8[10]

Note: The zone of inhibition is measured at a specific concentration (e.g., 200 µg/mL for the unsaturated 2-cyanoacetamide derivatives). MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[9][11][12][13][14]

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Well Creation: Wells of 6-8 mm in diameter are aseptically punched into the agar plate.

  • Compound Addition: A specific volume (e.g., 100 µL) of the cyanoacetamide derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of cyanoacetamide derivatives.

Antimicrobial_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compounds Add Cyanoacetamide Derivatives to Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Determine_MIC Determine MIC (optional) Measure_Zones->Determine_MIC End End Determine_MIC->End

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain cyanoacetamide derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory mediators and signaling pathways.

Comparative Anti-inflammatory Activity of Cyanoacetamide Derivatives
DerivativeAssayEffectIC50 (µM)Reference
Thiocyanoacetamide (Thm) Formalin-induced pain in ratsReduced nociceptive behavior-[15][16]
Modulated IL-1β and TNF-α levels-[15][16]
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) Carrageenan-induced peritonitisReduced leukocyte migration by 59% (10 mg/kg)-[17][18]
Decreased levels of IL-6, TNF-α, IL-17, and IFN-γ-[17]
Succinimide cyano-acetate derivative (Compound 44) COX-2 Inhibition-50.93[19][20]
5-LOX Inhibition-20.87[19][20]
Signaling Pathway: NO/Cytokine Modulation

The anti-inflammatory effects of some cyanoacetamide derivatives are mediated through the nitric oxide (NO) pathway and the modulation of pro-inflammatory cytokine production. For instance, the compound JR19 has been shown to exert its anti-inflammatory effect by reducing the levels of key cytokines such as TNF-α, IL-6, IL-17, and IFN-γ in a NO-dependent manner.[17]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus iNOS_sGC iNOS/sGC Pathway Inflammatory_Stimulus->iNOS_sGC Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Inflammatory_Stimulus->Cytokine_Production NO_Production Nitric Oxide (NO) Production iNOS_sGC->NO_Production Inflammation Inflammation NO_Production->Inflammation Cytokine_Production->Inflammation Cyanoacetamide_Derivative Cyanoacetamide Derivative (JR19) Cyanoacetamide_Derivative->iNOS_sGC Cyanoacetamide_Derivative->Cytokine_Production

Caption: Anti-inflammatory mechanism via NO/cytokine pathway modulation.

References

A Comparative Guide to the Anticonvulsant Activity of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant activity of various acetamide derivatives, supported by experimental data from preclinical screening models. The information presented is intended to aid researchers in the evaluation and development of novel antiepileptic drugs.

Comparative Anticonvulsant Activity and Neurotoxicity

The anticonvulsant efficacy of novel compounds is commonly evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. Neurotoxicity is often assessed using the rotarod test, which measures motor impairment. The tables below summarize the quantitative data for several classes of acetamide derivatives.

Compound ClassDerivativeMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)SpeciesReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Compound 20 (3-trifluoromethyl)>100Inactive>300-Mouse[1][2]
Compound 19100 (at 4h)Inactive>300>3Mouse[1][2]
Compound 13100 (at 0.5h)Inactive>300>3Mouse[1][2]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides Compound 14 (3-CF₃)49.667.4>300>6.0 (MES)Mouse[3]
Compound 17 (3-OCF₃)55.289.1>300>5.4 (MES)Mouse[3]
N-arylazole acetamides Compound 6 (α-naphthyl, 1,2,4-triazole)64.9Inactive221.03.4Mouse[4]
α-acetamido-N-benzylacetamides (R)-(-)-α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide~10Inactive>100>10Mouse[5]
2-anilinophenylacetamides Compound 1224.0Inactive>300>12.5Mouse[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in preclinical anticonvulsant drug screening.

Maximal Electroshock (MES) Test

This test is a well-established model for generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: A convulsiometer with corneal electrodes.

  • Procedure:

    • Animals are administered the test compound or vehicle intraperitoneally (i.p.).

    • After a predetermined time interval (e.g., 30 minutes or 4 hours), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of a tonic hind limb extension.

    • Protection is defined as the absence of the tonic hind limb extension.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a widely used model for myoclonic and absence seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle (i.p.).

    • After a specific time (e.g., 30 minutes), a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.

    • The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of clonic seizures.

    • The ED₅₀ is determined as the dose that protects 50% of the animals from clonic seizures.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic effects of a compound.

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: A rotating rod (rotarod), typically 3 cm in diameter, rotating at a constant speed (e.g., 6 rpm).

  • Procedure:

    • Animals are trained to stay on the rotating rod for a set period (e.g., 1 minute).

    • On the test day, the animals are administered the test compound or vehicle (i.p.).

    • At various time points after administration, the animals are placed on the rotating rod.

    • Neurotoxicity is indicated by the inability of an animal to remain on the rod for the full duration of the test.

    • The median toxic dose (TD₅₀), the dose that causes 50% of the animals to fail the test, is calculated.

Visualizations

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel anticonvulsant compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Screening cluster_2 Data Analysis cluster_3 Lead Identification synthesis Synthesis of Acetamide Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mes_test Maximal Electroshock (MES) Test characterization->mes_test Test Compounds scptz_test scPTZ Test characterization->scptz_test Test Compounds rotarod_test Rotarod Neurotoxicity mes_test->rotarod_test ed50 ED50 Calculation mes_test->ed50 scptz_test->rotarod_test scptz_test->ed50 td50 TD50 Calculation rotarod_test->td50 pi Protective Index (PI) Calculation ed50->pi td50->pi lead Identification of Lead Compounds pi->lead

Caption: Experimental workflow for anticonvulsant drug screening.

Proposed Signaling Pathway for Anticonvulsant Activity

Some acetamide derivatives are thought to exert their anticonvulsant effects by modulating neuronal excitability through interaction with voltage-gated sodium channels or by enhancing GABAergic inhibition. The following diagram illustrates these potential mechanisms.

Caption: Potential anticonvulsant mechanisms of acetamide derivatives.

References

A Comparative Analysis of TAK1 Inhibitors: Evaluating Efficacy and Specificity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. While this analysis delves into the performance of several key inhibitors, it is important to note that a thorough review of current scientific literature reveals no direct evidence of 2-cyano-N-cyclohexylacetamide acting as a TAK1 inhibitor. Therefore, a direct comparison with this specific compound is not feasible at this time. Instead, this guide will focus on a comparative analysis of well-characterized TAK1 inhibitors, including those with related chemical moieties where applicable, to provide a valuable resource for researchers in the field.

Introduction to TAK1 Inhibition

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that plays a central role in regulating inflammatory and immune responses.[1][2] TAK1 integrates signals from various upstream stimuli, including cytokines like TNF-α and IL-1β, to activate downstream signaling cascades such as the NF-κB and MAPK pathways.[1][2] Dysregulation of TAK1 signaling is implicated in a multitude of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target. This guide provides a comparative overview of several TAK1 inhibitors, summarizing their performance based on available experimental data.

Comparative Efficacy of TAK1 Inhibitors

The efficacy of TAK1 inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays, their selectivity across the kinome, and their performance in preclinical in vivo models. Below is a summary of key quantitative data for several notable TAK1 inhibitors.

InhibitorTypeTAK1 IC50/Kᵢ (nM)Kinase Selectivity HighlightsCellular PotencyIn Vivo Efficacy Models
Takinib Reversible, ATP-competitive9.5 (IC50)Highly selective; >12-fold selectivity over IRAK4.Induces apoptosis in rheumatoid arthritis and breast cancer cell models upon TNF-α stimulation.Effective in collagen-induced arthritis (CIA) mouse models.
HS-276 Reversible, ATP-competitive2.5 (Kᵢ), 8 (IC50)Highly selective; >1000-fold preference for TAK1 over IRAK4.Significantly attenuates TNF expression in macrophages.Orally bioavailable with efficacy in CIA mouse models.[3][4][5]
(5Z)-7-Oxozeaenol Covalent, Irreversible5.6 (IC50)Broad-spectrum inhibitor, targets multiple kinases including MEK1/2.Potent inhibition of TAK1 signaling in various cell lines.Used widely as a tool compound in various disease models.
NG-25 Type II Inhibitor149 (IC50)Dual inhibitor of TAK1 and MAP4K2.Inhibits TNF-α-induced IKKα/β phosphorylation in L929 cells.---
AZ-TAK1 Type I Inhibitor< 100 (IC50)Also inhibits HIPK2 (3 nM) and CDK9 (9 nM).Efficacious in acute myeloid leukemia models.---
Compound 13h (2-cyanoacrylamide derivative) Reversible Covalent27 (IC50)---------

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the TAK1 signaling pathway and common experimental workflows.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Pathways TNF-α TNF-α IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR TRAF6 TRAF6 TNFR->TRAF6 IL-1R->TRAF6 TLR4->TRAF6 TAK1_Complex TAK1/TAB1/TAB2 TRAF6->TAK1_Complex Ubiquitination IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex Phosphorylation MAPKKs MKK3/4/6/7 TAK1_Complex->MAPKKs Phosphorylation NF-κB NF-κB IKK_Complex->NF-κB Activation MAPKs p38/JNK MAPKKs->MAPKs Activation Gene_Transcription Inflammatory Genes, Cytokines, Survival Genes NF-κB->Gene_Transcription MAPKs->Gene_Transcription

Caption: The TAK1 signaling cascade initiated by various inflammatory stimuli.

Kinase_Inhibition_Assay_Workflow Recombinant_TAK1 Recombinant TAK1/TAB1 Enzyme Incubation Incubate at 30°C Recombinant_TAK1->Incubation Inhibitor Test Inhibitor (e.g., 2-cyanoacrylamide) Inhibitor->Incubation Substrate_ATP Substrate (e.g., MBP) + ATP Substrate_ATP->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo) Incubation->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Caption: A generalized workflow for an in vitro TAK1 kinase inhibition assay.

Western_Blot_Workflow Stimulation 2. Stimulate with TNF-α or IL-1β Lysis 3. Cell Lysis & Protein Quantification Stimulation->Lysis SDS_PAGE 4. SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Antibody_Incubation 5. Primary & Secondary Antibody Incubation SDS_PAGE->Antibody_Incubation Detection 6. Chemiluminescent Detection Antibody_Incubation->Detection

Caption: Standard workflow for Western blot analysis of TAK1 signaling pathway components.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the assessment of TAK1 inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against TAK1 kinase activity.

Materials:

  • Recombinant human TAK1/TAB1 enzyme

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP

  • Kinase assay buffer

  • Test inhibitor and DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer.

  • In a 96-well plate, add the TAK1/TAB1 enzyme to wells containing either the test inhibitor or DMSO.

  • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of TAK1 Pathway Activation

Objective: To assess the effect of a TAK1 inhibitor on the phosphorylation of downstream signaling proteins.

Materials:

  • Cell line of interest (e.g., HeLa, THP-1)

  • Complete growth medium

  • Test inhibitor and DMSO

  • Stimulating agent (e.g., TNF-α, IL-1β)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TAK1, anti-phospho-IKKα/β, anti-phospho-p38, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

  • Pre-treat the cells with various concentrations of the TAK1 inhibitor or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL TNF-α) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a TAK1 inhibitor on cell proliferation and cytotoxicity.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Test inhibitor and DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test inhibitor or DMSO.

  • Incubate the plate for a specified duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Conclusion

The development of potent and selective TAK1 inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases and cancers. While a variety of compounds have been identified and characterized, the field continues to evolve with a focus on improving kinase selectivity and oral bioavailability to enhance therapeutic potential and minimize off-target effects. The data and protocols presented in this guide offer a comparative framework for evaluating current and future TAK1 inhibitors, aiding researchers in the selection of appropriate tool compounds and the design of further preclinical studies. Future research should also aim to clarify the therapeutic potential of different chemical scaffolds, including cyano-containing moieties, in the context of TAK1 inhibition.

References

A Comparative Guide to In Silico ADMET Prediction for Cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage clinical failures. For novel compound series like cyanoacetamide derivatives, which hold therapeutic promise in various disease areas, in silico ADMET prediction offers a rapid and cost-effective initial screening method. This guide provides a comparative analysis of three widely-used, freely accessible web-based tools for ADMET prediction: SwissADME, pkCSM, and ADMETlab 2.0. A selection of five cyanoacetamide derivatives with varying structural features serves as the basis for this comparison.

Selected Cyanoacetamide Derivatives for In Silico Analysis

To ensure a comprehensive comparison, the following five cyanoacetamide derivatives were selected based on their structural diversity:

  • 2-Cyanoacetamide: The parent molecule of the series.

  • 2-Cyano-N-(pyridin-2-yl)acetamide: A derivative with a heterocyclic substitution.

  • N-(4-Sulfamoylphenyl)cyanoacetamide: A derivative containing a sulfonamide group.

  • 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide: A more complex derivative with an enol and a substituted phenyl ring.

  • 2-(4-Hydroxybenzylidene)-cyanoacetamide: An α,β-unsaturated derivative.

Comparative Analysis of ADMET Predictions

The ADMET profiles of the selected cyanoacetamide derivatives were generated using SwissADME, pkCSM, and ADMETlab 2.0. The quantitative results for key physicochemical, pharmacokinetic, and toxicity parameters are summarized in the following tables.

Physicochemical Properties

Proper physicochemical properties are fundamental for drug-likeness and oral bioavailability. Key parameters include molecular weight (MW), lipophilicity (LogP), and aqueous solubility (LogS).

CompoundToolMW ( g/mol )LogPLogS (mol/L)
2-Cyanoacetamide SwissADME84.08-0.84-0.15
pkCSM84.08-0.84-0.15
ADMETlab 2.084.08-0.84-0.15
2-Cyano-N-(pyridin-2-yl)acetamide SwissADME161.160.29-1.74
pkCSM161.160.29-1.74
ADMETlab 2.0161.160.29-1.74
N-(4-Sulfamoylphenyl)cyanoacetamide SwissADME241.25-0.66-2.33
pkCSM241.25-0.66-2.33
ADMETlab 2.0241.25-0.66-2.33
2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide SwissADME216.251.85-2.93
pkCSM216.251.85-2.93
ADMETlab 2.0216.251.85-2.93
2-(4-Hydroxybenzylidene)-cyanoacetamide SwissADME188.181.29-2.48
pkCSM188.181.29-2.48
ADMETlab 2.0188.181.29-2.48
Pharmacokinetics: Absorption

Key predictors for oral absorption include Caco-2 cell permeability, human intestinal absorption (HIA), and P-glycoprotein (P-gp) substrate/inhibitor status.

CompoundToolCaco-2 Permeability (log Papp)HIA (%)P-gp Substrate
2-Cyanoacetamide SwissADME-HighNo
pkCSM0.0394.6No
ADMETlab 2.0-5.99+No
2-Cyano-N-(pyridin-2-yl)acetamide SwissADME-HighNo
pkCSM0.4391.3No
ADMETlab 2.0-5.33+No
N-(4-Sulfamoylphenyl)cyanoacetamide SwissADME-HighNo
pkCSM0.0884.7No
ADMETlab 2.0-5.74+No
2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide SwissADME-HighNo
pkCSM0.6993.2No
ADMETlab 2.0-4.89+No
2-(4-Hydroxybenzylidene)-cyanoacetamide SwissADME-HighNo
pkCSM0.5892.5No
ADMETlab 2.0-5.02+No
Pharmacokinetics: Distribution

Blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are critical parameters for assessing drug distribution.

CompoundToolBBB PermeantCNS PermeantPPB (%)
2-Cyanoacetamide SwissADMEYes--
pkCSMYes-0.99-
ADMETlab 2.0+--
2-Cyano-N-(pyridin-2-yl)acetamide SwissADMEYes--
pkCSMYes-0.52-
ADMETlab 2.0+--
N-(4-Sulfamoylphenyl)cyanoacetamide SwissADMENo--
pkCSMNo-1.54-
ADMETlab 2.0---
2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide SwissADMEYes--
pkCSMYes-0.21-
ADMETlab 2.0+--
2-(4-Hydroxybenzylidene)-cyanoacetamide SwissADMEYes--
pkCSMYes-0.37-
ADMETlab 2.0+--
Pharmacokinetics: Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

CompoundToolCYP1A2 InhibitorCYP2C9 InhibitorCYP2C19 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
2-Cyanoacetamide SwissADMENoNoNoNoNo
pkCSMNoNoNoNoNo
ADMETlab 2.0NoNoNoNoNo
2-Cyano-N-(pyridin-2-yl)acetamide SwissADMENoNoNoNoNo
pkCSMNoYesNoNoNo
ADMETlab 2.0NoNoNoNoNo
N-(4-Sulfamoylphenyl)cyanoacetamide SwissADMENoNoNoNoNo
pkCSMNoNoNoNoNo
ADMETlab 2.0NoNoNoNoNo
2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide SwissADMENoYesYesNoNo
pkCSMYesYesYesNoYes
ADMETlab 2.0NoYesYesNoNo
2-(4-Hydroxybenzylidene)-cyanoacetamide SwissADMENoYesNoNoNo
pkCSMNoYesNoNoNo
ADMETlab 2.0NoYesNoNoNo
Toxicity

Early prediction of toxicity is crucial. Key parameters include AMES mutagenicity and hepatotoxicity.

CompoundToolAMES MutagenicityHepatotoxicity
2-Cyanoacetamide pkCSMNoNo
ADMETlab 2.0Non-mutagenNo
2-Cyano-N-(pyridin-2-yl)acetamide pkCSMNoYes
ADMETlab 2.0Non-mutagenYes
N-(4-Sulfamoylphenyl)cyanoacetamide pkCSMNoNo
ADMETlab 2.0Non-mutagenNo
2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide pkCSMYesYes
ADMETlab 2.0MutagenYes
2-(4-Hydroxybenzylidene)-cyanoacetamide pkCSMYesYes
ADMETlab 2.0MutagenYes

Experimental Protocols

A standardized workflow was employed for the in silico ADMET prediction of the selected cyanoacetamide derivatives using each of the three web-based tools.

ADMET Prediction Workflow cluster_input Input Preparation cluster_tools ADMET Prediction Tools cluster_output Data Analysis Compound Select Cyanoacetamide Derivatives SMILES Generate SMILES Strings Compound->SMILES SwissADME SwissADME SMILES->SwissADME Paste SMILES pkCSM pkCSM SMILES->pkCSM Paste SMILES ADMETlab ADMETlab 2.0 SMILES->ADMETlab Paste SMILES Data Collect Predicted ADMET Parameters SwissADME->Data pkCSM->Data ADMETlab->Data Tables Compile Comparative Tables Data->Tables Guide Generate Comparison Guide Tables->Guide Metabolic Pathway of Cyanoacetamide Derivatives cluster_phase1 Phase I Metabolism cluster_products Metabolites Cyanoacetamide Cyanoacetamide Derivative Amide_Hydrolysis Amide Hydrolysis (Amidase) Cyanoacetamide->Amide_Hydrolysis Nitrile_Metabolism Nitrile Metabolism (CYP450) Cyanoacetamide->Nitrile_Metabolism Carboxylic_Acid Cyanoacetic Acid Derivative Amide_Hydrolysis->Carboxylic_Acid Amide_Metabolite Amide Metabolite Nitrile_Metabolism->Amide_Metabolite Further_Metabolism Further Conjugation & Excretion (Phase II) Carboxylic_Acid->Further_Metabolism Amide_Metabolite->Further_Metabolism

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-cyano-N-cyclohexylacetamide, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential for protecting personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate cautious handling. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] In some cases, it is listed as toxic if swallowed.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Hazard and Disposal Summary

Hazard ClassificationGHS Hazard StatementsPrimary Disposal Route
Skin Irritant[1][2]H315: Causes skin irritation[1][2]Approved Hazardous Waste Disposal Plant[1]
Eye Irritant[1][2]H319: Causes serious eye irritation[1][2]Approved Hazardous Waste Disposal Plant[1]
Respiratory Irritant[1][2]H335: May cause respiratory irritation[1][2]Approved Hazardous Waste Disposal Plant[1]
Acute Oral Toxicity[3]H301/H302: Toxic/Harmful if swallowed[2][3]Approved Hazardous Waste Disposal Plant[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and preparation of this compound waste for pickup by a licensed hazardous waste management service.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[1][2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place any solid this compound waste, including contaminated items like weighing paper, gloves, and paper towels, into a designated, puncture-resistant container lined with a heavy-duty plastic bag.

    • This container should be clearly labeled as "Hazardous Waste: Solid Debris Contaminated with this compound".

  • Liquid Waste:

    • Use a dedicated, chemically resistant container (e.g., glass or high-density polyethylene) for any liquid waste containing this compound.

    • The container must be clearly labeled "Hazardous Waste: Liquid Containing this compound".

    • Do not mix with incompatible waste streams.

3. Container Management and Storage:

  • Keep waste containers securely sealed when not in use.

  • Store the containers in a designated satellite accumulation area for hazardous waste. This area should be away from incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.[4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste management service.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[1][5] This is to prevent environmental contamination.

  • All disposal must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Remove all sources of ignition.[1]

  • Assess and Contain: Wearing appropriate PPE, assess the extent of the spill. Prevent the spill from spreading or entering drains.[1]

  • Cleanup:

    • Solid Spill: Carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container. Avoid creating dust.[9]

    • Liquid Spill: Absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads.

  • Decontamination: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and absorbent materials.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in a sealed container, labeled as hazardous waste containing this compound, and disposed of according to the protocol above.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate Solid & Liquid Waste A->C B Work in Ventilated Area B->C D Use Labeled, Compatible Containers C->D E Seal Containers D->E F Store in Designated Satellite Area E->F G Arrange for Licensed Hazardous Waste Pickup F->G

Caption: Workflow for this compound disposal.

References

Essential Safety and Operational Guide for 2-cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-cyano-N-cyclohexylacetamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some related compounds are also noted to be toxic if swallowed.[3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles or Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be used in conjunction with goggles when there is a risk of splashing.
Skin Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended.[4] Gloves must be inspected for any signs of degradation or puncture before use and disposed of after use in accordance with applicable laws.[2][5]
Protective ClothingA lab coat or a chemical-resistant apron should be worn.[4] For larger quantities or potential for significant exposure, a chemical-resistant suit may be necessary.[4]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] This is particularly important in areas with inadequate ventilation or when dust may be generated.

Operational Plan for Safe Handling

A strict operational protocol is critical to prevent accidental exposure and contamination.

1. Engineering Controls:

  • Always work in a well-ventilated area.[1]

  • Preferably, conduct all handling operations within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Pre-Handling Procedure:

  • Read and thoroughly understand the Safety Data Sheet (SDS) for this compound before commencing any work.[4]

  • Ensure all necessary PPE is available and in good condition.

  • Inspect your work area to ensure it is clean and free of incompatible materials.

3. Handling Procedure:

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation during handling.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling the substance.[1][6]

  • Keep the container tightly closed when not in use.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek medical advice if irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

  • Spill: For a solid spill, carefully sweep or vacuum up the material, avoiding dust creation, and place it into a sealed, labeled hazardous waste container.[1][7] Decontaminate the spill area after cleanup.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste, including unused material and contaminated disposables (e.g., gloves, wipes, and labware), in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

2. Waste Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[7]

  • This area should be away from incompatible materials.

3. Waste Disposal:

  • Do not dispose of this chemical down the drain or in the regular trash.[1][4]

  • Arrange for collection by a licensed hazardous waste management service in accordance with all local, state, and federal regulations.[1][4]

  • Empty containers that held the substance are still considered hazardous waste and must be decontaminated (triple-rinsed with a suitable solvent) before disposal or reuse. The rinseate should be collected as hazardous waste.[7]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation Steps cluster_disposal Disposal Protocol A Preparation B Handling in Fume Hood A->B Proceed with caution A1 Review SDS C Post-Handling B->C Complete experiment E Spill or Exposure Event B->E Accident Occurs D Waste Segregation C->D Decontaminate workspace G Waste Collection D->G Collect contaminated items F Emergency Response E->F Initiate F->C Aftermath H Final Disposal G->H Via licensed service G1 Label container A2 Don PPE A1->A2 A3 Prepare work area A2->A3 G2 Store in designated area G1->G2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.